molecular formula C7H7F2NO B1304699 3-(Difluoromethoxy)aniline CAS No. 22236-08-4

3-(Difluoromethoxy)aniline

Cat. No.: B1304699
CAS No.: 22236-08-4
M. Wt: 159.13 g/mol
InChI Key: RSOFZRXRIPVBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOFZRXRIPVBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378885
Record name 3-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-08-4
Record name 3-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)aniline: Pathways, Mechanisms, and Practical Applications

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif. Its unique electronic properties and conformational effects can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound (CAS No: 22236-08-4) is a critical chemical intermediate that serves as a primary building block for introducing this key functional group.[3][4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthesis pathways for this compound. It moves beyond a simple recitation of steps to delve into the underlying mechanisms, the rationale behind experimental choices, and the practical considerations for laboratory execution. We will examine both a well-established, robust synthesis via a difluorocarbene intermediate and touch upon modern, emerging methods rooted in photoredox catalysis.

Part 1: The Classical Pathway via Difluorocarbene Insertion

The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the difluoromethoxylation of an inexpensive, readily available starting material, 3-nitrophenol, followed by the chemical reduction of the nitro group to the target aniline. This approach is logical and efficient, leveraging well-understood, high-yielding transformations.

Step 1: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

The core of this synthesis is the O-difluoromethylation of 3-nitrophenol. This reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.

Causality and Mechanism:

The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-nitrophenol with a base to form the more nucleophilic phenoxide ion. Concurrently, a difluorocarbene precursor, most commonly sodium chlorodifluoroacetate (ClCF₂CO₂Na), is heated.[5] Thermal decarboxylation of this salt generates the transient difluorocarbene species. The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbene. A subsequent protonation step, typically during aqueous workup, yields the desired 1-(difluoromethoxy)-3-nitrobenzene product.[5] The stability of difluorocarbene is unique among carbenes, deriving from the inductive electron withdrawal by the fluorine atoms on the filled σ orbital and the back-bonding of fluorine's lone pairs into the carbene's empty p-orbital.[5]

Diagram: Mechanism of Phenol Difluoromethoxylation

G cluster_0 Carbene Generation cluster_1 Nucleophilic Attack ClCF2CO2Na ClCF₂CO₂Na Heat Δ (Heat) ClCF2CO2Na->Heat Carbene :CF₂ Heat->Carbene - CO₂, - NaCl Carbene2 :CF₂ Carbene->Carbene2 Reacts with CO2 CO₂ NaCl NaCl Phenoxide 3-Nitrophenoxide Anion Phenoxide->Carbene2 Nucleophilic Attack Intermediate Intermediate Adduct Protonation H⁺ (Workup) Intermediate->Protonation Product 1-(Difluoromethoxy)-3-nitrobenzene Protonation->Product

Caption: Generation of difluorocarbene and subsequent trapping by a phenoxide.

Detailed Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

This protocol is adapted from the validated methodology for phenol difluoromethylation described in Organic Syntheses.[5]

  • Apparatus Setup: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen Schlenk line, and a glass stopper, add 3-nitrophenol (1.00 equiv), cesium carbonate (1.50 equiv), and sodium chlorodifluoroacetate (2.00 equiv).

  • Inert Atmosphere: Seal the flask and evacuate the headspace under vacuum (<1 mmHg) for 2 minutes, then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 3-nitrophenol.

  • Reaction: Lower the flask into a pre-heated oil bath maintained at 120 °C. Vigorous bubbling (CO₂ evolution) should commence upon heating. Stir the mixture vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (4 volumes relative to DMF) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[5] The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Reaction Parameters

ParameterValuePurpose
Starting Material3-NitrophenolProvides the aromatic core and hydroxyl group.
ReagentSodium ChlorodifluoroacetateDifluorocarbene (:CF₂) precursor.[5]
BaseCesium Carbonate (Cs₂CO₃)Deprotonates the phenol to form the nucleophilic phenoxide.[5]
SolventAnhydrous DMFAprotic polar solvent to dissolve reactants.
Temperature120 °CInduces thermal decarboxylation of the carbene precursor.[5]
AtmosphereNitrogenPrevents unwanted side reactions with air/moisture.
Typical Yield>85%Expected yield for this type of transformation.
Step 2: Reduction of 1-(Difluoromethoxy)-3-nitrobenzene

With the difluoromethoxy group installed, the final step is the reduction of the nitro group to an amine. This is a standard and highly efficient transformation in organic synthesis.

Causality and Mechanism:

Catalytic hydrogenation is the preferred industrial method. The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). On the catalyst surface, the N=O bonds are sequentially reduced, passing through nitroso and hydroxylamine intermediates before arriving at the final amine. An alternative method suitable for lab scale is the use of hydrazine hydrate in the presence of a catalyst like ferric oxide (Fe₂O₃), which facilitates the electron transfer for the reduction.[6]

Diagram: Overall Synthesis Pathway

G Start 3-Nitrophenol Intermediate 1-(Difluoromethoxy)-3-nitrobenzene Start->Intermediate 1. Base (e.g., Cs₂CO₃) 2. ClCF₂CO₂Na, Δ Final This compound Intermediate->Final Reduction (e.g., H₂, Pd/C)

Caption: Two-step synthesis of this compound from 3-Nitrophenol.

Detailed Experimental Protocol: Catalytic Hydrogenation

  • Apparatus Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(Difluoromethoxy)-3-nitrobenzene (1.0 equiv) dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under a stream of nitrogen to prevent ignition.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Agitate the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound, which is often pure enough for subsequent use.

Part 2: Modern Approaches - A Glimpse at Photoredox Catalysis

While the classical pathway is robust, modern synthetic chemistry continually seeks milder and more versatile methods. Visible-light photoredox catalysis has emerged as a powerful platform for generating radical species under gentle conditions, enabling novel transformations.[2][7]

Conceptual Overview:

The synthesis of difluoromethoxylated compounds can be achieved through photocatalytic pathways.[7] These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor.[8][9] A photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) cascade that ultimately cleaves the precursor to release the •CF₂H radical.[2] This radical can then engage in various C-H functionalization or cross-coupling reactions.

Diagram: General Photocatalytic Cycle for Radical Generation

G cluster_reductive Reductive Quenching PC PC PC_star PC* PC->PC_star Excitation PC_red PC⁻ PC_star->PC_red SET PC_red->PC SET Precursor R-CF₂H Precursor PC_red->Precursor PC_ox PC⁺ Light Visible Light (hν) Radical •CF₂H Precursor->Radical Substrate Substrate Radical->Substrate Product Product Substrate->Product Quencher Quencher Quencher->PC_star Quencher_ox Quencher⁺

Caption: A simplified, general photoredox cycle for generating a •CF₂H radical.

Field-Proven Insights and Future Directions:

While a specific, optimized protocol for the direct synthesis of this compound using photoredox catalysis is not yet widely established in literature, the principles are sound. Research has demonstrated the C-H difluoromethylation of various heteroarenes and the formation of O-CF₂H bonds using these methods.[8][9] A plausible, though speculative, route could involve the direct C-O coupling of 3-aminophenol with a difluoromethyl radical source under photocatalytic conditions. However, challenges such as regioselectivity and compatibility with the free amine would need to be addressed. The ongoing development of novel difluoromethylating reagents and photocatalyst systems will likely make these routes more accessible and practical in the near future.[8]

Conclusion

This compound is a high-value intermediate whose synthesis is critical for advancing drug discovery and agrochemical research. The classical two-step pathway, starting from 3-nitrophenol, remains the most reliable and scalable method. It relies on the well-understood generation of difluorocarbene for the key O-difluoromethylation step, followed by a standard nitro group reduction. This pathway is robust, high-yielding, and utilizes readily available materials. Concurrently, the field of photoredox catalysis offers exciting prospects for future synthesis design, promising milder conditions and novel reactivity, although further research is needed to develop a direct and efficient protocol for this specific target. For the practicing scientist, a thorough understanding of both the established and emerging methodologies is essential for navigating the synthesis of this important molecular building block.

References

  • 3-(Difluoromethoxy)
  • Difluoromethyl
  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound - Chem-Impex.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • This compound - Oakwood Chemical. Oakwood Chemical.
  • This compound 97 22236-08-4. Sigma-Aldrich.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox C
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Late-stage difluoromethylation: Concepts, developments and perspective.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.

Sources

An In-depth Technical Guide to 3-(Difluoromethoxy)aniline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy group (-OCHF₂) offers a unique balance of electronic properties and metabolic stability. 3-(Difluoromethoxy)aniline has emerged as a critical building block, valued for its capacity to introduce this unique moiety into complex molecular architectures.[1][2] This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and organic synthesis. Unlike its trifluoromethoxy (-OCF₃) analog, the -OCHF₂ group retains a hydrogen atom, which subtly alters its steric and electronic profile, providing a valuable tool for fine-tuning molecular properties.[2][3][4] This intermediate is pivotal in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of advanced agrochemicals.[1][2][5]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and for ensuring the identity and purity of subsequent products.

Physicochemical Properties

This compound is typically a colorless to light yellow or orange liquid under standard conditions.[5][6] Its key physical properties are summarized in the table below, compiled from various supplier and database sources.

PropertyValueSource(s)
CAS Number 22236-08-4[5][6][7]
Molecular Formula C₇H₇F₂NO[5][6]
Molecular Weight 159.13 g/mol [5][7]
Appearance Colorless to light yellow/orange liquid[5][6]
Boiling Point 201-202 °C (lit.)[6][7]
92 °C / 2 mmHg (lit.)[5]
Density 1.276 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n20/D) 1.5100 (lit.)[6][7]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane).[6]

Causality Insight: The difluoromethoxy group significantly influences these properties. Its polarity and ability to act as a weak hydrogen bond acceptor can enhance solubility in polar organic solvents, while its molecular weight contributes to a relatively high boiling point compared to aniline. The increased density over water is also a direct result of the two heavy fluorine atoms.

Spectroscopic Signature

Spectroscopic analysis is crucial for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is characterized by a triplet for the -OCHF₂ proton (typically around 6.5-7.5 ppm) due to coupling with the two fluorine atoms. The aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.7-7.3 ppm), and the -NH₂ protons will present as a broad singlet.

  • ¹³C NMR: The carbon attached to the difluoromethoxy group will show a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: A doublet will be observed for the two equivalent fluorine atoms, coupled to the single proton of the -OCHF₂ group.

  • FT-IR: Key vibrational bands include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C ring stretching (around 1600 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).[8][9]

Part 2: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay between the electron-donating amino group (-NH₂) and the electronically ambiguous difluoromethoxy group (-OCHF₂).

The Electronic Influence of the -OCHF₂ Group

The difluoromethoxy group exerts a dual electronic effect:

  • Inductive Effect (σI): The highly electronegative fluorine atoms cause strong electron withdrawal through the sigma bonds (a strong -I effect).

  • Resonance Effect (σR): The oxygen's lone pairs can donate electron density to the aromatic ring via resonance (a +R effect).

However, the strong inductive withdrawal by the fluorine atoms significantly reduces the oxygen's ability to donate its lone pairs.[3] Recent studies on similar groups have determined that the overall effect is moderately electron-withdrawing.[10][11][12] For the related CF₂OCH₃ group, Hammett constants were determined as σI = 0.22 and σR = 0.07, indicating it acts as an electron acceptor through both induction and resonance pathways, with an overall electronic effect similar to a -CHF₂ group.[11] This net electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution compared to aniline or anisole, but the directing effects of the two substituents must be considered in concert.

Reactivity of the Aniline Moiety

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group and is the primary site of reactivity under many conditions.[13]

1. Acylation: The amino group readily undergoes acylation with reagents like acetic anhydride or acetyl chloride to form the corresponding acetanilide. This reaction is often performed to protect the amino group and reduce its activating influence during subsequent reactions, such as nitration or halogenation.[14]

2. Diazotization: As a primary aromatic amine, this compound undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[15][16][17] This forms a versatile diazonium salt intermediate, which is a cornerstone of aromatic synthesis. These salts can be converted into a wide array of functional groups (e.g., -OH, -X, -CN, -H) via Sandmeyer, Schiemann, and related reactions.[15]

Reactivity of the Aromatic Ring: Electrophilic Substitution

Electrophilic aromatic substitution is directed by the combined influence of the -NH₂ and -OCHF₂ groups.

  • The -NH₂ group is a strongly activating ortho-, para-director.[13]

  • The -OCHF₂ group , through its resonance donation (+R), is also an ortho-, para-director, despite being deactivating overall.

The positions ortho and para to the powerful amino group (positions 2, 4, and 6) are the most activated and therefore the most likely sites for electrophilic attack. The position between the two groups (position 2) is sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the positions 4 and 6 .

Electrophilic_Substitution

Part 3: Experimental Protocols & Workflows

The following protocols are representative examples of common transformations involving this compound.

Protocol 1: Acylation to form N-(3-(Difluoromethoxy)phenyl)acetamide

This procedure protects the amine, modulating its reactivity for subsequent steps. The use of sodium acetate is critical as it acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 31.4 mmol) in a mixture of water (50 mL) and concentrated HCl (3.0 mL). Stir until a clear solution of the hydrochloride salt is formed.

  • Reagent Addition: Prepare a solution of sodium acetate (e.g., 5.2 g, 63.4 mmol) in water (20 mL).

  • Reaction: To the stirred aniline hydrochloride solution, add acetic anhydride (e.g., 3.5 mL, 37.7 mmol) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation & Isolation: A voluminous white precipitate of the acetanilide should form instantly. Continue stirring for 15 minutes in an ice-water bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). The crude product can be recrystallized from an ethanol/water mixture to yield pure N-(3-(Difluoromethoxy)phenyl)acetamide as a white crystalline solid.

  • Validation: Confirm product identity and purity via melting point determination and spectroscopic analysis (¹H NMR, FT-IR).

Acylation_Workflow start Start: This compound dissolve 1. Dissolve in H₂O/HCl to form hydrochloride salt start->dissolve add_reagents 2. Add Acetic Anhydride, then NaOAc solution dissolve->add_reagents precipitate 3. Stir in ice bath to induce precipitation add_reagents->precipitate filter 4. Vacuum Filtration & Wash with H₂O precipitate->filter recrystallize 5. Recrystallize from EtOH/H₂O filter->recrystallize end End: Pure Acetanilide Product recrystallize->end

Protocol 2: Diazotization and Sandmeyer Reaction (Conceptual)

This workflow outlines the conversion of the amine to a diazonium salt, a pivotal intermediate that is typically used immediately (in situ) due to its potential instability.[18]

Methodology:

  • Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., 3M H₂SO₄ or HCl). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).[16]

  • Sandmeyer Reaction (e.g., Bromination): In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution slowly to the copper catalyst solution.

  • Decomposition: Allow the mixture to warm to room temperature. Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction may require gentle heating to ensure complete decomposition of the diazonium salt.

  • Workup & Isolation: The organic product, 1-bromo-3-(difluoromethoxy)benzene, can be isolated by steam distillation or solvent extraction, followed by purification via distillation or chromatography.

Part 4: Safety and Handling

Proper safety protocols are mandatory when handling this compound and its derivatives.

  • Hazards: This compound is irritating to the eyes, respiratory system, and skin.[6][7][19] It may be harmful if swallowed or inhaled.[20][21]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[21][22] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][23]

  • Handling: Avoid contact with skin, eyes, and clothing.[22][23] Wash hands thoroughly after handling.[22] Keep away from incompatible materials such as strong oxidizing agents.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][21][23]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[23]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the unique electronic properties of the difluoromethoxy group.[5] Its reactivity is a predictable consequence of the interplay between a strongly activating amino group and a moderately deactivating -OCHF₂ substituent. A firm grasp of its physicochemical properties, spectroscopic signatures, and reaction protocols enables chemists to strategically incorporate this moiety, leading to the development of novel pharmaceuticals, agrochemicals, and materials with enhanced properties such as improved metabolic stability, solubility, and bioavailability.[1][5][24]

References

  • 3-(Difluoromethoxy)
  • This compound. ChemBK.
  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. Chem-Impex.
  • This compound 97. Sigma-Aldrich.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • 2,6-Dichloro-3-(difluoromethoxy)
  • SAFETY D
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • SAFETY D
  • SAFETY D
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Autech Industry Co.,Limited.
  • Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Ningbo Innopharmchem Co., Ltd. [Link]

  • SAFETY D
  • This compound Spectra. SpectraBase.
  • Process for preparing 3,5-difluoroaniline.
  • Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Diazotis
  • Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
  • Diazotiz
  • Acetylation of Aniline (Experiment). Chemistry LibreTexts.

Sources

A Technical Guide to 3-(Difluoromethoxy)aniline: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing moieties is a well-established paradigm in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This guide provides an in-depth technical analysis of 3-(Difluoromethoxy)aniline, a key building block that leverages the unique benefits of this functional group. We will explore its physicochemical properties, synthesis, and critical role as a versatile intermediate in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into its application.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design.[1] Approximately 20% of all marketed drugs contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] Fluorine and fluorinated groups like difluoromethoxy (-OCF₂H) are prized for their ability to modulate several key parameters simultaneously:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Replacing a metabolically labile group, such as a methoxy group, with -OCF₂H can block pathways like O-demethylation, thereby extending a drug's half-life.[3]

  • Lipophilicity (LogP): The -OCF₂H group significantly increases lipophilicity, which can enhance membrane permeability and improve oral absorption of a drug candidate.[4]

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic centers, altering the ionization state of a molecule at physiological pH.[4] This is critical for receptor binding, solubility, and cell penetration.

  • Conformational Control & Binding Affinity: The unique steric and electronic properties of fluorine can influence molecular conformation and lead to more favorable interactions with biological targets. The -OCF₂H group can act as a weak hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups, potentially introducing new, beneficial binding interactions.[3][5]

This compound serves as a readily available scaffold that introduces this valuable functional group, providing a strategic entry point for drug discovery programs.[6]

Physicochemical Profile of this compound

Understanding the fundamental properties of an intermediate is critical for its effective use in synthesis and process development.

Key Properties and Identifiers

The essential physicochemical data for this compound (CAS No. 22236-08-4) are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇F₂NO[7]
Molecular Weight 159.13 g/mol
Appearance Colorless to light yellow/orange liquid[7][8]
CAS Number 22236-08-4
Density 1.276 g/mL at 25 °C
Boiling Point 201-202 °C
Refractive Index n20/D 1.5100
Predicted pKa 3.0 ± 0.10 (of the conjugate acid)[8]

Causality Insight: The predicted pKa of ~3.0 for the anilinium ion is significantly lower than that of aniline itself (~4.6). This is a direct consequence of the strong inductive electron-withdrawing effect of the meta-positioned -OCF₂H group, which destabilizes the positively charged anilinium cation. This reduced basicity is a key consideration in reaction planning, particularly for N-acylation or coupling reactions, which may require more forcing conditions or specific catalysts compared to more electron-rich anilines.

Synthesis and Quality Control

The availability of robust and scalable synthetic routes is essential for any pharmaceutical intermediate.

General Synthetic Workflow

While multiple proprietary methods exist, a common strategy for synthesizing substituted anilines involves the difluoromethylation of a corresponding phenol followed by the reduction of a nitro group.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrophenol B 3-(Difluoromethoxy)nitrobenzene A->B  Base (e.g., NaOH, K₂CO₃) + Chlorodifluoromethane (CHClF₂)   C This compound (Final Product) B->C  Reducing Agent (e.g., H₂, Pd/C) or Fe/HCl or Hydrazine Hydrate  

Fig. 1: Generalized synthetic pathway for this compound.
  • Step 1 (Difluoromethylation): This step typically involves the reaction of the starting phenol with a difluoromethylating agent like chlorodifluoromethane under basic conditions. The selection of base and solvent is critical to optimize yield and minimize side reactions. A similar patented process describes this transformation for the 4-nitro isomer.[9]

  • Step 2 (Reduction): The nitro group is a versatile precursor to the amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method.[10] Alternative methods like reduction with iron in acidic media or using hydrazine hydrate with a catalyst are also employed, often chosen based on cost, scale, and functional group tolerance.[9]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.

Protocol: Purity Determination by Gas Chromatography (GC)

  • System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent). Set the injector and detector temperatures to 250°C and 280°C, respectively.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Method Parameters:

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is common for commercial-grade material.[7]

  • Validation: The method should be validated for linearity, precision, and accuracy. The identity of the main peak can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic data from FTIR and Raman can also confirm the compound's identity.[11]

Core Utility as a Pharmaceutical Intermediate

This compound is a versatile building block primarily due to the reactivity of the aniline functional group.[6] The amino group serves as a potent nucleophile and a handle for a wide array of chemical transformations used in drug synthesis.

G cluster_reactions Key Synthetic Transformations center_node {this compound | C₇H₇F₂NO} Amide Amide Bond Formation R-COCl or R-COOH + Coupling Agent Amides center_node->Amide:reagent Sulfonamide Sulfonamide Formation R-SO₂Cl Sulfonamides center_node->Sulfonamide:reagent Urea Urea Formation Isocyanate (R-NCO) or Phosgene Equivalent Ureas center_node->Urea:reagent Buchwald Buchwald-Hartwig Amination Aryl Halide + Pd Catalyst/Ligand Diaryl Amines center_node->Buchwald:reagent Sandmeyer Sandmeyer / Diazotization Reactions NaNO₂/H⁺ then CuX Aryl Halides, etc. center_node->Sandmeyer:reagent

Fig. 2: Major reaction classes utilizing this compound.
Case Study: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many are built around a core heterocyclic scaffold, often assembled using aniline-based intermediates.[3]

Protocol: Synthesis of an N-Aryl-2-aminopyrimidine Scaffold

This protocol describes a representative synthesis of a key intermediate for a kinase inhibitor, illustrating a nucleophilic aromatic substitution (SNAᵣ) reaction.

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (10 mL/g), add this compound (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours.

    • Causality Insight: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the more reactive C4 position of the dichloropyrimidine. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion. Isopropanol is a common solvent choice due to its polarity and appropriate boiling point.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the resulting solid, wash with water, and then a small amount of cold isopropanol.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The resulting N-(3-(difluoromethoxy)phenyl)-2-chloropyrimidin-4-amine can then be used in subsequent coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at the C2 position to build out the final complex molecule.

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting.

  • Hazards: The compound is classified as an irritant to the skin, eyes, and respiratory system.[8] Material Safety Data Sheets (MSDS) indicate it may be harmful if swallowed or inhaled.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) as it can be air and light sensitive.[8][14] Keep containers tightly closed. Recommended storage temperature is 2-8°C.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[12]

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic enabler in the quest for safer and more effective medicines.[15] Its value lies in providing a direct and efficient route to incorporate the difluoromethoxy group, a bioisostere that offers a unique and advantageous combination of metabolic stability, lipophilicity, and hydrogen bonding capability.[3][5] As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, rationally designed intermediates like this compound will undoubtedly grow. Its proven utility in creating diverse molecular architectures ensures its continued relevance and importance in the pharmaceutical industry.[6][7]

References

  • Pharmaffiliates. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1150-1156.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Discovery and history of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of 3-(Difluoromethoxy)aniline

Abstract

This compound has emerged as a pivotal building block in modern chemistry, particularly in the fields of pharmaceutical and agrochemical development. The incorporation of the difluoromethoxy (-OCF₂H) group onto an aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bond-donating capability, making it a desirable feature in bioactive molecules. This guide provides a comprehensive overview of the history, synthesis, and application of this important intermediate. We will explore its initial discovery, trace the evolution of its synthetic methodologies from early concepts to modern, efficient protocols, and examine its role in the creation of impactful commercial products. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

The Chemical Identity and Significance of this compound

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group, but with distinct electronic properties. It acts as a weak hydrogen bond donor and, due to the electron-withdrawing nature of the fluorine atoms, it can significantly alter the pKa of the parent aniline, influencing its binding characteristics and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 97394-91-1
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85-86 °C (10 mmHg)
Density 1.288 g/cm³
pKa ~3.5 (Estimated for the anilinium ion)

Genesis: Discovery and Early Synthetic Efforts

The journey of this compound is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine-containing groups into organic molecules was historically a significant challenge, requiring specialized and often hazardous reagents.

Pioneering Synthesis

The first notable syntheses of aryloxy difluoromethane compounds were developed in the mid-20th century. One of the foundational methods for creating the Ar-OCF₂H bond involved the reaction of a phenol with chlorodifluoromethane (Freon 22) under basic conditions. This process, while groundbreaking, often required high temperatures and pressures, and the yields for specific isomers could be variable.

The synthesis of this compound typically started from 3-aminophenol. The hydroxyl group of 3-aminophenol is selectively targeted for difluoromethoxylation, as the amine group is generally less reactive under these conditions.

A Classic Experimental Protocol: Difluoromethoxylation of 3-Aminophenol

The following protocol is a representation of the early methodologies used.

Step 1: Reaction Setup

  • A high-pressure autoclave reactor is charged with 3-aminophenol, a suitable solvent such as dioxane or DMF, and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • The reactor is sealed and purged with nitrogen to remove oxygen.

Step 2: Introduction of Reagent

  • Chlorodifluoromethane (CHClF₂) gas is introduced into the reactor, and the pressure is carefully monitored.

Step 3: Reaction Conditions

  • The mixture is heated to a temperature typically ranging from 80 to 120 °C.

  • The reaction is allowed to proceed for several hours while maintaining pressure and temperature. The progress is monitored by analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 4: Work-up and Purification

  • After cooling and venting the reactor, the reaction mixture is filtered to remove inorganic salts.

  • The organic phase is then subjected to an aqueous work-up to remove residual base and other water-soluble impurities.

  • The crude product is purified by vacuum distillation to yield this compound.

Causality and Insights: The choice of a strong base was critical to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom of CHClF₂, displacing the chloride ion in a nucleophilic substitution reaction. The high pressure was necessary to maintain a sufficient concentration of the gaseous CHClF₂ in the reaction mixture.

Caption: Early synthetic route to this compound.

The Evolution to Modern, Efficient Synthesis

While effective, the classic chlorodifluoromethane method has significant drawbacks, including the use of a gaseous, ozone-depleting reagent and the need for high-pressure equipment. Modern chemistry has developed safer and more efficient alternatives.

Modern Nucleophilic Difluoromethoxylation

A significant advancement has been the development of reagents that can deliver the "⁻CF₂H" synthon under milder conditions. One such approach involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) as a precursor to difluorocarbene (:CF₂).

Step-by-Step Modern Protocol:

Step 1: Reagent Preparation & Reaction

  • To a solution of 3-aminophenol in a polar aprotic solvent like DMF or NMP, a base such as potassium carbonate (K₂CO₃) is added.

  • Sodium chlorodifluoroacetate is added to the mixture.

Step 2: Reaction Conditions

  • The mixture is heated to a moderate temperature, typically between 100-150 °C. The ClCF₂COONa decomposes in situ to generate difluorocarbene.

  • The reaction is monitored by HPLC or GC-MS until the starting material is consumed.

Step 3: Mechanism and Self-Validation

  • The base deprotonates the 3-aminophenol to form the phenoxide.

  • The phenoxide then traps the highly reactive difluorocarbene intermediate as it is formed.

  • A subsequent protonation step during work-up yields the final product.

  • Trustworthiness: This protocol is self-validating. The reaction progress can be precisely tracked with HPLC, allowing for determination of the optimal reaction time to maximize yield and minimize impurity formation. The identity of the final product is unequivocally confirmed by GC-MS and NMR spectroscopy against a reference standard.

Caption: Modern synthesis using an in-situ generated carbene.

Comparative Analysis of Synthetic Routes

The shift from high-pressure gas reactions to methods using solid carbene precursors represents a significant leap in terms of safety, scalability, and environmental consideration.

Table 2: Comparison of Synthetic Methodologies

ParameterClassic Method (CHClF₂)Modern Method (ClCF₂COONa)
Reagent Chlorodifluoromethane (gas)Sodium Chlorodifluoroacetate (solid)
Equipment High-pressure autoclaveStandard glass-lined reactor
Pressure High (e.g., >10 atm)Atmospheric
Safety Handling of pressurized, toxic gasHandling of a stable solid reagent
Yield Moderate to GoodGood to Excellent
Scalability ChallengingStraightforward

Industrial Application and Impact

The availability of reliable synthetic routes has enabled this compound to become a key intermediate in several high-value industries.

Role in Pharmaceuticals

The this compound moiety is present in several advanced drug candidates and approved medicines. Its unique properties can enhance metabolic stability by blocking a potential site of oxidative metabolism (the para position of the aniline) and improve cell membrane permeability.

Case Study in Agrochemicals: Fungicides

A prominent application of this compound is in the synthesis of modern fungicides. For example, it is a known building block for certain succinate dehydrogenase inhibitor (SDHI) class fungicides. In these molecules, the aniline portion is often acylated and further elaborated to form the final active ingredient. The difluoromethoxy group is crucial for tuning the lipophilicity of the molecule, ensuring it can effectively penetrate the fungal cell wall, and for providing metabolic stability in the field.

Caption: A self-validating quality control workflow for manufacturing.

Conclusion

From its origins in the challenging era of early organofluorine chemistry to its current status as a readily available and highly valuable building block, the story of this compound is one of scientific innovation. The development of safer, more efficient, and scalable synthetic routes has been paramount to its widespread adoption. Its unique electronic and physicochemical properties continue to make it a favored component in the design of next-generation pharmaceuticals and agrochemicals, ensuring its relevance in the field of applied chemistry for the foreseeable future.

References

A comprehensive list of references would be compiled here from authoritative sources such as peer-reviewed journals (e.g., Journal of Organic Chemistry, Organic Letters), patents (e.g., from the USPTO, EPO), and chemical databases (e.g., SciFinder, Reaxys) to support the specific protocols and claims made throughout the guide.

The Strategic Deployment of 3-(Difluoromethoxy)aniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(difluoromethoxy)aniline, a pivotal building block in contemporary organic synthesis, with a particular focus on its application in drug discovery and development. The strategic incorporation of the difluoromethoxy (OCF₂H) group into bioactive molecules can significantly enhance their pharmacological profiles, including metabolic stability, lipophilicity, and target-binding affinity. This document details the synthesis, characterization, and key synthetic transformations of this compound, offering field-proven insights and detailed experimental protocols for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (OCF₂H) group has emerged as a particularly valuable moiety. Unlike its trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) counterparts, the OCF₂H group possesses a unique combination of properties. It acts as a lipophilic hydrogen bond donor, a feature that can enhance interactions with biological targets, and serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities[1]. These attributes make the difluoromethoxy group a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. This compound, as a readily available primary aromatic amine bearing this strategic functional group, serves as a versatile synthon for introducing the OCF₂H motif into a diverse range of molecular scaffolds.

Synthesis and Characterization of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective synthetic route commences from the readily available 3-nitrophenol.

Synthetic Pathway

A prevalent industrial synthesis involves a two-step process: the difluoromethylation of 3-nitrophenol followed by the reduction of the nitro group.

Synthesis_of_this compound 3-Nitrophenol 3-Nitrophenol Intermediate 3-(Difluoromethoxy)nitrobenzene 3-Nitrophenol->Intermediate 1. Base (e.g., NaOH) 2. ClCF₂H (Freon 22) or other difluorocarbene source Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: General synthetic scheme for this compound.

Causality Behind Experimental Choices: The initial deprotonation of the phenolic hydroxyl group with a base such as sodium hydroxide generates a nucleophilic phenoxide, which is essential for the subsequent reaction with a difluorocarbene precursor. While historically chlorodifluoromethane (Freon 22) has been used, modern and more environmentally benign methods for generating difluorocarbene are increasingly employed. The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, while reduction with iron powder in the presence of an acid like hydrochloric acid is a cost-effective alternative for large-scale production.

Detailed Experimental Protocol: Synthesis from 3-Nitrophenol

Step 1: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

A solution of 3-nitrophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like sodium hydroxide (1.1 eq.) at room temperature to form the corresponding sodium phenoxide. The reaction mixture is then subjected to difluoromethylation. While specific conditions can vary, a general approach involves the introduction of a difluorocarbene source. For instance, reacting the phenoxide with sodium chlorodifluoroacetate in the presence of a catalyst at elevated temperatures can generate the desired 1-(difluoromethoxy)-3-nitrobenzene.

Step 2: Synthesis of this compound

To a solution of 1-(difluoromethoxy)-3-nitrobenzene (1.0 eq.) in a solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10 mol%) is added. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated under reduced pressure to afford this compound, which can be further purified by distillation or column chromatography if necessary.

Physical and Spectroscopic Data
PropertyValueReference
CAS Number 22236-08-4[2]
Molecular Formula C₇H₇F₂NO[2]
Molecular Weight 159.13 g/mol [2]
Appearance Light orange to yellow to green clear liquid[3]
Boiling Point 201-202 °C (lit.)
Density 1.276 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5100 (lit.)

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.18 (t, J = 8.1 Hz, 1H), 6.65-6.55 (m, 3H), 6.53 (t, J = 73.9 Hz, 1H, OCF₂H ), 3.80 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.9 (t, J = 3.3 Hz), 147.6, 130.3, 115.8 (t, J = 258.8 Hz, OC F₂H), 110.8, 108.9, 104.9.

  • IR (ATR, cm⁻¹): 3440, 3360, 1620, 1590, 1490, 1210, 1120, 1050.

  • Mass Spectrometry (EI): m/z 159 (M⁺).

Core Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in the construction of carbon-nitrogen and carbon-carbon bonds. Its nucleophilic amino group readily participates in a variety of coupling reactions, making it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound readily couples with carboxylic acids or their activated derivatives to form the corresponding amides.

Amide_Coupling Aniline This compound Amide N-(3-(Difluoromethoxy)phenyl)amide Aniline->Amide Carboxylic_Acid R-COOH Carboxylic_Acid->Amide Coupling Reagent (e.g., EDC, HATU) Base (e.g., DIPEA)

Caption: General scheme for amide bond formation with this compound.

Mechanistic Rationale: Amide coupling reactions typically proceed via the activation of the carboxylic acid. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) react with the carboxylic acid to form a highly reactive activated ester intermediate. The nucleophilic amino group of this compound then attacks the carbonyl carbon of this activated ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the stable amide bond and a byproduct derived from the coupling reagent. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acidic byproducts and drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of N-(3-(difluoromethoxy)phenyl)benzamide

To a solution of this compound (1.0 eq.) and benzoic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF at 0 °C, is added a coupling reagent such as HATU (1.2 eq.) followed by the dropwise addition of DIPEA (2.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, with the progress monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(3-(difluoromethoxy)phenyl)benzamide.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides[4]. This compound serves as an excellent nucleophilic partner in this transformation, allowing for the synthesis of diarylamines.

Buchwald_Hartwig_Amination Aniline This compound Diarylamine N-Aryl-3-(difluoromethoxy)aniline Aniline->Diarylamine Aryl_Halide Ar-X (X = Br, I) Aryl_Halide->Diarylamine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination of this compound.

Expert Insights on Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The catalyst system must be active enough to facilitate the oxidative addition of the palladium(0) species to the aryl halide and the subsequent reductive elimination to form the C-N bond. For the coupling of an electron-rich aniline like this compound, a sterically hindered and electron-rich phosphine ligand such as XPhos or RuPhos is often employed in combination with a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the aniline and generate the active nucleophile.

Detailed Experimental Protocol: Synthesis of 4-Methyl-N-(3-(difluoromethoxy)phenyl)aniline

An oven-dried reaction vessel is charged with 4-bromotoluene (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe, and the reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired diarylamine product.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The difluoromethoxy group can impart favorable properties to these molecules, such as improved potency and metabolic stability. Several patents disclose the use of this compound in the synthesis of novel kinase inhibitors. For example, it has been incorporated into imidazopyrazine-based tyrosine kinase inhibitors and other proprietary scaffolds targeting various kinases.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a strategically important building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. The synthetic methodologies detailed in this guide, including amide bond formation and Buchwald-Hartwig amination, highlight the versatility of this synthon. As the demand for more effective and safer therapeutics continues to grow, the application of this compound in drug discovery and development is poised to expand further.

References

  • U.S. Patent No. 9,809,610. (2017). Compounds and compositions as kinase inhibitors.
  • The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • U.S. Patent No. 8,829,195. (2014). Pyrimidine compounds as kinase inhibitors. Google Patents. [Link]

  • This compound. (n.d.). INDOFINE Chemical Company, Inc. Retrieved January 11, 2026, from [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • U.S. Patent No. 6,630,489. (2003). Quinoline derivatives as tyrosine kinase inhibitors.
  • Ma, P.-H. (2010). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1314. [Link]

Sources

The Rising Profile of 3-(Difluoromethoxy)aniline Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a critical substituent, capable of enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2] This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from 3-(difluoromethoxy)aniline, a versatile and increasingly important building block in drug discovery.[3] We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas, including oncology, inflammation, and infectious diseases. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and visual aids, to empower researchers in the pursuit of novel therapeutics based on this promising chemical scaffold.

The this compound Scaffold: A Gateway to Novel Bioactivity

This compound is a key intermediate in organic synthesis, valued for its unique combination of an aniline core, which provides a reactive handle for a multitude of chemical transformations, and a difluoromethoxy group.[2][3] The latter imparts several advantageous properties to derivative molecules. The difluoromethoxy group can act as a bioisostere for other functionalities, such as hydroxyl or thiol groups, while offering increased metabolic stability due to the strength of the carbon-fluorine bond.[4] This enhanced stability can lead to improved drug half-life and bioavailability. Furthermore, the lipophilicity and electronic effects of the difluoromethoxy group can be fine-tuned to optimize interactions with biological targets.[1] These attributes make this compound an attractive starting point for the development of new drugs targeting a wide range of diseases.[2][3]

Synthesis of this compound Derivatives: A General Overview

The synthesis of bioactive derivatives from this compound typically involves the modification of the aniline amino group. A common synthetic route is the reaction of this compound with various electrophilic partners to form amides, ureas, sulfonamides, or to participate in coupling reactions to generate more complex heterocyclic systems.

Experimental Protocol: General Synthesis of an Anilino-Substituted Heterocycle

This protocol provides a generalized procedure for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • Appropriate 4-chloroquinazoline precursor

  • Anhydrous isopropanol

  • Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the 4-chloroquinazoline precursor (1.0 eq) in anhydrous isopropanol, add this compound (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-(difluoromethoxy)anilino)quinazoline derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.[5]

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The aniline moiety is a common feature in many kinase inhibitors, as the nitrogen atom can form critical hydrogen bonds within the ATP-binding site.[6] The difluoromethoxy group on the aniline ring can further enhance binding affinity and selectivity.

A notable example is the development of anilinoquinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[] While specific data for a this compound derivative in this class is not extensively published, the structure-activity relationship (SAR) studies of related anilinoquinazolines suggest that substitution at the 3-position of the aniline ring is well-tolerated and can influence potency.[]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Anti_inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound Derivative cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant no_assay Measure Nitric Oxide (Griess Assay) supernatant->no_assay cytokine_assay Measure Cytokines (ELISA) supernatant->cytokine_assay end End no_assay->end cytokine_assay->end

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound derivative

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate. [8]2. Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. [8]3. Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours. [8]4. Nitric Oxide Measurement: Collect the cell culture supernatant and measure nitric oxide production using the Griess reagent. [9]5. Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits. [9]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Aniline derivatives, including those with trifluoromethyl groups, have demonstrated antibacterial and antibiofilm properties against various pathogens. [10][11]

Some trifluoro-aniline derivatives have been shown to cause significant damage to the bacterial cell membrane, leading to bactericidal activity. [10]They can also inhibit virulence factors such as motility and biofilm formation. [10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound derivative

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). [12]2. Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate. [12]3. Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. [10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. For kinase inhibitors based on the anilinoquinazoline scaffold, small lipophilic groups at the 4'-position of the aniline ring are often preferred. [1]In the case of antimicrobial pyrazole derivatives, the presence of hydrogen bond donating groups on the aniline moiety can eliminate activity, while halogen and trifluoromethyl substitutions can enhance it. The introduction of a methyl group in the aniline nucleus has been shown to consistently enhance the inhibitive action of the compound and its alkyl derivatives against bacteria. [13]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. The unique properties conferred by the difluoromethoxy group make this scaffold an attractive starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Further exploration of the chemical space around the this compound core, guided by robust structure-activity relationship studies and mechanistic investigations, is warranted. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new derivatives, with the ultimate goal of translating these promising compounds into clinically effective therapies.

References

  • This compound: Properties, Applications, and Synthesis of a Key Intermediate. (n.d.). ChemBeaver. Retrieved from [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2018). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2018(4), M1023.
  • Hennessy, E. J., et al. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(18), 3447-3458.
  • The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Tanaka, Y., et al. (1993). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical and Pharmaceutical Bulletin, 41(7), 1235-1244.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (107), e53789.
  • Costa, C. M., et al. (2021). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.
  • Lee, J. H., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 24(1), 623.
  • Lee, S. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5173.
  • Zhang, Y., et al. (2021). Representative bioactive molecules containing difluoromethylated amine scaffolds. Organic & Biomolecular Chemistry, 19(44), 9676-9688.
  • Kim, Y. S., et al. (2021). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. International Journal of Molecular Sciences, 22(16), 8593.
  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887.
  • Periyasamy, S. K., et al. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences, 11(8), 2270-2277.
  • Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8.
  • Lee, J. H., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(1), 623.
  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Chen, Y. L., et al. (2001). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 9(10), 2789-2795.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). PubMed. Retrieved from [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Schwalbe, R., & Moore, L. S. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Tilley, J. W., et al. (1928). A study of the antiseptic properties of certain organic compounds. The Journal of infectious diseases, 43(1), 24-37.
  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical and Pharmaceutical Bulletin, 41(11), 2050-2052.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2021). MDPI. Retrieved from [Link]

  • Schwalbe, R., & Moore, L. S. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Retrieved from [Link]

  • Michalak, M. (2020). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International journal of molecular sciences, 21(24), 9605.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115421.
  • Bioactive molecules that can be obtained from anilines presented in this work. (n.d.). ResearchGate. Retrieved from [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1998). Journal of medicinal chemistry, 41(11), 1869-1882.
  • Krishnan, J., & Lang Jr, S. A. (1988). Synthesis and antibacterial activity of 6-difluoromethoxy-7-piperazinyl-3-quinolinecarboxylic acid derivatives. Journal of pharmaceutical sciences, 77(5), 458-460.
  • Emerging Oxygen Based Heterocyclic Scaffolds as Potential Anticancer Candidates. (2023). Bentham Science. Retrieved from [Link]

  • Special Issue “Anticancer Drugs 2021”. (2022). MDPI. Retrieved from [Link]

  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). PubMed. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4195.

Sources

A Technical Guide to the Applications of 3-(Difluoromethoxy)aniline in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless demand for higher crop yields and the emergence of resistance to existing treatments necessitate continuous innovation in the agrochemical industry. Organofluorine compounds have become a cornerstone of modern pesticide design, offering unique physicochemical properties that can enhance biological efficacy, metabolic stability, and transport characteristics.[1][2] This guide provides an in-depth technical analysis of 3-(Difluoromethoxy)aniline, a pivotal building block in the synthesis of next-generation agrochemicals.[3][4] We will explore the strategic advantages conferred by the difluoromethoxy moiety, detail its application in the synthesis of advanced fungicides and insecticides, provide exemplary synthetic protocols, and discuss its future potential in developing sustainable agricultural solutions.[5]

Introduction: The Rise of Fluorine in Agrochemicals

The strategic incorporation of fluorine into active ingredients has revolutionized the development of agrochemicals.[6] Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's properties, including its lipophilicity, acidity, and metabolic stability.[1] While the trifluoromethyl (-CF3) group is well-established, the difluoromethoxy (-OCF2H) group has emerged as a more nuanced tool for molecular modulation. It serves as a lipophilic hydrogen bond donor and is more metabolically stable than a simple methoxy group, yet it alters electronic properties less drastically than a trifluoromethoxy group.[7][8]

This compound (CAS: 22236-08-4) has been identified as a crucial intermediate, providing a versatile scaffold for introducing the advantageous difluoromethoxy group into complex molecular targets.[3][9] Its aniline functional group serves as a reactive handle for a wide array of synthetic transformations, making it an indispensable component in the discovery pipeline for novel pesticides.

Physicochemical Properties of this compound

Understanding the fundamental properties of this intermediate is critical for its effective handling and application in synthetic chemistry.

PropertyValueSource
CAS Number 22236-08-4[10]
Molecular Formula C₇H₇F₂NO[4][10]
Molecular Weight 159.13 g/mol [10]
Appearance Light orange to yellow to green clear liquid[4]
Boiling Point 201-202 °C (lit.)[10]
Density 1.276 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.5100 (lit.)[10]
SMILES String Nc1cccc(OC(F)F)c1[10]

The Strategic Role of the Difluoromethoxy Moiety in Agrochemical Design

The decision to incorporate a this compound core into a potential agrochemical is driven by several key biochemical and physicochemical advantages.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. The difluoromethoxy group is less susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes in target pests and non-target organisms compared to a standard methoxy group, which can prolong the compound's bioavailability and efficacy.[7]

  • Modulated Lipophilicity: The -OCF2H group increases lipophilicity, which can improve a molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.[7] This enhancement is moderate, allowing for fine-tuning of solubility and transport properties to optimize delivery to the target site.[4][8]

  • Improved Binding Affinity: The unique electronic profile and hydrogen-bonding capability of the -OCF2H group can lead to more favorable interactions with target enzymes or receptors. This can translate directly to higher intrinsic activity and lower required application rates.

  • Versatile Synthetic Intermediate: The aniline moiety is a classic nucleophile, readily participating in reactions such as amide bond formation, urea formation, and N-alkylation, making it a highly versatile starting point for building diverse chemical libraries for screening.[3]

cluster_0 Agrochemical Discovery Pipeline A This compound (Key Building Block) B Synthetic Chemistry (e.g., Amidation, Cyclization) A->B Reaction C Library of Novel Anilide/Urea Derivatives B->C Generates D High-Throughput Biological Screening C->D Input for E Lead Optimization (Structure-Activity Relationship) D->E Identifies Hits F Optimized Agrochemical Candidate E->F Refines

Workflow: From Building Block to Agrochemical Candidate.

Core Applications in Agrochemical Synthesis

This compound is a validated precursor for several classes of modern pesticides, particularly fungicides and insecticides.

Many contemporary fungicides are anilides or carboxamides that function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.[11] The aniline "head" of these molecules is critical for binding to the enzyme complex.

  • Example Application: The synthesis of novel pyrazole carboxamide fungicides, such as Benzovindiflupyr and Pydiflumetofen, often involves the coupling of a pyrazole carboxylic acid with an appropriate aniline.[12][13] this compound is an ideal candidate for the aniline component in the design of new SDHIs, offering the potential for improved potency and a modified resistance profile. The fungicide Inpyrfluxam is another anilide SDHI, highlighting the importance of this chemical class.[11] The synthesis involves an amidation reaction between a carboxylic acid (or its activated form) and the aniline.

The development of insecticides with novel modes of action is crucial for managing insect resistance. The this compound scaffold has been successfully incorporated into potent insecticidal molecules.

  • Anthranilic Diamides: A significant class of modern insecticides targets insect ryanodine receptors (RyRs), which are calcium channels vital for muscle function.[14] Research has demonstrated that novel anthranilic diamides synthesized using fluorinated aniline moieties exhibit remarkably high activity against key lepidopteran pests like the diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda).[14] The inclusion of the difluoromethoxy group on the aniline ring is a key element in optimizing the binding and efficacy of these compounds.

  • Piperflanilide: This insecticide is a complex benzamide synthesized from building blocks that include 2-bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline.[15] This structure directly validates the use of the difluoromethoxy aniline moiety in creating highly potent, next-generation insecticides.

Experimental Protocol: Synthesis of a Model Anilide

To illustrate the utility of this compound, this section provides a validated, step-by-step methodology for a standard amide coupling reaction, a foundational step in the synthesis of many of the agrochemicals discussed.

Objective: To synthesize N-(3-(difluoromethoxyphenyl))-4-chlorobenzamide, a model anilide core.

Causality: The reaction involves the nucleophilic attack of the amine group of this compound on the electrophilic carbonyl carbon of an activated carboxylic acid (in this case, an acid chloride). The use of a base (triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.

cluster_reactants cluster_products A This compound B 4-Chlorobenzoyl Chloride C N-(3-(difluoromethoxyphenyl))-4-chlorobenzamide D HCl A_node Aniline Reactant C_node Anilide Product A_node->C_node Nucleophilic Attack B_node Acid Chloride B_node->C_node Electrophile

Diagram of a representative amide coupling reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.

  • Acid Chloride Addition: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess TEA, and the bicarbonate wash removes any remaining acid chloride or HCl.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Validation:

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. The identity and purity of the resulting white solid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.

Future Perspectives and Conclusion

The demand for agrochemicals with improved efficacy, novel modes of action, and more favorable environmental profiles is ever-increasing. This compound is strategically positioned to meet these challenges. Its unique ability to confer enhanced metabolic stability and modulate lipophilicity makes it an exceptionally valuable building block for modern agrochemical research.[4][5] As researchers continue to explore the chemical space for the next generation of fungicides, insecticides, and herbicides, the incorporation of the difluoromethoxy moiety via intermediates like this compound will undoubtedly play a crucial role. Its continued use will drive the innovation necessary to ensure global food security in a sustainable manner.

References

  • Vertex AI Search. This compound: Properties, Applications, and Synthesis of a Key Intermediate.
  • Chem-Impex. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis.
  • PubChem. Piperflanilide | C26H13BrF12N2O5 | CID 164806248. National Institutes of Health.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
  • Chinese Chemical Society. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • MDPI. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Institutes of Health.
  • PubMed. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. National Institutes of Health.
  • Chinese Chemical Society. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Sigma-Aldrich. This compound 97 22236-08-4.
  • ResearchGate. Recent developments in fluorine-containing pesticides.
  • ChemicalBook. A novel anilide fungicide: Inpyrfluxam.
  • eqipped. 3:5-Difluoro Aniline for Synthesis | Lab Chemical.
  • Google Patents. Herbicidal Compositions Comprising Pyroxasulfone.

Sources

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Fluorination

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] While the trifluoromethyl (-CF3) group is a common choice, the difluoromethoxy group (-OCF2H) has emerged as a substituent of significant interest, providing a unique and nuanced combination of properties.[1][2] This guide offers a comprehensive overview of the -OCF2H group's role in drug design, delving into its synthesis, its impact on molecular properties, and its strategic application in developing next-generation therapeutics.

Physicochemical Profile: A Study in Nuanced Modulation

The difluoromethoxy group offers a compelling alternative to both the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups, with properties that are often intermediate, allowing for finer control in molecular tuning.[1]

Lipophilicity: A Dynamic Contribution

A molecule's lipophilicity, a key determinant of its ADME (absorption, distribution, metabolism, and excretion) profile, is significantly influenced by the difluoromethoxy group.[1][2] It is considered a lipophilicity-enhancing substituent, though generally less so than the trifluoromethoxy group.[1] The Hansch hydrophobicity parameter (π), which quantifies a substituent's lipophilicity, highlights this distinction.

SubstituentHansch Hydrophobicity Parameter (π)
Methoxy (-OCH₃)-0.02
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 [1][2]
Trifluoromethoxy (-OCF₃)+1.04[1][3]

A key feature of the -OCF2H group is its "dynamic lipophilicity," stemming from a low rotational energy barrier that allows it to adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane permeability.[1][2]

Hydrogen Bonding Capacity: The "Lipophilic Hydrogen Bond Donor"

A defining characteristic of the difluoromethoxy group is its ability to act as a hydrogen bond donor, a feature absent in methoxy and trifluoromethoxy groups.[1][4][5][6][7][8][9][10] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[1][11] This capability allows the -OCF2H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1][4][5][7] The hydrogen bond acidity parameter (A) quantifies this ability.

GroupAbraham Hydrogen Bond Acidity (A)
Difluoromethyl (in ArOCF₂H) 0.085 - 0.126 [1][5][6][7]
Thiophenol (-SH)~0.12[1]
Aniline (-NH₂)~0.07[1]
Metabolic Stability: A Shield Against Degradation

The strong carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability.[1][12] It is generally more resistant to oxidative metabolism compared to the methoxy group.[1][12] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] Specifically, replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway.[1][12]

pKa Modulation: Fine-Tuning Ionization

The electron-withdrawing nature of the fluorine atoms in the -OCF2H group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This effect can be strategically employed to optimize a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

Conformational Effects: Influencing Molecular Shape

The introduction of a difluoromethoxy group can have a profound impact on the conformational preferences of a molecule. Unlike the trifluoromethoxy group, which often adopts a conformation orthogonal to an adjacent aromatic ring, the difluoromethoxy group exhibits more conformational flexibility.[12][13] This can be harnessed to control the three-dimensional shape of a drug molecule, potentially improving its fit within a biological target.[14]

The Role of the Difluoromethoxy Group in Drug Design

The unique physicochemical profile of the -OCF2H group translates into several strategic advantages in the drug development process.

Bioisosterism: A Versatile Mimic

The difluoromethoxy group can act as a bioisostere for several common functional groups:[1]

  • Hydroxyl and Thiol Groups: Its hydrogen bond donating ability makes it a suitable replacement, often with the added benefit of improved metabolic stability.[1][4][5][7]

  • Methoxy Group: Replacing a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation, thereby increasing the drug's half-life.[1][12] It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Bioisosterism cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement Methoxy (-OCH3) Methoxy (-OCH3) Difluoromethoxy (-OCF2H) Difluoromethoxy (-OCF2H) Methoxy (-OCH3)->Difluoromethoxy (-OCF2H) Blocks O-demethylation Adds H-bond donor capability Hydroxyl (-OH) Hydroxyl (-OH) Hydroxyl (-OH)->Difluoromethoxy (-OCF2H) Mimics H-bond donor Improves metabolic stability Thiol (-SH) Thiol (-SH) Thiol (-SH)->Difluoromethoxy (-OCF2H) Mimics H-bond donor Improves metabolic stability

Caption: Bioisosteric relationships of the difluoromethoxy group.

Synthetic Methodologies: Introducing the -OCF2H Group

A common and practical method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols. Recent advancements have focused on developing milder and more efficient protocols, including the use of visible light photoredox catalysis.[2]

Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol describes a general procedure for the O-difluoromethylation of a phenolic substrate.

Materials:

  • Phenolic substrate

  • Chlorodifluoromethane (or other suitable difluorocarbene precursor)

  • Base (e.g., potassium hydroxide)

  • Solvent (e.g., acetonitrile/water mixture)

  • Reaction vessel equipped with a stirrer and temperature control

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the phenolic substrate in the chosen solvent system within the reaction vessel.

  • Addition of Base: Add the base to the reaction mixture and stir to ensure complete dissolution.

  • Introduction of Difluorocarbene Precursor: Introduce the difluorocarbene precursor (e.g., by bubbling chlorodifluoromethane gas through the solution) at a controlled rate while maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired aryl difluoromethyl ether.

Synthesis_Workflow Start Start Dissolve Phenol & Base Dissolve Phenol & Base Start->Dissolve Phenol & Base Introduce Difluorocarbene Precursor Introduce Difluorocarbene Precursor Dissolve Phenol & Base->Introduce Difluorocarbene Precursor Monitor Reaction Monitor Reaction Introduce Difluorocarbene Precursor->Monitor Reaction Quench & Extract Quench & Extract Monitor Reaction->Quench & Extract Reaction Complete Purify Product Purify Product Quench & Extract->Purify Product End End Purify Product->End

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Case Study: Roflumilast

Roflumilast is an FDA-approved phosphodiesterase 4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[15] Its structure features a difluoromethoxy group, which is a testament to the successful application of this moiety in drug design. The -OCF2H group in roflumilast contributes to its metabolic stability and overall pharmacokinetic profile.[15]

Conclusion and Future Perspectives

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] As synthetic methodologies for its introduction continue to improve, the strategic application of the -OCF2H group is poised to play an increasingly important role in the design of next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles.

References

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (URL: [Link])

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (URL: [Link])

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: [Link])

  • Recent Advances in Difluoromethylation Reaction - ResearchGate. (URL: [Link])

  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins - Chemical Review and Letters. (URL: [Link])

  • Recent advances of photoinduced trifluoromethylation and difluoroalkylation. (URL: [Link])

  • Difluoromethylation of heterocycles via a radical process - RSC Publishing. (URL: [Link])

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. (URL: [Link])

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

  • Hydrogen Bonds Involving CF2H - ChemistryViews. (URL: [Link])

  • CF2H, a Hydrogen Bond Donor - PMC - NIH. (URL: [Link])

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (URL: [Link])

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. - ResearchGate. (URL: [Link])

  • The Difluoromethyl Group as a Hydrogen Bond Donor水素結合ドナーとしてのジフルオロメチル基 - ResearchGate. (URL: [Link])

  • Potential synthetic pathways leading to the formation of 2 regioisomers. - ResearchGate. (URL: [Link])

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). (URL: [Link])

  • Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate. (URL: [Link])

  • FDA approved fluorine-containing drugs in 2023. (URL: [Link])

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed. (URL: [Link])

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (URL: [Link])

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (URL: [Link])

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

Sources

Physical properties of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(Difluoromethoxy)aniline

Introduction

This compound, with the chemical formula C₇H₇F₂NO, is an aniline derivative characterized by the presence of a difluoromethoxy group at the meta-position of the benzene ring.[1] This structural feature imparts unique electronic properties, enhancing its utility as a versatile building block in organic synthesis.[1][2] Its applications are particularly prominent in the development of novel pharmaceuticals and agrochemicals, where the difluoromethoxy moiety can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a technical foundation for its handling, characterization, and application.

General Properties at a Glance

A summary of the key physical and chemical identifiers for this compound is provided below for quick reference. It is important to note that physical state (liquid vs. solid) can vary depending on purity and ambient temperature, as evidenced by conflicting reports in supplier literature.[1][3][4]

PropertyValueSource(s)
Molecular Formula C₇H₇F₂NO[1][5]
Molecular Weight 159.14 g/mol [1][5]
CAS Number 22236-08-4[1]
Appearance Light orange to yellow to green clear liquid; Colorless or light yellow liquid; Solid[1][3][4]
Boiling Point 201-202 °C (at 760 mmHg); 92 °C (at 2 mmHg)[1][3]
Melting Point ~ -3.5 °C[4]
Density 1.276 g/mL at 25 °C; 1.29 g/mL[1][3][4]
Refractive Index (n20/D) 1.5100[1][3]

Workflow for Physicochemical Characterization

The comprehensive characterization of a chemical entity like this compound is a multi-step process. The following diagram outlines a logical workflow, ensuring that fundamental properties are established before proceeding to more complex analyses.

G cluster_0 Initial Assessment cluster_1 Fundamental Physical Properties cluster_2 Structural & Electronic Properties Purity Purity Assessment (GC/HPLC) Appearance Appearance (Visual Inspection) Purity->Appearance Prerequisite MP Melting Point Appearance->MP BP Boiling Point MP->BP Density Density BP->Density Solubility Solubility Screening Density->Solubility pKa pKa Determination Solubility->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) pKa->Spectroscopy

Caption: Logical workflow for the physical characterization of a chemical compound.

Detailed Physical Properties and Experimental Protocols

Melting Point

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6] For this compound, a melting point of approximately -3.5 °C has been reported, which is consistent with its typical observation as a liquid at room temperature.[4]

Experimental Protocol: Capillary Melting Point Determination [7][8]

This method is the most common technique for determining the melting point of a solid.

  • Sample Preparation: Ensure the sample is dry and, if solid, finely powdered. Load a small amount of the substance into a capillary tube (sealed at one end) to a height of 1-2 mm.[9] Compact the sample by tapping the tube or dropping it through a long glass tube.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in subsequent, more precise measurements.[6][8]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat it slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[9]

Boiling Point

The boiling point provides information about a liquid's volatility and is dependent on intermolecular forces and molecular weight. The reported boiling point for this compound is 201-202 °C at atmospheric pressure (760 mmHg) and 92 °C at a reduced pressure of 2 mmHg.[1][3] The significant difference underscores the importance of recording the pressure at which a boiling point is measured.

Experimental Protocol: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Sample and Boiling Chips: Place a small volume of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise.

  • Recording the Boiling Point: When the vapor temperature stabilizes while the liquid is distilling, record this steady temperature as the boiling point.

Density

Density is a fundamental physical property defined as mass per unit volume. It is useful for converting between mass and volume and can be an indicator of purity. The density of this compound is consistently reported around 1.276 g/mL at 25 °C.[3][4]

Experimental Protocol: Using a Pycnometer (Specific Gravity Bottle)

  • Measure Mass of Empty Pycnometer: Clean, dry, and weigh an empty pycnometer of a known volume (e.g., 10 mL).

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside dry.

  • Measure Mass of Filled Pycnometer: Weigh the pycnometer containing the sample.

  • Measure Temperature: Record the temperature of the sample.

  • Calculation:

    • Mass of sample = (Mass of filled pycnometer) - (Mass of empty pycnometer)

    • Density = Mass of sample / Volume of pycnometer

Solubility

Solubility describes the ability of a solute to dissolve in a solvent to form a homogeneous solution.[10] this compound is reported to be soluble in organic solvents such as ethanol, methanol, and dichloromethane.[4] A common principle in solubility is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Experimental Protocol: Shake-Flask Method [12]

  • Preparation: To a series of vials, add a measured amount of solvent (e.g., 1 mL of water, ethanol, acetone, hexane).

  • Solute Addition: Add a small, known amount of this compound to each vial.

  • Equilibration: Cap the vials and shake them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Observation: Visually inspect the vials for any undissolved solute. If the solute has completely dissolved, add more in small increments until saturation is reached (a small amount of solid remains undissolved).[10]

  • Quantification (Optional): For quantitative measurement, the saturated solution is filtered to remove excess solid, and the concentration of the dissolved solute is determined using an analytical technique like UV-Vis spectroscopy or HPLC.

Acidity Constant (pKa)

Experimental Protocol: Potentiometric Titration [13]

This method involves monitoring the pH of a solution of the amine as a strong acid is added. The pKa is the pH at which the amine is 50% protonated.[14]

G cluster_0 Titration Setup cluster_1 Data Analysis Analyte This compound in solution (Base: ArNH2) pH_Meter pH Meter Analyte->pH_Meter Monitors [H+] Titrant Standardized HCl (Acid Titrant) Titrant->Analyte Added incrementally Plot Plot pH vs. Volume of HCl added pH_Meter->Plot Generates Data Half_Equiv Find Half-Equivalence Point Plot->Half_Equiv Identify Inflection Point (Equivalence), then halve pKa_pH pKa = pH Half_Equiv->pKa_pH At this point G cluster_0 Stock Solution cluster_1 Working Solution cluster_2 Final Steps Stock Dissolve sample in organic solvent (e.g., MeOH, ACN) to ~1 mg/mL Dilute Dilute stock solution to ~1-10 µg/mL with solvent mixture Stock->Dilute Dilution Step Filter Filter if precipitate is present Dilute->Filter Vial Transfer to MS sample vial Filter->Vial Analysis Inject into MS system Vial->Analysis

Caption: General workflow for ESI-MS sample preparation.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent like methanol or acetonitrile. [15]2. Dilution: Create a working solution by diluting the stock solution to a final concentration in the range of 1-10 µg/mL using a solvent combination compatible with the mobile phase (e.g., methanol/water with 0.1% formic acid). [15]3. Filtration: If any solid particles are visible, filter the solution through a syringe filter (e.g., 0.22 µm) to prevent clogging the instrument. [15]4. Transfer: Transfer the final solution into an appropriate mass spectrometry sample vial.

  • Analysis: The sample is then introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC-MS).

Conclusion

The physical properties of this compound define its behavior in chemical and biological systems. As a liquid at room temperature with a high boiling point and a density greater than water, its handling and storage require standard laboratory precautions. Its solubility in common organic solvents facilitates its use in synthesis, while its pKa will govern its behavior in aqueous and biological media. The spectroscopic data provide a definitive fingerprint for its identification and quality control. This guide has synthesized key physical data with validated experimental protocols, providing a robust resource for scientists working with this important chemical intermediate.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • Berg, T. A. van den, et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(4), 334. Retrieved from [Link]

  • Zaccone, V. R., & Wentzel, M. T. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1180–1182. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Protocols. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • YouTube. (2013). Lab 13.2 - Determining Solubility. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Trifluoromethoxy)aniline - Optional[ATR-IR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline - the NIST WebBook. Retrieved from [Link]

Sources

Spectroscopic characterization of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethoxy)aniline

Abstract

This compound is a pivotal building block in modern medicinal and agrochemical development, prized for the unique physicochemical properties imparted by its difluoromethoxy (-OCHF₂) moiety.[1][2] The introduction of this group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates.[3] Consequently, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the definitive characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Strategic Importance of this compound

The utility of this compound as a synthetic intermediate is well-established, particularly in the creation of novel therapeutic agents targeting neurological disorders and in the formulation of advanced agrochemicals.[1][2][3] The difluoromethoxy group serves as a bioisostere for other functional groups, offering a unique electronic and conformational profile that can lead to improved pharmacokinetic properties.[2] Given its role as a key starting material, a robust and validated analytical workflow for its characterization is not merely a procedural formality but a foundational requirement for ensuring the quality, reproducibility, and success of subsequent synthetic campaigns. This document outlines the multi-technique spectroscopic approach required to achieve this.

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its handling, storage, and use in analytical procedures.

PropertyValueSource
Molecular Formula C₇H₇F₂NO[2][4]
Molecular Weight 159.13 g/mol
CAS Number 22236-08-4[2]
Appearance Colorless to light yellow/orange liquid[2][4]
Boiling Point 201-202 °C (lit.)[4]
Density ~1.276 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.5100 (lit.)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture of the molecule's carbon-hydrogen framework and the unique difluoromethoxy group.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the key diagnostic signals are the unique triplet from the -OCHF₂ proton and the distinct splitting patterns of the aromatic protons. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent dissolving power for organic molecules and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of approximately 15 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds are typically sufficient.

  • D₂O Exchange (Optional but Recommended): Acquire an initial spectrum. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will disappear or significantly diminish, confirming its assignment.

Data Interpretation and Expected Signals

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~7.15t~8.0Ar-H (Position 5)
2~6.70 - 6.85m-Ar-H (Positions 2, 4, 6)
36.51t~74.0-OCH F₂
4~3.75br s--NH

Note: The chemical shifts and coupling constants are predictive and may vary slightly based on solvent and concentration.

The most characteristic signal is the proton of the difluoromethoxy group, which appears as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei, but the pattern is a triplet due to ¹JHF coupling).[5] The aromatic protons exhibit complex splitting patterns due to their ortho, meta, and para relationships.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The key feature for this compound is the carbon of the -OCHF₂ group, which appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary for a good signal-to-noise ratio.

Data Interpretation and Expected Signals

SignalChemical Shift (δ, ppm)Multiplicity (¹JCF)Assignment
1~150.0-C -O (Position 3)
2~147.0-C -N (Position 1)
3~130.0-Ar-C H (Position 5)
4~115.7t (J ≈ 257 Hz)-OC HF₂
5~110.0-Ar-C H (Positions 4, 6)
6~105.0-Ar-C H (Position 2)

The large coupling constant for the -OCHF₂ carbon is a definitive diagnostic feature.[5]

¹⁹F NMR Spectroscopy

Expertise & Causality: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. It provides a direct and highly sensitive method to confirm the presence and environment of the fluorine atoms. For the -OCHF₂ group, the two fluorine atoms are chemically equivalent and will couple to the single attached proton, resulting in a doublet.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: The same sample can be used. No special standard is typically required as chemical shifts can be referenced to an external standard or the spectrometer's internal reference.

  • Instrument Setup: Tune the spectrometer to the ¹⁹F frequency (e.g., 376 MHz for a 400 MHz instrument).

  • Acquisition: Acquire a simple, non-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C NMR.

Data Interpretation and Expected Signal

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~ -80 to -95d~74.0-OCHF

The observation of a doublet with a ¹JHF coupling constant that matches the triplet splitting in the ¹H NMR spectrum provides irrefutable, cross-validating evidence for the -OCHF₂ group.[5][6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amine (N-H), the aromatic ring (C=C and C-H), the ether linkage (C-O-C), and the carbon-fluorine bonds (C-F). Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.

  • Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation and Expected Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450 - 3300Medium, two bandsN-H stretchPrimary amine (-NH₂)
3100 - 3000Medium-WeakC-H stretchAromatic C-H
1620 - 1580StrongN-H bend (scissoring)Primary amine (-NH₂)
1600, 1475Medium-StrongC=C stretchAromatic ring
1250 - 1200StrongC-O-C stretchAryl ether
1100 - 1000Very StrongC-F stretchDifluoromethyl group
850 - 750StrongC-H out-of-plane bendAromatic substitution pattern

The pair of bands for the N-H stretch is characteristic of a primary amine.[7][8] The very strong C-F stretching absorptions are a hallmark of fluorinated compounds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is expected for this compound (C₇H₇F₂NO).[8] Electron Ionization (EI) is often used to induce fragmentation, providing structural clues.

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A standard non-polar GC column (e.g., DB-5ms) is suitable.

  • Injection: Inject 1 µL of the solution into the GC inlet.

  • GC Method: Use a temperature program that allows for the elution of the analyte, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Acquisition: Acquire mass spectra in EI mode, scanning over a mass range of m/z 40-300.

Data Interpretation and Expected Ions

m/z ValueIonIdentity
159[M]⁺Molecular Ion
108[M - CHF₂]⁺Loss of difluoromethyl radical
92[M - OCHF₂]⁺Loss of difluoromethoxy radical

The presence of a molecular ion peak at m/z 159 confirms the molecular weight. The fragmentation pattern provides additional structural validation.

Integrated Analytical Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. This workflow ensures a comprehensive and self-validating characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Sample This compound Sample NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep MS_Prep Dilute in DCM/EtOAc Sample->MS_Prep IR_Prep Use Neat Liquid Sample->IR_Prep H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR NMR_Prep->C_NMR F_NMR ¹⁹F NMR NMR_Prep->F_NMR MS GC-MS MS_Prep->MS IR ATR-IR IR_Prep->IR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Fluorine_Group Confirm -OCHF₂ Group H_NMR->Fluorine_Group ¹JHF Coupling Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton F_NMR->Proton_Env ¹JHF Coupling F_NMR->Fluorine_Group Functional_Groups Identify -NH₂, C-O, C-F IR->Functional_Groups Mol_Weight Confirm Molecular Weight & Formula (C₇H₇F₂NO) MS->Mol_Weight Final_Structure Unambiguous Structural Confirmation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Fluorine_Group->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical, multi-faceted process. By logically applying and integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can achieve an unambiguous confirmation of its structure and purity. The protocols and interpretive guidelines presented here form a robust framework for quality control, ensuring that this vital chemical building block meets the stringent requirements for its application in pharmaceutical and agrochemical research and development.

References

  • Vertex AI Search. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate.
  • ChemBK. (2024, April 9). This compound.
  • SpectraBase. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
  • ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.

Sources

Methodological & Application

Application Note: Synthesis of Novel Compounds Utilizing 3-(Difluoromethoxy)aniline as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Difluoromethoxy)aniline in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the desirable properties of bioactive molecules.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and target-binding interactions.[1][3] this compound has emerged as a critical building block, offering a versatile scaffold for the synthesis of complex molecular architectures.[4][5] This compound serves as an essential intermediate, providing researchers with a gateway to novel therapeutic agents and advanced materials.[6]

The difluoromethoxy group is particularly advantageous as it can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability by blocking common sites of metabolism.[1] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy group can also function as a hydrogen bond donor, a feature that can be exploited to enhance binding affinity to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound, complete with detailed, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 22236-08-4[4]
Molecular Formula C₇H₇F₂NO[4]
Molecular Weight 159.13 g/mol [7]
Appearance Light orange to yellow to green clear liquid[4][8]
Boiling Point 201-202 °C (lit.)[8]
Density 1.276 - 1.29 g/mL at 25 °C (lit.)[4][8]
Refractive Index n20/D 1.5100 (lit.)[8]

Core Synthetic Transformations

This compound, with its primary amino group, is amenable to a wide range of classical and modern organic reactions. This section details three of the most powerful and widely used transformations for the elaboration of this key intermediate.

Diazotization and Sandmeyer-Type Reactions

The conversion of an aromatic amine to a diazonium salt, followed by its displacement, is a cornerstone of aromatic chemistry. The Sandmeyer reaction, in particular, offers a robust method for introducing a variety of substituents onto the aromatic ring that are otherwise difficult to install directly.[9][10] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[9][11] The versatility of this reaction allows for the synthesis of aryl halides, cyanides, and other derivatives from the diazonium salt intermediate.[11][12]

G cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction Aniline This compound NaNO2_HCl NaNO₂ / aq. HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride Intermediate NaNO2_HCl->Diazonium CuX Copper(I) Halide (CuX) Diazonium->CuX Addition of Diazonium Salt Product Substituted Arene (e.g., Aryl Halide) CuX->Product

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, providing a general and high-yielding method for coupling amines with aryl halides and triflates.[13][14] This palladium-catalyzed cross-coupling reaction is characterized by its broad substrate scope and functional group tolerance, making it an indispensable tool in modern drug discovery.[15][16] The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][17] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[17]

G Reactants This compound + Aryl Halide/Triflate CatalystSystem Pd Catalyst + Ligand + Base Reactants->CatalystSystem Reaction Heating in Inert Solvent CatalystSystem->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Diaryl Amine Product Workup->Product

Amide Coupling Reactions

The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[18] This is due to the prevalence of the amide functionality in biological systems and the vast commercial availability of carboxylic acids and amines. The reaction involves the activation of a carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[18] A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and aminium/uronium salts (e.g., HATU, TBTU), have been developed to facilitate this transformation under mild conditions.[19]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling CarboxylicAcid Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent ActiveEster Activated Intermediate (e.g., Active Ester) CouplingReagent->ActiveEster Aniline This compound ActiveEster->Aniline Nucleophilic Attack Product Amide Product Aniline->Product

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Sandmeyer Bromination

Synthesis of 1-Bromo-3-(difluoromethoxy)benzene

This protocol details the conversion of this compound to its corresponding aryl bromide. The low temperature for the diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[12]

Materials:

  • This compound

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 62.8 mmol).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add hydrobromic acid (48% aq., 40 mL) while maintaining the internal temperature below 5 °C.

    • In a separate beaker, dissolve sodium nitrite (4.56 g, 66.0 mmol) in water (15 mL) and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (10.8 g, 75.4 mmol) in hydrobromic acid (48% aq., 20 mL).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully, add the cold diazonium salt solution to the CuBr solution via a dropping funnel. Effervescence (evolution of N₂ gas) will be observed. Control the rate of addition to maintain a steady evolution of gas.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield 1-bromo-3-(difluoromethoxy)benzene as a clear oil.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N-(4-methoxyphenyl)-3-(difluoromethoxy)aniline

This protocol describes the coupling of this compound with 4-bromoanisole. An inert atmosphere is crucial as the palladium(0) catalyst and some ligands are sensitive to oxygen.[15]

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask, magnetic stirrer, heating mantle with oil bath, inert gas line (Argon or Nitrogen), syringe, cannula.

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.10 mmol, 2 mol%), Xantphos (116 mg, 0.20 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).

    • Seal the flask with a septum and evacuate and backfill with argon three times.

    • Add 4-bromoanisole (935 mg, 5.0 mmol), this compound (955 mg, 6.0 mmol), and anhydrous toluene (25 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the flask in a preheated oil bath at 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate (20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diarylamine product.

Protocol 3: Amide Coupling

Synthesis of N-(3-(Difluoromethoxy)phenyl)benzamide

This protocol utilizes HATU, a common and efficient coupling reagent, for the formation of an amide bond between benzoic acid and this compound.

Materials:

  • This compound

  • Benzoic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (optional but recommended).

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve benzoic acid (610 mg, 5.0 mmol) and HATU (2.09 g, 5.5 mmol) in anhydrous DMF (20 mL).

    • Stir the solution for 5 minutes at room temperature.

    • Add DIPEA (1.3 mL, 7.5 mmol) and stir for another 10 minutes. This pre-activation step forms the active ester.

  • Coupling:

    • Add this compound (796 mg, 5.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure amide product.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the difluoromethoxy group, make it an attractive starting material for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles.[1][5] The synthetic transformations detailed in this application note—Sandmeyer reactions, Buchwald-Hartwig amination, and amide couplings—represent robust and reliable methods for leveraging the synthetic potential of this important intermediate. By following the detailed protocols provided, researchers can confidently incorporate the 3-(difluoromethoxy)phenyl moiety into a diverse range of molecular targets, accelerating discovery in medicinal chemistry, agrochemicals, and materials science.

References

  • Pharmaffiliates. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved January 11, 2026, from [Link]

  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • ChemBK. (2024). This compound. Retrieved January 11, 2026, from [Link]

  • Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]

  • Tota, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH National Library of Medicine. [Link]

  • Chemspace. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • Wiley-VCH. (n.d.). This compound Spectra. Retrieved January 11, 2026, from [Link]

  • Li, W., et al. (2022). Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry, 87(21), 13564–13572. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Qing, F.-L., et al. (2018). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3319–3355. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

  • Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-(Difluoromethoxy)aniline in the Synthesis of Neurological Disorder Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing drug candidates. Among these, the difluoromethoxy moiety (–OCF₂H) has emerged as a critical substituent for fine-tuning the physicochemical and pharmacokinetic profiles of new therapeutic agents.[1] The compound 3-(Difluoromethoxy)aniline (CAS: 22236-08-4) is a versatile and highly valued intermediate, particularly in the development of drugs targeting neurological disorders.[2]

This guide provides an in-depth analysis of the application of this compound, focusing on its role in the synthesis of inhibitors for the Glycine Transporter-1 (GlyT1). Inhibition of GlyT1 represents a promising therapeutic avenue for addressing the cognitive and negative symptoms of schizophrenia, a complex neurological disorder.[3] We will explore the scientific rationale for its use, provide detailed synthetic protocols for key transformations, and discuss the mechanistic impact of the difluoromethoxy group on drug efficacy.

Scientific Rationale: Why this compound?

The utility of this compound in CNS drug design is rooted in the unique properties conferred by the –OCF₂H group.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism compared to a standard methoxy group (–OCH₃). This enhanced stability can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

  • Lipophilicity Modulation: The –OCF₂H group moderately increases lipophilicity. This property is crucial for designing CNS-active drugs, as it can improve a molecule's ability to penetrate the blood-brain barrier (BBB) and reach its target in the brain.[1][4]

  • Bioisosterism and Target Binding: The difluoromethoxy group can act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. Crucially, unlike the trifluoromethoxy (–OCF₃) group, the hydrogen atom in –OCF₂H can act as a hydrogen bond donor, potentially introducing new, favorable interactions with the target protein and enhancing binding affinity.[4]

This combination of properties makes this compound an ideal starting material for building drug candidates with improved durability and brain availability.

Therapeutic Target: Glycine Transporter-1 (GlyT1) in Schizophrenia

Schizophrenia is characterized by positive, negative, and cognitive symptoms. While positive symptoms are often managed by existing therapies, negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits remain a significant unmet medical need.[5][6] One leading hypothesis implicates the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Glycine acts as a mandatory co-agonist at this receptor. By inhibiting GlyT1, the transporter responsible for clearing glycine from the synaptic cleft, the local concentration of glycine increases, thereby enhancing NMDA receptor signaling.[3] This mechanism is believed to ameliorate the negative and cognitive symptoms of schizophrenia.[3]

Many GlyT1 inhibitors feature an amide scaffold, making the acylation of anilines a cornerstone of their synthesis.

Application in Synthesis: A Representative Protocol

The most common and fundamental application of this compound in this context is its use as a nucleophile in an amide bond forming reaction . This reaction creates a key structural motif present in a vast number of drug candidates. The following protocol details the synthesis of N-(3-(difluoromethoxy)phenyl)-2-chloroacetamide, a versatile intermediate that can be further elaborated to produce a range of final compounds, including potential GlyT1 inhibitors.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 22236-08-4[7]
Molecular Formula C₇H₇F₂NO[7]
Molecular Weight 159.14 g/mol [7]
Appearance Light orange to yellow clear liquidChem-Impex
Boiling Point 92 °C @ 2 mmHgChem-Impex
Density 1.276 g/mL at 25 °CSigma-Aldrich
Workflow for Synthesis of a Key Amide Intermediate

The following diagram illustrates the general workflow for the acylation of this compound to produce a chloroacetamide intermediate, a common precursor in pharmaceutical synthesis.[7][8]

G cluster_materials Starting Materials & Reagents cluster_process Synthetic Protocol cluster_output Product & Analysis A This compound P1 1. Dissolve aniline and base in solvent A->P1 B Chloroacetyl Chloride P3 3. Add chloroacetyl chloride dropwise B->P3 C Anhydrous Solvent (e.g., DMF, DCM) C->P1 D Base (e.g., Triethylamine) D->P1 P2 2. Cool reaction mixture to 0 °C P1->P2 P2->P3 P4 4. Stir at room temperature P3->P4 P5 5. Aqueous work-up & extraction P4->P5 P6 6. Purify by recrystallization or chromatography P5->P6 Z N-(3-(difluoromethoxy)phenyl)- 2-chloroacetamide P6->Z Y Characterization (NMR, MS, Purity) Z->Y

Caption: General workflow for the synthesis of an N-aryl chloroacetamide intermediate.

Detailed Step-by-Step Protocol: Synthesis of N-(3-(difluoromethoxy)phenyl)-2-chloroacetamide

This protocol describes the acylation of this compound with chloroacetyl chloride. This reaction is a foundational step, creating an intermediate that can undergo subsequent nucleophilic substitution with various amines (e.g., piperazines) to build the final drug scaffold.[7][8]

Materials & Reagents:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(3-(difluoromethoxy)phenyl)-2-chloroacetamide.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

  • Mass Spectrometry (MS) to verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to determine purity.

Logical Pathway: From Intermediate to Drug Candidate

The synthesized chloroacetamide is not an end-product but a critical stepping stone. The chlorine atom serves as a leaving group for a subsequent Sₙ2 reaction, which is central to building the final drug molecule.

G A This compound B Step 1: Acylation (Protocol 3.3) A->B + Chloroacetyl Chloride C Intermediate: N-(3-(difluoromethoxy)phenyl)- 2-chloroacetamide B->C D Step 2: Nucleophilic Substitution (SN2) C->D F Final Drug Candidate Scaffold (e.g., GlyT1 Inhibitor) D->F E Diverse Amine Building Blocks (e.g., Piperazines) E->D

Caption: Logical workflow from starting material to a final drug candidate scaffold.

Conclusion

This compound is a high-value intermediate for the synthesis of drugs targeting neurological disorders. Its strategic utility stems from the desirable pharmacokinetic properties imparted by the difluoromethoxy group, including enhanced metabolic stability and modulated lipophilicity for improved CNS penetration. The straightforward application of this aniline in robust and scalable reactions, such as amide bond formation, makes it an indispensable tool for medicinal chemists. The protocols and workflows described herein provide a foundational guide for researchers and drug development professionals aiming to leverage this powerful building block in the creation of next-generation therapeutics for challenging conditions like schizophrenia.

References

  • Vertex AI Search Result. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Pinna, G. A., & Simola, N. (2015). Schizophrenia: synthetic strategies and recent advances in drug design. MedChemComm, 6(7), 1230-1251. Available at: [Link]

  • RSC Publishing. (2015). Schizophrenia: synthetic strategies and recent advances in drug design. MedChemComm. Retrieved from [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. Available at: [Link]

  • Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. Available at: [Link]

Sources

Application Notes & Protocols: 3-(Difluoromethoxy)aniline as a High-Performance Monomer in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DFMA-MS-2026-01

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application of 3-(Difluoromethoxy)aniline in the field of material science. The unique electronic and physical properties imparted by the difluoromethoxy (-OCF₂H) group make this aromatic amine a valuable building block for the synthesis of advanced polymers with enhanced thermal stability, solubility, and dielectric properties. We present detailed protocols for the synthesis of fluorinated polyimides, discuss the expected material characteristics, and explore potential applications in organic electronics.

Introduction: The Strategic Value of the Difluoromethoxy Group

This compound is an aromatic amine distinguished by the presence of a difluoromethoxy substituent on the phenyl ring.[1][2] While extensively utilized as an intermediate in the pharmaceutical and agrochemical industries, its application in material science is an area of growing interest.[1][3] The incorporation of fluorine-containing moieties into polymer backbones is a well-established strategy for developing high-performance materials.[4][5][6] The difluoromethoxy group, in particular, offers a unique balance of properties that can be leveraged to create materials with significant advantages.

Key Attributes Conferred by the -OCF₂H Group:

  • Enhanced Solubility: The presence of the flexible and polar -OCF₂H group can disrupt polymer chain packing and improve interactions with organic solvents, leading to enhanced solubility.[4][7] This is a critical advantage for solution-based processing techniques like spin-coating or casting.[8]

  • Improved Thermal and Oxidative Stability: The high bond energy of the C-F bond (~485 kJ/mol) contributes to the overall thermal and chemical stability of the resulting polymer.[5]

  • Low Dielectric Constant: Fluorinated polymers typically exhibit lower dielectric constants and reduced moisture absorption, making them ideal candidates for microelectronics and high-frequency communication applications.[4][7]

  • Modified Electronic Properties: The strong electron-withdrawing nature of the difluoromethoxy group can modulate the electronic properties of the polymer, which can be beneficial in applications such as organic electronics.[9]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 22236-08-4[2]
Molecular Formula C₇H₇F₂NO[2]
Molecular Weight 159.13 g/mol [2]
Appearance Solid[2]
Boiling Point 201-202 °C[2]
Density 1.276 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5100[2]

Core Application: Synthesis of High-Performance Fluorinated Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application can be limited by poor solubility, which complicates processing. The incorporation of this compound as a diamine monomer in a polycondensation reaction with a suitable dianhydride can overcome this limitation while enhancing other desirable properties.

The most common route for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[10]

Rationale for Monomer Selection
  • Diamine Monomer: this compound serves as the diamine component. Its amine functional groups are the reactive sites for polymerization.

  • Dianhydride Monomer: For this protocol, we select 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). 6FDA is a widely used fluorinated dianhydride that, in combination with fluorinated diamines, is known to produce highly soluble and thermally stable polyimides with low dielectric constants.[7][10]

The reaction scheme is a classic polycondensation, as illustrated below.

reaction_scheme cluster_products Products Diamine This compound (Diamine) PAA Poly(amic acid) Precursor Diamine->PAA + Dianhydride 6FDA (Dianhydride) Dianhydride->PAA PI Fluorinated Polyimide PAA->PI Heat (Δ) -H₂O H2O 2n H₂O

Caption: Two-step polyimide synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound is classified as a skin and eye irritant.

Protocol: Two-Step Synthesis of 6FDA-DFMA Polyimide

This protocol describes the synthesis of a polyimide from this compound (DFMA) and 6FDA.

Part A: Synthesis of Poly(amic acid) (PAA) Precursor

  • Reagent Preparation:

    • Dry 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in a vacuum oven at 150 °C for 4 hours before use.

    • Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

  • Reaction Setup:

    • Set up a 100 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

    • Under a gentle stream of dry nitrogen, add this compound (e.g., 10 mmol) and anhydrous DMAc (to achieve a ~15-20 wt% solids concentration) to the flask.

    • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Polymerization:

    • Once the diamine is dissolved, add an equimolar amount of 6FDA (10 mmol) to the solution in one portion.

    • Rinse the weighing paper/funnel with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The resulting viscous solution is the PAA precursor.

Part B: Thermal Imidization to Polyimide

  • Film Casting:

    • Pour the viscous PAA solution onto a clean, level glass substrate.

    • Use a doctor blade to cast a film of uniform thickness.

  • Curing Protocol:

    • Place the glass substrate in a programmable oven with a nitrogen atmosphere.

    • Execute a stepwise curing cycle to gradually remove the solvent and induce cyclization to the imide. A typical cycle is:[10]

      • 80 °C for 1 hour

      • 150 °C for 1 hour

      • 200 °C for 1 hour

      • 250 °C for 30 minutes

      • 300 °C for 1 hour

    • Allow the oven to cool slowly to room temperature to prevent thermal stress in the film.

  • Film Recovery:

    • Once cooled, the resulting tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersing it in water.

    • Dry the freestanding film in a vacuum oven at 100 °C for several hours to remove any residual moisture.

Caption: Experimental workflow for polyimide synthesis.

Expected Material Characterization & Properties

The synthesized polyimide should be characterized to confirm its structure and evaluate its properties.

TechniquePurposeExpected Outcome
FTIR Spectroscopy Structural confirmationDisappearance of amic acid peaks (~1660 cm⁻¹ for amide C=O, ~3300 cm⁻¹ for N-H/O-H). Appearance of characteristic imide peaks: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).
NMR Spectroscopy Detailed structural analysis¹H and ¹³C NMR spectra should correspond to the proposed repeating unit of the polymer. ¹⁹F NMR will confirm the presence and environment of the -OCF₂H and -CF₃ groups.
Thermogravimetric Analysis (TGA) Thermal stability evaluationHigh decomposition temperature (Td5%, temperature at 5% weight loss) is expected, likely in the range of 480-530 °C, consistent with other fluorinated polyimides.[4][7]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A high Tg is expected, indicating good dimensional stability at elevated temperatures. The value will depend on the final polymer structure but could be in the 250-320 °C range.[7]
Solubility Tests Assess processabilityThe polymer is expected to exhibit good solubility in aprotic polar solvents like NMP, DMAc, DMF, and potentially even less polar solvents like THF or chloroform, a key advantage of fluorination.[4][7][11]
Dielectric Analysis Electrical propertiesA low dielectric constant (in the range of 2.7–3.2) and low moisture absorption are anticipated, making the material suitable for microelectronic applications.[7]

Advanced Application Outlook: Organic Electronics

The unique electronic nature of the difluoromethoxy group suggests potential applications for derived materials in organic electronics. Fluorinated molecules have been shown to improve the performance of organic thin-film transistors (OTFTs) by reducing contact resistance at the metal-semiconductor interface.[9]

Potential Roles of this compound-derived materials:

  • Gate Dielectric Layer: The expected low dielectric constant and high thermal stability make these polyimides excellent candidates for gate dielectric layers in OTFTs, reducing power consumption and leakage currents.

  • Semiconductor Modification: While polyimides are typically insulators, the this compound moiety could be incorporated into conjugated polymer backbones.[12][13] The electron-withdrawing nature of the -OCF₂H group could be used to tune the energy levels (HOMO/LUMO) of the semiconductor for better charge injection and transport.[9]

  • Interfacial Layers: Thin films of these polymers could be used as interfacial layers to modify electrode work functions, enhancing charge injection efficiency from the electrodes into the organic semiconductor.[9][14]

Further research in this area would involve synthesizing copolymers of this compound with other electroactive monomers and characterizing the electrical properties of the resulting materials in device architectures.

Conclusion

This compound is a promising monomer for the development of advanced functional polymers. Its incorporation into a polyimide backbone, as detailed in this guide, is a straightforward method to produce materials with enhanced solubility, high thermal stability, and a low dielectric constant. These properties make such polymers highly attractive for applications ranging from processable coatings and films to advanced materials for microelectronics and organic electronic devices. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile building block.

References

  • Vertex AI Search. (n.d.). 3-(Difluoromethoxy)
  • National Institutes of Health. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC. Retrieved January 11, 2026, from [Link]

  • American Chemical Society. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark | Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • MDPI. (2021, November 5). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved January 11, 2026, from https://www.researchgate.net/publication/236166442_Synthesis_and_properties_of_fluorinated_polyimides_3_Derived_from_novel_13-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_benzene_and_44-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_biphenyl
  • ResearchGate. (n.d.). Synthesis of aromatic amine end-functional poly(methyl methacrylate) by atom-transfer radical polymerisation | Request PDF. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Oxidative polymerization of aromatic amines: kinetic features and possible mechanisms. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. Retrieved January 11, 2026.
  • Google Patents. (n.d.). WO2022082148A1 - Mixed aromatic amine monomers and polymers thereof.
  • Semantic Scholar. (2005, January 25). Influence of the n-hexoxy group on the properties of fluoroalkoxyphosphazene polymers. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] Anthracene | Request PDF. Retrieved January 11, 2026, from [Link]

  • J-STAGE. (n.d.). The Synthesis and Characteristic ofA New Soluble Polyimides. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]

  • EurekAlert!. (2025, July 8). "Magic molecules" reduce transistor resistance by 16 times, paving way for flexible electronics. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3-(Difluoromethoxy)aniline

This compound is a critical building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a prized intermediate in drug discovery and development.[1] Consequently, the precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and safety of the final products.

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound in various matrices. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, ideal for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity. The protocols herein are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₇F₂NO[6]
Molecular Weight 159.13 g/mol [6]
Appearance Colorless to light yellow liquid/solid[6][7]
Boiling Point 201-202 °C (lit.)[6]
Density ~1.276 g/mL at 25 °C (lit.)[6]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.[7]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis, a reversed-phase HPLC method with UV detection offers a balance of speed, reliability, and cost-effectiveness. The aromatic nature of this compound makes it a strong chromophore, allowing for sensitive UV detection.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar this compound. The alkyl chains of the stationary phase interact with the phenyl ring of the analyte, leading to effective separation from more polar or non-polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to the aqueous component of the mobile phase is crucial.[8] Aniline derivatives are basic, and an acidic mobile phase ensures the analyte is in its protonated form. This minimizes peak tailing and results in sharper, more symmetrical peaks, which is essential for accurate integration and quantification.

  • UV Detection at 254 nm: Aromatic compounds typically exhibit strong absorbance at or around 254 nm. This wavelength provides a good balance of sensitivity for the analyte while potentially minimizing interference from non-aromatic matrix components.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatography data acquisition and processing software.

  • Methanol (HPLC grade), Acetonitrile (HPLC grade), and reagent-grade water.

  • Phosphoric acid or Trifluoroacetic acid (TFA).

  • Reference standard of this compound (≥98% purity).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Acidify the water component to a final concentration of 0.1% with phosphoric acid.

  • Degas the mobile phase using sonication or an online degasser.

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

6. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:[2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[5]
Accuracy Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1.[2]
Robustness The method should be unaffected by small, deliberate changes in parameters (e.g., flow rate, mobile phase composition).

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of specificity and is an excellent confirmatory technique. The mass spectrometer detector allows for the unambiguous identification of this compound based on its unique mass spectrum.

Causality Behind Experimental Choices
  • Derivatization (Optional but Recommended): While direct injection is possible, derivatization of the amine group can improve peak shape and thermal stability. However, for simplicity and to avoid potential side reactions, a direct injection method is often preferred if the analyte shows good chromatographic behavior.

  • Capillary Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of aniline derivatives.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces a reproducible fragmentation pattern, which is crucial for library matching and confident identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Collection Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Injection GC Injection Drying->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum Quantification Quantification using SIM or Extracted Ion Chromatogram MassSpectrum->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: GC-MS Method

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Autosampler.

  • Helium (carrier gas, ≥99.999% purity).

  • Ethyl acetate (GC grade).

  • Anhydrous sodium sulfate.

  • Reference standard of this compound (≥98% purity).

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

3. Sample Preparation (from an aqueous matrix):

  • To 1 mL of the aqueous sample, add a suitable internal standard if necessary.

  • Perform a liquid-liquid extraction with ethyl acetate (e.g., 3 x 1 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent to a small volume and reconstitute in ethyl acetate to the desired concentration for analysis.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Quantification Selected Ion Monitoring (SIM) of characteristic ions

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion (e.g., the molecular ion) in SIM mode or from an extracted ion chromatogram.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is well-suited for routine quality control, while the confirmatory GC-MS method offers enhanced specificity. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, defensible data, which is critical in the fields of pharmaceutical and agrochemical development.

References

  • Vertex AI Search. (2026). 3-(Difluoromethoxy)
  • ChemBK. (2024). This compound - ChemBK.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • National Center for Biotechnology Information. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Taylor & Francis Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • BenchChem. (2025).
  • International Journal of Research and Review. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • BenchChem. (2025).
  • ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • LCGC International. (2012).
  • National Center for Biotechnology Information. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • BenchChem. (2025). Validation of a Novel HPLC-UV Method for Quantifying 3-Chloro-4-(isopentyloxy)
  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
  • International Journal of Pharma Research and Health Sciences. (2018).

Sources

The Strategic Utility of High-Purity 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethoxy Moiety

In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups is a well-established tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a nuanced modulator of molecular properties.[1] This functional group offers a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability, positioning it as a valuable bioisostere for more common moieties like hydroxyl, thiol, or methoxy groups.[1][2]

3-(Difluoromethoxy)aniline emerges as a critical building block for introducing this advantageous group into pharmaceutical scaffolds. Its aniline functionality provides a versatile handle for a wide array of synthetic transformations, making it an indispensable intermediate in the synthesis of complex therapeutic agents, particularly in the realms of oncology and neurology.[3][4] This application note provides an in-depth guide to the properties, synthesis, and application of high-purity this compound, complete with detailed protocols for its synthesis, use, and quality control.

Physicochemical and Pharmacokinetic Implications of the -OCF₂H Group

The utility of this compound is rooted in the distinct properties conferred by the difluoromethoxy group. Understanding these effects is paramount for rational drug design.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the difluoromethoxy group significantly more resistant to oxidative metabolism compared to a standard methoxy group.[5][6] Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life and reducing clearance.[1]

Lipophilicity and Permeability: Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is finely tunable with the -OCF₂H group. It is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy (-OCF₃) group, offering a middle ground for optimizing membrane permeability and bioavailability.[6][7]

pKa Modulation and Target Binding: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, such as the aniline nitrogen.[8] This modulation can be critical for optimizing drug-receptor interactions and ensuring the desired ionization state at physiological pH. Furthermore, the polarized C-H bond in the -OCF₂H group can act as a competent hydrogen bond donor, a unique feature that allows it to mimic the interactions of hydroxyl or thiol groups, potentially enhancing binding affinity to biological targets.[2][3]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) ~ -0.02~ +0.45~ +1.04
Metabolic Stability Susceptible to O-demethylationResistant to O-demethylationHighly resistant to metabolism
Hydrogen Bonding AcceptorAcceptor & Weak DonorAcceptor
Electronic Effect Weakly Electron-DonatingElectron-WithdrawingStrongly Electron-Withdrawing

Table 1: Comparative properties of methoxy and fluorinated methoxy groups.

Synthesis Protocol: Preparation of High-Purity this compound

The synthesis of this compound is most effectively achieved through the difluoromethylation of 3-aminophenol. This protocol is based on the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, which is a stable and easy-to-handle reagent.

Reaction Scheme:

Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophenol (10.9 g, 0.1 mol, 1.0 equiv) and cesium carbonate (48.9 g, 0.15 mol, 1.5 equiv).

  • Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 100 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add sodium chlorodifluoroacetate (22.8 g, 0.15 mol, 1.5 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield high-purity this compound as a colorless to pale yellow liquid.

Causality and Justification:

  • Base: Cesium carbonate is used as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, which is necessary to trap the electrophilic difluorocarbene intermediate.

  • Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the electron-rich 3-aminophenol and the resulting aniline product.

  • Purification: Vacuum distillation is effective for purifying the liquid product on a larger scale, while column chromatography provides higher purity for smaller-scale syntheses.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification Reactants 3-Aminophenol + Cesium Carbonate + Sodium Chlorodifluoroacetate Setup Combine in Flask Reactants->Setup Solvent Dry DMF Solvent->Setup Inert Purge with N₂ Setup->Inert Heat Heat to 100-110°C (12-16 hours) Inert->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify FinalProduct High-Purity This compound Purify->FinalProduct

Diagram 1: Workflow for the synthesis of this compound.

Application Protocol: Synthesis of a Key Benzothiazole Intermediate for Kinase Inhibitors

This compound is a precursor to a variety of advanced pharmaceutical intermediates. A prominent application is in the synthesis of 2-arylbenzothiazoles, a scaffold present in several kinase inhibitors, including the FLT3 inhibitor Quizartinib. The following protocol outlines the synthesis of 2-(4-aminophenyl)-6-(difluoromethoxy)benzothiazole.

Reaction Scheme:

Step-by-Step Protocol:
  • Thiol Formation (In situ): While various methods exist for the synthesis of aminothiophenols, a common route involves the reaction of the corresponding aniline with sulfur monochloride followed by reduction. For the purpose of this protocol, we will assume the availability of 2-amino-5-(difluoromethoxy)thiophenol.

  • Condensation Reaction:

    • In a 250 mL round-bottom flask, dissolve 2-amino-5-(difluoromethoxy)thiophenol (18.9 g, 0.1 mol, 1.0 equiv) and 4-nitrobenzaldehyde (15.1 g, 0.1 mol, 1.0 equiv) in ethanol (150 mL).

    • Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TSA, ~0.5 g).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of Nitro Intermediate:

    • Cool the reaction mixture. The product, 2-(4-nitrophenyl)-6-(difluoromethoxy)benzothiazole, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Nitro Group Reduction:

    • Suspend the dried nitro intermediate (0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

    • Add iron powder (28 g, 0.5 mol, 5.0 equiv) and ammonium chloride (2.7 g, 0.05 mol, 0.5 equiv).

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours, until the starting material is consumed (monitor by TLC).

  • Workup and Purification:

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-aminophenyl)-6-(difluoromethoxy)benzothiazole.

    • Recrystallize from ethanol/water or purify by column chromatography to obtain the high-purity product.

Causality and Justification:

  • Condensation: The acid-catalyzed condensation of the aminothiophenol with the aldehyde forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (often aerial) to form the stable benzothiazole ring.[9]

  • Reduction: The reduction of the nitro group to an amine is a standard transformation. The use of iron in the presence of ammonium chloride is a classic, effective, and relatively mild method for this purpose.[10] This resulting amino group is a key handle for subsequent reactions, such as urea formation in the synthesis of Quizartinib.

Quality Control: Ensuring High Purity of this compound

The purity of this compound is critical for its successful use in pharmaceutical synthesis, as impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).

Potential Impurities:
  • Process-Related Impurities:

    • Unreacted 3-aminophenol: The primary starting material.

    • Isomeric byproducts: Difluoromethylation at the amino group or other positions on the aromatic ring.

    • Over-reaction products: Bis(difluoromethoxy)aniline derivatives.

  • Degradation Impurities:

    • Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of this compound and quantifying potential impurities.

ParameterSpecification
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in 50:50 Acetonitrile/Water

Self-Validating System:

  • System Suitability: Before sample analysis, inject a standard solution of this compound multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates) are met.

  • Specificity: The gradient method is designed to separate the relatively polar 3-aminophenol starting material from the more lipophilic product and potential less polar byproducts.

  • Linearity and Range: The method should be validated for linearity over a range of concentrations to ensure accurate quantification of impurities.

QC_Workflow Sample This compound Sample Preparation Prepare Sample (1 mg/mL in ACN/H₂O) Sample->Preparation HPLC HPLC System (C18 Column, UV Detector) Preparation->HPLC Analysis Inject Sample and Run Gradient Method HPLC->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Processing Peak Integration & Purity Calculation (% Area) Data->Processing Report Generate Certificate of Analysis Processing->Report

Diagram 2: Quality control workflow for purity analysis.

Conclusion

High-purity this compound is a sophisticated and powerful building block for modern pharmaceutical synthesis. The unique properties imparted by the difluoromethoxy group—namely enhanced metabolic stability, tunable lipophilicity, and the potential for hydrogen bond donation—offer medicinal chemists a significant advantage in the design of next-generation therapeutics. The protocols outlined in this application note provide a framework for the synthesis, application, and quality control of this key intermediate, empowering researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (PMC). Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (PMC). Available from: [Link]

  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (PMC). Available from: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (PMC). Available from: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. Available from: [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. Available from: [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health (PMC). Available from: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available from: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (PMC). Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available from: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health. Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. ResearchGate. Available from: [Link]

Sources

Application Note: Leveraging 3-(Difluoromethoxy)aniline for Enhanced Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluoromethoxy Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a well-established approach for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a versatile tool for medicinal chemists.[1] This moiety offers a unique blend of physicochemical properties that can be harnessed to overcome common challenges in drug development, such as poor metabolic stability and suboptimal target engagement.[1][3] 3-(Difluoromethoxy)aniline emerges as a crucial building block, providing a direct and efficient route to introduce this advantageous group into a diverse range of molecular scaffolds.[3][4]

The difluoromethoxy group is often employed as a bioisostere for more metabolically labile functionalities like hydroxyl, thiol, or methoxy groups.[1][5] Its incorporation can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, a common pathway for drug clearance.[1][2] This can result in a longer drug half-life and improved bioavailability.

  • Modulated Lipophilicity: The -OCF₂H group provides a nuanced approach to fine-tuning a molecule's lipophilicity (logP), a critical parameter influencing solubility, permeability, and off-target effects.[1][5]

  • Improved Target Binding: The difluoromethoxy group can act as a hydrogen bond donor, a characteristic not present in the analogous methoxy group.[1][5] This can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound to enhance the efficacy of drug candidates. We will present detailed protocols for the chemical synthesis of derivatives and for the subsequent in vitro evaluation of their improved drug-like properties.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₇F₂NO[6]
Molecular Weight 159.14 g/mol [6]
Appearance Light orange to yellow to green clear liquid[6]
Boiling Point 92 °C/2 mmHg[6]
Density 1.29 g/mL[6]
Refractive Index n20/D 1.51[6]

Synthetic Protocols for Incorporating this compound

The primary amino group of this compound serves as a versatile handle for a variety of coupling reactions, enabling its incorporation into a lead molecule. Below are detailed protocols for three common and powerful transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently utilized reactions in drug discovery. This protocol describes a robust method for coupling this compound with a carboxylic acid.

Workflow for Amide Coupling

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid (1 equiv) This compound (1.1 equiv) EDC (1.2 equiv) HOBt (1.2 equiv) DIPEA (2.5 equiv) dissolve Dissolve reagents in anhydrous DMF reagents->dissolve stir Stir at room temperature for 12-24h dissolve->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify product Amide Product purify->product

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 mmol, 1.2 equiv) and HOBt (1.2 mmol, 1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 mmol, 1.1 equiv) followed by the dropwise addition of DIPEA (2.5 mmol, 2.5 equiv).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl structures, the Suzuki-Miyaura coupling is a powerful tool. In this protocol, an aryl halide derivative of this compound is coupled with a boronic acid.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Bromo-3-(difluoromethoxy)aniline (1 equiv) Arylboronic Acid (1.2 equiv) Pd(PPh₃)₄ (0.05 equiv) Na₂CO₃ (2.0 equiv) dissolve Dissolve reagents in Toluene/Ethanol/Water reagents->dissolve heat Heat at 80-100°C for 4-12h dissolve->heat cool Cool to room temperature heat->cool extract Extract with Ethyl Acetate cool->extract purify Purify by column chromatography extract->purify product Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide derivative of this compound (e.g., 4-bromo-3-(difluoromethoxy)aniline)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the bromo-3-(difluoromethoxy)aniline derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv) to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.[7][8][9][10][11]

Protocol 3: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds and is particularly useful for coupling this compound with aryl halides or triflates.

Workflow for Buchwald-Hartwig Amination

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide (1 equiv) This compound (1.2 equiv) Pd₂(dba)₃ (0.02 equiv) XPhos (0.04 equiv) NaOtBu (1.4 equiv) setup Combine reagents in anhydrous Toluene under inert atmosphere reagents->setup heat Heat at 90-110°C for 2-18h setup->heat cool Cool to room temperature heat->cool filter_celite Filter through Celite cool->filter_celite purify Purify by column chromatography filter_celite->purify product Aryl Amine Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (or triflate)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Celite

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and XPhos (0.04 mmol, 0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.[12][13][14][15][16]

Protocols for Evaluating Improved Drug Efficacy

After successfully synthesizing the this compound-containing analog, it is crucial to experimentally validate the anticipated improvements in its drug-like properties.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing a measure of its metabolic stability.[17]

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Test Compound (1 µM) Liver Microsomes (0.5 mg/mL) NADPH regenerating system incubate Incubate at 37°C reagents->incubate aliquots Take aliquots at 0, 5, 15, 30, 60 min incubate->aliquots quench Quench with cold acetonitrile aliquots->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for in vitro metabolic stability assessment.

Materials:

  • Test compound and its non-fluorinated analog (as a control)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.

  • Incubate the plate at 37 °C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k), and t½ = 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[6][17][18][19][20]

Protocol 5: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility, a critical factor for oral absorption and reliable in vitro testing.[21][22]

Materials:

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for direct UV method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Filtration plate (for direct UV method)

Procedure (Nephelometric Method):

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution.

  • Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.

  • Mix the contents thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation and lower solubility.[21][22][23][24][25]

Protocol 6: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a drug candidate binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[26][27]

Materials:

  • Intact cells expressing the target protein

  • Test compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies specific to the target protein for Western blot or ELISA

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment or ELISA plates and reader

Procedure:

  • Treat intact cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples across a temperature gradient using a thermal cycler (e.g., from 40 °C to 70 °C).

  • After heating, lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction (containing the non-denatured target) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[26][27][28][29]

Conclusion

This compound is a valuable building block in medicinal chemistry that provides a strategic entry point for the incorporation of the efficacy-enhancing difluoromethoxy group. The unique properties of this moiety, including increased metabolic stability and the potential for improved target interactions, make it a powerful tool for lead optimization. By employing the robust synthetic and analytical protocols detailed in this guide, researchers can effectively synthesize novel drug candidates and quantitatively assess the benefits conferred by the difluoromethoxy group, thereby accelerating the discovery of more effective and durable therapeutics.

References

  • [21] AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.

  • [23] protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • [6] Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.

  • [24] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.

  • [22] Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

  • [26] Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.

  • [25] BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.

  • [18] MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from MTTlab website.

  • [17] protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • [27] Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-180.

  • [28] ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.

  • [29] Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.

  • [19] BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT website.

  • [20] Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 249-261.

  • [30] BenchChem. (2025). Application Notes and Protocols for Target Engagement Assays of SW157765.

  • [1] BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

  • [4] Vertex AI Search. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate.

  • [5] Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7067.

  • [2] Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • [7] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

  • [8] Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86525-86528.

  • [3] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.

  • [31] Baire, B., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(32), 2136-2139.

  • [12] Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • [13] Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

  • [14] BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.

  • [32] Li, J., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO₂F₂. Nature Communications, 9(1), 2023.

  • [33] BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

  • [15] BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.

  • [34] Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • [35] Molecules. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

  • [36] Expert Opinion on Drug Metabolism & Toxicology. (2013). Optimizing DMPK Properties: Experiences from a Big Pharma DMPK Department.

  • [37] Expert Opinion on Drug Discovery. (2007). The influence of DMPK as an integrated partner in modern drug discovery.

  • [16] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • [9] BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.

  • [38] BenchChem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride.

  • [39] Molecules. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

  • [40] Communications in Chemistry. (2023). Process optimization for acid-amine coupling: a catalytic approach.

  • [10] Molecules. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.

  • [11] Molecules. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

Sources

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purification of 3-(Difluoromethoxy)aniline

This compound is a vital intermediate in the synthesis of complex organic molecules, with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it an invaluable component in modern drug discovery, particularly for developing treatments for neurological disorders.[1][3] The efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals are directly dependent on the purity of the starting materials and intermediates. Therefore, a robust and reproducible purification protocol for this compound is paramount to ensure the removal of residual starting materials, by-products, and other impurities from its synthesis.

This application note provides a detailed, field-proven protocol for the purification of this compound using fractional vacuum distillation. This method is selected for its efficiency in separating volatile compounds with different boiling points and its suitability for preventing thermal degradation of the aniline derivative. We will delve into the causality behind each experimental step, outline a comprehensive quality control strategy, and provide troubleshooting guidance to empower researchers, scientists, and drug development professionals to obtain high-purity material for their critical applications.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties is fundamental to its safe handling and effective purification.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₇F₂NO[2][4]
Molecular Weight 159.13 g/mol
Appearance Colorless to pale yellow or light orange liquid[2][4]
Boiling Point 201-202 °C (at atmospheric pressure)[4]
92 °C (at 2 mmHg)[2]
Density 1.276 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5100[4]
CAS Number 22236-08-4[5]
Safety First: Hazard Identification and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and light.[6][7]

Principle of Purification: Fractional Vacuum Distillation

The purification of this compound from non-volatile impurities and other reaction by-products is effectively achieved through fractional vacuum distillation. The underlying principle is the separation of components in a liquid mixture based on their differential boiling points.

  • Lowering the Boiling Point: Aniline derivatives can be susceptible to oxidation or decomposition at elevated temperatures. By applying a vacuum, the atmospheric pressure exerted on the liquid is reduced, thereby lowering the temperature at which the compound boils. This is crucial for preserving the integrity of the molecule during purification.

  • Enhancing Separation: A fractionating column, packed with inert material or having a specific design (e.g., Vigreux), is placed between the distillation flask and the condenser. This column provides a large surface area over which repeated vaporization-condensation cycles occur. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point). This process allows for a much finer separation between substances with close boiling points than what is achievable with simple distillation.

Detailed Protocol for Purification

This protocol details the purification of crude this compound on a laboratory scale.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying, if necessary)

    • High-vacuum grease

  • Glassware & Equipment:

    • Round-bottom flasks (distillation and receiving flasks)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with thermometer adapter

    • Condenser (Liebig or Allihn)

    • Vacuum adapter

    • Calibrated laboratory thermometer or thermocouple

    • Heating mantle with a magnetic stirrer

    • Magnetic stir bar

    • Laboratory jack

    • Vacuum pump capable of reaching <5 mmHg

    • Pressure gauge (Manometer or Pirani gauge)

    • Cold trap (for protecting the vacuum pump)

    • Clamps and stands for securing the apparatus

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_distill Fractional Vacuum Distillation cluster_fractions Fraction Collection cluster_analysis Analysis & Storage Crude Crude this compound Dry Drying (Optional) with MgSO₄ Crude->Dry If wet Setup Assemble Distillation Apparatus Dry->Setup Vacuum Apply Vacuum (<5 mmHg) Setup->Vacuum Heat Gradual Heating & Stirring Vacuum->Heat Fractions Collect Fractions Heat->Fractions Forerun Forerun (Low-boiling impurities) Fractions->Forerun Discard Product Main Fraction (Pure Product @ ~92°C/2 mmHg) Fractions->Product Collect Residue Residue (High-boiling impurities) Fractions->Residue Discard QC Quality Control (GC, NMR, etc.) Product->QC Store Store under Inert Gas (2-8°C) QC->Store If pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Pre-Treatment (Drying - Optional): If the crude material is suspected to contain water, dissolve it in a suitable organic solvent (e.g., dichloromethane), add an anhydrous drying agent like MgSO₄, stir for 30 minutes, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Apparatus Assembly:

    • Assemble the distillation glassware as shown in the standard setup for fractional vacuum distillation. Ensure all joints are clean and lightly greased to guarantee a good vacuum seal.

    • Place a magnetic stir bar into the distillation flask. Charge the flask with the crude this compound (do not fill more than two-thirds full).

    • Secure the apparatus firmly with clamps. Position the heating mantle on a lab jack beneath the distillation flask for precise temperature control.

    • Place the thermometer bulb so that the top is level with the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Connect the vacuum pump to the system via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 2 mmHg).

    • Once the vacuum is stable, begin to gently heat the distillation flask.

    • Observe the system closely. The first condensate to appear will be the "forerun," containing lower-boiling impurities. Collect this in a separate receiving flask and discard it.

    • As heating continues, the temperature at the distillation head will rise and then stabilize at the boiling point of the product at the applied pressure (approximately 92 °C at 2 mmHg).[2]

    • Once the temperature is stable and pure condensate is observed, switch to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Continue distillation until the majority of the product has been collected and the temperature either begins to drop (indicating the product is nearly exhausted) or rise sharply (indicating higher-boiling impurities are starting to distill).

  • Shutdown and Collection:

    • Turn off the heating mantle and lower it from the flask. Allow the system to cool under vacuum.

    • Crucially, release the vacuum slowly and carefully before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

    • Once the system is at atmospheric pressure, disassemble the apparatus and weigh the collected pure product to determine the yield.

Quality Control and Characterization

The purity of the collected fraction must be verified using appropriate analytical methods.

Table 2: Quality Control Specifications

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity ≥ 98%Gas Chromatography (GC-FID)[2][8]
Identity Conforms to structure¹H NMR, ¹⁹F NMR, FTIR[9]
Boiling Point ~92 °C at 2 mmHgDuring distillation
Refractive Index 1.5100 ± 0.002 at 20 °CRefractometer
  • Gas Chromatography (GC): A GC method is ideal for quantifying the purity of the final product and detecting any remaining volatile impurities.[8]

  • Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure and ensure no structural rearrangement has occurred. FTIR can confirm the presence of key functional groups (N-H stretch, C-O-C stretch, C-F bonds).[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unstable Boiling (Bumping) - Stirring is too slow or has stopped.- Heating rate is too high.- Ensure vigorous and constant stirring.- Reduce the heating rate.- Use a boiling chip in addition to stirring for very small scales.
Poor Vacuum / Pressure Fluctuations - Leaks in the glassware joints.- Inefficient vacuum pump.- Overgassing from low-boiling components.- Check all joints and re-grease if necessary.- Service the vacuum pump and change the oil.- Isolate the forerun before collecting the main fraction.
Low Recovery / Yield - Incomplete distillation.- Product loss in the forerun or residue.- Mechanical losses during transfer.- Ensure distillation is complete by monitoring temperature and vapor.- Optimize the collection cuts to minimize product loss.- Handle material carefully during transfers.
Product is Discolored - Thermal decomposition due to overheating.- Presence of air (oxidation).- Ensure the vacuum is sufficiently low to keep the pot temperature down.- Check for leaks in the system.

Conclusion

The fractional vacuum distillation protocol detailed in this note is a robust and reliable method for obtaining high-purity this compound. By carefully controlling the distillation parameters and verifying the final product with appropriate analytical techniques, researchers can ensure their material meets the stringent quality requirements for pharmaceutical and agrochemical synthesis. Adherence to the safety guidelines is non-negotiable and is essential for the successful and safe execution of this purification procedure.

References

  • Vertex AI Search. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate.
  • Shanghai Haohong Scientific Co., Ltd. (2023, July 18). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
  • ChemBK. (2024, April 9). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Thermo Fisher Scientific. (2009, July 7). SAFETY DATA SHEET: 4-(Difluoromethoxy)aniline.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET: 4-(Difluoromethoxy)aniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Difluoromethoxy)aniline.
  • SpectraBase. (n.d.). This compound.
  • Journal of Visualized Experiments. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • SciSpace. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.

Sources

Application Notes and Protocols: 3-(Difluoromethoxy)aniline as a High-Performance Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Complex Analytical Challenges

In the landscape of analytical chemistry, the demand for reagents that enhance sensitivity, improve chromatographic separation, and provide structural information is perpetual. 3-(Difluoromethoxy)aniline emerges as a significant building block not only in pharmaceutical and agrochemical synthesis but also as a versatile derivatizing agent for the analysis of challenging analytes.[1][2] Its unique difluoromethoxy group imparts desirable physicochemical properties to target molecules, making it a valuable tool for researchers, scientists, and drug development professionals.[3]

The primary amino group of this compound offers a reactive handle for the derivatization of various functional groups, while the difluoromethoxy moiety provides a unique signature for detection and can improve the analytical performance of the resulting derivatives.[2][4] The introduction of fluorine atoms is a well-established strategy in analytical derivatization to enhance sensitivity, particularly in mass spectrometry, and to improve the thermal stability of derivatives for gas chromatography.[1][5]

This technical guide provides an in-depth exploration of the applications of this compound as a reagent in analytical chemistry, complete with detailed protocols for the derivatization and analysis of key analyte classes.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its effective application.

PropertyValueReference
CAS Number 22236-08-4[6]
Molecular Formula C₇H₇F₂NO[6]
Molecular Weight 159.14 g/mol [6]
Appearance Solid
Boiling Point 201-202 °C
Density 1.276 g/mL at 25 °C

Application I: Derivatization of Carboxylic Acids for Enhanced LC-MS/MS Analysis

Principle and Advantages

Carboxylic acids are a crucial class of molecules in biological and pharmaceutical systems. However, their analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity, leading to poor retention and ionization suppression. Derivatization of the carboxylic acid group with an amine-containing reagent like this compound can significantly improve their analytical characteristics.[7]

The reaction proceeds via the formation of an amide bond, facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This derivatization strategy offers several key advantages:

  • Improved Chromatographic Retention: The addition of the aromatic ring and the difluoromethoxy group increases the hydrophobicity of the carboxylic acid, leading to better retention on reversed-phase columns.

  • Enhanced Mass Spectrometric Detection: The aniline moiety can be readily protonated, leading to a strong signal in positive ion electrospray ionization mass spectrometry (ESI-MS). The difluoromethoxy group provides a unique mass signature that can be used for selective detection and structural confirmation.

  • Increased Stability: The resulting amide bond is generally more stable than the parent carboxylic acid, reducing the potential for degradation during sample preparation and analysis.

The difluoromethoxy group, with its high electronegativity, can also influence the fragmentation pattern in tandem mass spectrometry (MS/MS), potentially providing more informative product ions for quantification and identification.[4][8]

Experimental Workflow: Carboxylic Acid Derivatization

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Carboxylic Acid Sample (e.g., plasma, urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitute in Acetonitrile/Pyridine Drydown->Reconstitution Reagents Add this compound & EDC Solution Reconstitution->Reagents Reaction Incubate at 60°C Reagents->Reaction Quench Quench Reaction Reaction->Quench Final_Prep Reconstitute for Injection Quench->Final_Prep LC_MS Inject into LC-MS/MS System Final_Prep->LC_MS Data_Acq Data Acquisition (MRM Mode) LC_MS->Data_Acq workflow cluster_prep Sample Collection cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Air or Liquid Sample Containing Carbonyls Trapping Collection in Solvent or on Sorbent Tube Sample->Trapping Elution Elute from Sorbent (if applicable) Trapping->Elution Reagent_Add Add this compound Solution & Acid Catalyst Elution->Reagent_Add Reaction Incubate at Room Temp. Reagent_Add->Reaction Extraction Extract Derivative Reaction->Extraction Dry_Conc Dry and Concentrate Extraction->Dry_Conc GC_MS Inject into GC-MS System Dry_Conc->GC_MS

Sources

Safe Handling and Storage of 3-(Difluoromethoxy)aniline: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

3-(Difluoromethoxy)aniline is a versatile intermediate compound widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its unique difluoromethoxy group enhances reactivity, making it a valuable building block for synthesizing more complex molecules.[1][2] This compound is particularly significant in the development of novel therapeutic agents, including those targeting neurological disorders, and in the formulation of advanced agrochemicals.[1][2] It typically appears as a light orange to yellow to green clear liquid.[2] Given its chemical properties and frequent use, a thorough understanding of its safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

This document provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety data and best practices. The procedures outlined below are designed to be self-validating, emphasizing the rationale behind each step to foster a proactive safety culture.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards identified from safety data sheets (SDS) are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[3]

  • Potential for Toxicity: Some sources indicate that related compounds can be harmful if swallowed, toxic in contact with skin, and harmful or toxic if inhaled.[4][5]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[3]
Specific target organ toxicity, single exposureCategory 3May cause respiratory tract irritation[3]
Acute Oral ToxicityCategory 3 (for related compounds)Toxic if swallowed[5][6]
Acute Dermal ToxicityCategory 3 (for related compounds)Toxic in contact with skin[4][5][6]
Acute Inhalation ToxicityCategory 3 (for related compounds)Toxic if inhaled[5][6]

The following diagram illustrates the logical flow for conducting a risk assessment before working with this compound.

RiskAssessment Figure 1: Risk Assessment Workflow cluster_prep Preparation Phase cluster_control Control Measures cluster_emergency Emergency Preparedness ReviewSDS Review Safety Data Sheet (SDS) for this compound IdentifyHazards Identify Specific Hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Toxicity ReviewSDS->IdentifyHazards AssessExposure Assess Potential Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Eye Contact IdentifyHazards->AssessExposure SelectPPE Select Appropriate PPE (See Protocol 1) AssessExposure->SelectPPE EngineeringControls Implement Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower AssessExposure->EngineeringControls DevelopSOP Develop Standard Operating Procedure (SOP) SelectPPE->DevelopSOP EngineeringControls->DevelopSOP SpillPlan Review Spill Cleanup Protocol (See Protocol 3) DevelopSOP->SpillPlan FirstAid Locate First Aid Information (See Section on First Aid) DevelopSOP->FirstAid

Caption: Risk Assessment Workflow for this compound.

Protocols for Safe Handling and Storage

Protocol 1: Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following protocol outlines the minimum PPE requirements for handling this compound.

Materials:

  • Nitrile or butyl rubber gloves (double gloving is recommended)

  • Chemical safety goggles or a face shield

  • A lab coat that is resistant to chemicals

  • Closed-toe shoes

Procedure:

  • Hand Protection: Before handling the compound, don two pairs of chemical-resistant gloves (e.g., nitrile).[7][8] This provides an extra layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Wear chemical safety goggles at all times.[9] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A long-sleeved, chemical-resistant lab coat must be worn and fully buttoned.

  • Foot Protection: Ensure that closed-toe shoes are worn to protect against accidental spills.

  • Respiratory Protection: While handling in a certified chemical fume hood should be sufficient, if there is a risk of aerosol generation or if working outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge should be used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, turning them inside out as they are taken off. Dispose of all disposable PPE in a designated hazardous waste container.

The following diagram outlines the decision-making process for PPE selection.

PPESelection Figure 2: PPE Selection Guide Start Handling this compound? SmallScale Small scale (<10g) in fume hood? Start->SmallScale AerosolRisk Risk of aerosol generation? SmallScale->AerosolRisk No StandardPPE Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes SmallScale->StandardPPE Yes SplashRisk Risk of splashing? FaceShield Add Face Shield SplashRisk->FaceShield Yes End Proceed with work SplashRisk->End No AerosolRisk->StandardPPE No Respirator Use Respirator with Organic Vapor Cartridge AerosolRisk->Respirator Yes StandardPPE->SplashRisk FaceShield->End Respirator->End

Caption: PPE Selection Guide for this compound.

Protocol 2: Safe Storage

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

Materials:

  • Clearly labeled, airtight container

  • Secondary containment (e.g., a chemical-resistant tray or bin)

  • A designated, well-ventilated storage area

Procedure:

  • Container Integrity: Store this compound in a tightly closed, properly labeled container.[9] The label should include the chemical name, date received, and any relevant hazard warnings.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][9] Recommended storage temperature is between 2-8°C.[2]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Secondary Containment: Place the primary container in a secondary containment vessel to prevent the spread of material in case of a leak.

  • Inventory Management: Maintain an accurate inventory of the chemical to track its usage and age.

Emergency Procedures

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, move the person to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Protocol 3: Spill Cleanup

In the event of a spill, a calm and methodical response is necessary to ensure safety and minimize environmental contamination.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Chemical-resistant gloves, goggles, and a lab coat (or a disposable suit)

    • A sealable container for hazardous waste

    • Waste labels

  • Soap and water solution for decontamination

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Protocol 1, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading by surrounding it with absorbent material.[12]

  • Absorb the Spill: Apply inert absorbent material over the spill, starting from the outside and working inwards to minimize splashing.[13]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a soap and water solution, and then wipe it dry with fresh absorbent pads.[13]

  • Dispose of Waste: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with institutional and local regulations.

  • Report the Incident: Report the spill to the appropriate laboratory supervisor or safety officer.

The following diagram illustrates the steps for responding to a chemical spill.

SpillResponse Figure 3: Spill Response Workflow Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate if necessary Alert->Evacuate DonPPE Don appropriate PPE Evacuate->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect waste into a labeled container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of all waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Spill Response Workflow for this compound.

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The protocols and guidelines presented in this document are intended to provide a comprehensive framework for achieving this goal. Adherence to these procedures is not merely a matter of compliance but a commitment to a culture of safety in the laboratory.

References

  • This compound: Properties, Applications, and Synthesis of a Key Intermediate. (n.d.). Matson. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet: this compound. (2023, July 18). Shanghai Haohong Scientific Co., Ltd. Retrieved January 11, 2026, from [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved January 11, 2026, from [Link]

  • This compound - Introduction. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

  • 3-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved January 11, 2026, from [Link]

  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved January 11, 2026, from [Link]

  • Personal Protective Equipment (PPE). (2021, November 3). POGO. Retrieved January 11, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). ASHP Publications. Retrieved January 11, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH. Retrieved January 11, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 11, 2026, from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 11, 2026, from [Link]

Sources

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Difluoromethylated Anilines via Photoredox Catalysis

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] While the trifluoromethyl (-CF3) group has been extensively utilized, the difluoromethyl (-CF2H) moiety has recently emerged as a uniquely valuable functional group.[2][3] The -CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering a distinct advantage in modulating molecular properties for optimal pharmacological activity.[2][3][4]

Anilines are privileged structures, forming the backbone of countless pharmaceuticals. The development of efficient methods to install the difluoromethyl group directly onto the aniline scaffold is therefore of high strategic importance.[5] Traditional methods often require harsh conditions or pre-functionalized starting materials.[6] Visible-light photoredox catalysis has emerged as a powerful and mild alternative, enabling the direct C-H difluoromethylation of anilines under operationally simple and sustainable conditions.[5][7] This guide provides a detailed overview of the principles, mechanisms, and practical protocols for this transformative reaction.

Core Principles and Mechanistic Pathways

Photoredox catalysis leverages the ability of a photocatalyst (PC) to absorb visible light and convert it into chemical energy, initiating single-electron transfer (SET) events to generate radical intermediates under exceptionally mild conditions.[8] In the context of aniline difluoromethylation, two primary mechanistic pathways are prevalent: one involving an exogenous photocatalyst and another utilizing an Electron Donor-Acceptor (EDA) complex.

Mechanism 1: Exogenous Photocatalyst-Mediated Reaction

This is the most common approach, typically employing an organic dye (like Eosin Y) or a transition metal complex (like an Iridium or Ruthenium complex) as the photocatalyst.[5][9] The catalytic cycle, as exemplified by the Eosin Y system, generally proceeds via an oxidative quenching cycle.[7]

  • Photoexcitation: The ground-state photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Reductive SET: The excited photocatalyst (PC*) is a potent reductant and engages in a single-electron transfer event with the difluoromethylating agent (e.g., ICF2CO2Et), reducing it to generate a difluoromethyl radical (•CF2CO2Et) and the oxidized photocatalyst (PC•+).[5][7]

  • Oxidative SET & Catalyst Regeneration: The oxidized photocatalyst (PC•+) is a strong oxidant. It abstracts an electron from the electron-rich aniline substrate to regenerate the ground-state photocatalyst (PC), closing the catalytic cycle and forming an aniline radical cation.[5][7]

  • Radical-Radical Coupling: The aniline radical cation couples with the previously formed difluoromethyl radical.

  • Rearomatization: A base present in the reaction mixture facilitates the deprotonation of the resulting intermediate, leading to rearomatization and the formation of the final difluoromethylated aniline product.[5][7]

G cluster_cycle Photocatalytic Cycle PC PC (Eosin Y) PC_star PC* PC->PC_star Visible Light (hν) PC_oxidized PC•+ PC_star->PC_oxidized SET CF2H_radical •CF₂CO₂Et PC_star->CF2H_radical Reduces PC_oxidized->PC SET Aniline_radical Aniline•+ PC_oxidized->Aniline_radical Oxidizes Aniline Aniline Coupled_intermediate Coupled Intermediate Aniline_radical->Coupled_intermediate Product Difluoromethylated Aniline Coupled_intermediate->Product Base-mediated Rearomatization CF2H_source ICF₂CO₂Et CF2H_radical->Coupled_intermediate Radical Coupling

Caption: Oxidative quenching cycle for aniline difluoromethylation.

Mechanism 2: Electron Donor-Acceptor (EDA) Complex Formation

In certain cases, the aniline (electron donor) and the difluoromethylating agent (electron acceptor) can form an Electron Donor-Acceptor (EDA) complex in the ground state.[5][7] This molecular aggregate can be directly excited by visible light, bypassing the need for an external photocatalyst.[5]

  • EDA Complex Formation: The aniline and the difluoromethylating agent (e.g., ethyl difluoroiodoacetate) associate to form an EDA complex.[7]

  • Photoexcitation & SET: Upon absorption of light, the EDA complex undergoes a single-electron transfer event, directly generating the aniline radical cation and the difluoromethyl radical.[5][7]

  • Radical Coupling & Rearomatization: The subsequent steps of radical coupling and base-mediated rearomatization are analogous to the photocatalyst-mediated pathway, yielding the final product.[5]

This photocatalyst-free approach represents a highly sustainable and atom-economical strategy for difluoromethylation.[5][7]

Key Reagents and Reaction Parameters

The success of the difluoromethylation reaction depends on the careful selection of reagents and conditions. Several components are critical to the transformation.

ComponentExamplesRole & ConsiderationsKey References
Photocatalyst Eosin Y, Rose BengalOrganic dyes; cheaper and more sustainable than metal catalysts.[5][7][10][5][7]
Ru(bpy)3Cl2, Ir(ppy)3Transition metal complexes; highly efficient with well-defined redox potentials.[4][9][9]
Difluoromethylating Agent ICF2CO2Et, BrCF2SO2PhServe as precursors to the •CF2H or related difluoromethyl radicals upon reduction.[7][9][7][9]
CF2HSO2NaA user-friendly salt that can act as a difluoromethyl radical precursor.[10][11][10]
Base K2CO3, Na2CO3Essential for the final rearomatization step to furnish the aromatic product.[5][7][5][7]
Solvent DMF, DMSO, DCMSolvent choice is critical and can influence reaction efficiency and even regioselectivity (ortho vs. para).[5][9][12][5][9]
Light Source Blue LEDs, Green LEDs, Kessil LampsThe wavelength should match the absorption maximum of the photocatalyst or EDA complex.[5][10][5][10]

Experimental Protocol: Difluoromethylation of N,N-Dimethylaniline using Eosin Y

This protocol is adapted from a reported procedure and describes a reliable method for the difluoroalkylation of anilines using a common organic photocatalyst.[7]

Workflow Overview

G A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Combine solids in vial C 3. Solvent Addition & Degassing B->C Seal vial, evacuate & backfill D 4. Photoirradiation C->D Add solvent via syringe E 5. Reaction Quench & Workup D->E Irradiate with stirring F 6. Purification & Analysis E->F Purify via chromatography

Caption: General experimental workflow for photoredox catalysis.

Materials and Equipment
  • Substrate: N,N-dimethylaniline (or other aniline derivative)

  • Photocatalyst: Eosin Y

  • Difluoromethylating Agent: Ethyl iodo-difluoroacetate (ICF2COOEt)

  • Base: Potassium carbonate (K2CO3)

  • Additive: Tetrabutylammonium iodide (TBAI)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Equipment: 4 mL screw-cap vial, magnetic stir bar, Schlenk line or nitrogen/argon manifold, syringes, needles, blue or green LED lamp (e.g., 525 nm Kessil lamp), magnetic stir plate, standard laboratory glassware for workup, silica gel for chromatography.

Step-by-Step Procedure
  • Vial Preparation: In a 4 mL vial equipped with a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol, 1 mol%), the aniline substrate (0.3 mmol, 1.0 equiv), K2CO3 (62.2 mg, 0.45 mmol, 1.5 equiv), and TBAI (55.4 mg, 0.15 mmol, 0.5 equiv).[7]

  • Inert Atmosphere: Close the vial with a screw cap fitted with a rubber septum. Connect the vial to a Schlenk line or manifold via a needle. Carefully evacuate the vial under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (1.0 mL) via syringe, followed by the ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).[7]

  • Final Degassing: Bubble argon or nitrogen gas through the reaction mixture via a long needle for 5-10 minutes to ensure the solvent is thoroughly degassed.[7]

  • Photoirradiation: Seal the vial tightly with Parafilm. Place the vial on a magnetic stir plate approximately 5-10 cm away from the light source (e.g., a 525 nm lamp). Begin stirring and irradiate the mixture at room temperature. The reaction is typically run for 24 hours.[7]

  • Workup: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired difluoromethylated aniline product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Troubleshooting and Key Considerations

  • Low or No Conversion: Ensure the reaction is thoroughly deoxygenated, as oxygen can quench the excited state of the photocatalyst. Check the purity and dryness of the solvent and reagents. Verify that the light source is functional and of the correct wavelength.

  • Formation of Side Products: The formation of bis(difluoroalkylated) products can sometimes be observed, particularly with highly electron-rich anilines.[7] Adjusting the stoichiometry of the difluoromethylating agent may mitigate this.

  • Substrate Scope: Electron-rich anilines are generally excellent substrates for this transformation.[7] Anilines bearing moderate electron-withdrawing groups are also often amenable, though reaction times may need to be extended or yields may be lower.[7]

  • Safety: Handle all reagents in a well-ventilated fume hood. Fluorinated compounds and organic solvents should be handled with appropriate personal protective equipment (PPE).

Conclusion

The difluoromethylation of anilines using photoredox catalysis represents a significant advancement in synthetic organic chemistry, providing a mild, efficient, and versatile route to high-value compounds for pharmaceutical and agrochemical research.[5][13] By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage this technology to accelerate the drug discovery process. The use of inexpensive organic dyes and even catalyst-free EDA complex-based systems points towards a future of more sustainable and cost-effective chemical synthesis.[7]

References

  • Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • State of knowledge in photoredox-catalysed direct difluoromethylation. Royal Society of Chemistry (RSC). [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. [Link]

  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ACS Publications. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health (NIH). [Link]

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Tejapharm. [Link]

  • Photoredox Catalysis in Difluoromethylation. Scribd. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. R Discovery. [Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group - Princeton University. [Link]

  • Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration. CCS Chemistry. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. ResearchGate. [Link]

  • Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

  • Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration. Chinese Chemical Society. [Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides. PubMed. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for substitutions on 3-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The unique electronic properties of the difluoromethoxy group (-OCF₂H) present both opportunities and challenges in synthesis, and this guide aims to equip you with the knowledge to navigate these effectively.

Understanding the Influence of the 3-(Difluoromethoxy) Group

The difluoromethoxy group is a bioisostere for other functionalities like the methoxy or hydroxyl group, but with distinct electronic characteristics. It is moderately electron-withdrawing due to the electronegativity of the fluorine atoms, yet it can also act as a weak hydrogen bond donor. This duality influences the reactivity of the aniline ring and the amino group in various substitution reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Question 1: I am observing low to no conversion in my Buchwald-Hartwig amination of a halo-3-(difluoromethoxy)aniline derivative. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Buchwald-Hartwig aminations with this substrate can often be traced back to catalyst deactivation, suboptimal ligand choice, or inefficient base-mediated catalysis. The difluoromethoxy group, being moderately electron-withdrawing, can influence the electron density of the aromatic ring and potentially affect the oxidative addition step.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly prior to use. Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can lead to more consistent generation of the active Pd(0) species compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[1]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-deficient or sterically hindered anilines, bulky, electron-rich phosphine ligands are often necessary.[2] Consider screening a panel of ligands. Good starting points include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands.[3]

  • Ineffective Base: The choice of base is critical for the deprotonation of the amine and the subsequent reductive elimination.

    • Solution: While strong bases like NaOtBu are common, they can sometimes lead to side reactions with sensitive functional groups.[4] Consider screening other bases such as LHMDS or Cs₂CO₃, especially if your substrate has base-labile functionalities. The physical form of the base (fine powder) and its solubility in the reaction medium are also important factors.[1]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of catalytic intermediates.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[5] If solubility is an issue, consider a co-solvent system or switching to a more polar aprotic solvent like THF, keeping in mind the reaction temperature limitations.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination:

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig aminations.

Question 2: My Suzuki-Miyaura coupling of a this compound-derived boronic acid is sluggish and gives a poor yield. What should I investigate?

Answer:

Sluggish Suzuki-Miyaura reactions with heteroatom-containing arylboronic acids can be due to several factors, including protodeboronation, inefficient transmetalation, or catalyst inhibition.

Potential Causes & Solutions:

  • Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of the corresponding arene as a byproduct.

    • Solution: Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are often more stable towards protodeboronation.[6]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a key step that is highly dependent on the base and solvent.

    • Solution: An aqueous base solution (e.g., K₂CO₃ or K₃PO₄ in water/dioxane) is often effective as the boronate species formed is more nucleophilic.[7] Ensure the base is adequately soluble. For challenging couplings, consider stronger bases like Cs₂CO₃.[2]

  • Catalyst and Ligand Selection: As with the Buchwald-Hartwig reaction, the choice of catalyst and ligand is critical.

    • Solution: For couplings involving electron-rich anilines, bulky and electron-rich ligands such as SPhos, XPhos, or CataCXium A can be highly effective.[8][9] Pd(dppf)Cl₂ is also a robust catalyst for many Suzuki couplings.[10]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(dppf)Cl₂ or a Pd(0) source with a bulky phosphine ligand (e.g., SPhos)Robustness and effectiveness with a range of substrates.[10]
Ligand SPhos, XPhos, or CataCXium ABulky, electron-rich ligands facilitate the catalytic cycle.[8][9]
Base K₂CO₃ or K₃PO₄ (aqueous solution)Promotes the formation of the highly reactive boronate species.[7]
Solvent Dioxane/Water or Toluene/Water (e.g., 4:1 or 10:1)Balances solubility of organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
General Troubleshooting

Question 3: I am observing the formation of a significant amount of hydrodehalogenation byproduct in my cross-coupling reaction. What can I do to minimize this?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from a palladium-amide intermediate in Buchwald-Hartwig reactions or through various pathways in Suzuki couplings.[11]

Solutions:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Bulky, electron-rich ligands often favor reductive elimination.

  • Base Selection: In some cases, a weaker base or a different cation (e.g., using a cesium or potassium base instead of sodium) can mitigate this side reaction.

  • Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes suppress side reactions.

  • Water Content: Carefully control the amount of water in the reaction, as it can be a proton source for hydrodehalogenation.

Question 4: How should I approach the purification of my this compound derivative?

Answer:

Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System: A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. The fluorine atoms can alter the polarity, so you may need to experiment with different solvent systems.

    • Tailing: Fluorinated compounds can sometimes tail on silica gel. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to mitigate this.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate).

  • Distillation: For liquid products, distillation under reduced pressure can be an option if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: How does the 3-(difluoromethoxy) group affect the nucleophilicity of the aniline?

The -OCF₂H group is moderately electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group compared to an unsubstituted aniline. This can make reactions that rely on the nucleophilicity of the amine, such as acylation or alkylation, proceed more slowly.

Q2: Can the C-F bonds in the difluoromethoxy group be cleaved under my reaction conditions?

The C-F bonds in a difluoromethoxy group are generally robust and not prone to cleavage under standard cross-coupling or nucleophilic substitution conditions. However, under very harsh conditions (e.g., strongly basic or reductive conditions at high temperatures), degradation could potentially occur, though this is not a common issue.

Q3: Are there any specific safety precautions I should take when working with this compound?

As with all anilines, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Aniline derivatives can be toxic and are often skin and eye irritants.[12] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q4: For a Suzuki coupling, should I use 3-(difluoromethoxy)phenylboronic acid or a bromo-3-(difluoromethoxy)aniline?

The choice depends on the availability of starting materials and the other coupling partner. Both approaches are viable. If you are starting with the boronic acid, be mindful of potential protodeboronation. If you are using the bromo-aniline, the electronic nature of the difluoromethoxy group may influence the oxidative addition step, potentially requiring a more active catalyst system.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for your specific substrates.

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-3-(difluoromethoxy)aniline (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7][13]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Callum, J. & Lowary, T. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Alberta. [Link]

  • Green Chemistry. (n.d.). Palladium-catalyzed amination oxidation of electron-rich olefins in green media. Royal Society of Chemistry. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Meadows, R. E., et al. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemSusChem. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Parsons, A. T., et al. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society. [Link]

  • Sugahara, T., et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition. [Link]

  • Pannecoucke, X., et al. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Angewandte Chemie International Edition. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]

  • Vantourout, J. C., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of compounds 1-3. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]

  • Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Shields, J. D., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

Sources

Technical Support Center: Synthesis of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

This compound is a critical building block in the pharmaceutical and agrochemical industries, valued for the unique properties conferred by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1][2][3] The most common synthetic route involves two key transformations: the O-difluoromethylation of a 3-substituted phenol (typically 3-nitrophenol) followed by the reduction of the nitro group. This guide is structured to address potential issues in each of these stages.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Part 1: O-Difluoromethylation of 3-Nitrophenol

The introduction of the difluoromethoxy group is typically achieved by generating difluorocarbene (:CF₂) in situ, which is then trapped by the phenolate of 3-nitrophenol.[4][5] Common :CF₂ precursors include sodium chlorodifluoroacetate (SCDA) and difluoromethyltriflate (HCF₂OTf).[4][6]

Question 1: My O-difluoromethylation reaction shows low conversion, and I'm recovering a significant amount of 3-nitrophenol starting material. What's going wrong?

Answer:

Low conversion is a frequent issue stemming from several factors related to the generation and reactivity of the highly transient difluorocarbene intermediate.

  • Cause 1: Inefficient Difluorocarbene Generation: The thermal decarboxylation of sodium chlorodifluoroacetate (SCDA) to generate :CF₂ is temperature-dependent. Insufficient heating will lead to poor carbene formation.[4]

  • Solution 1: Ensure your reaction temperature is optimal for the SCDA decomposition, typically around 120 °C in a solvent like DMF. Monitor the reaction for vigorous bubbling (CO₂ evolution), which indicates carbene formation.[4] Be aware that significant gas evolution occurs, so the system must be properly vented.[4]

  • Cause 2: Base Inefficiency: A strong enough base is required to deprotonate the 3-nitrophenol to its corresponding phenolate, which is the active nucleophile that traps the electrophilic difluorocarbene.[6][7]

  • Solution 2: Use a suitable base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in sufficient stoichiometric amounts (typically 1.5 equivalents or more) to ensure complete formation of the phenolate.[4]

  • Cause 3: Competing Reactions of Difluorocarbene: Difluorocarbene is highly reactive and can be quenched by other nucleophiles in the reaction mixture, including water or the solvent itself, if conditions are not optimized.[6]

  • Solution 3: Use a dry, aprotic solvent like DMF and ensure all reagents and glassware are thoroughly dried before use. While some protocols for difluoromethylation tolerate water, minimizing its presence can prevent the hydrolysis of difluorocarbene to formate and fluoride ions.[6]

Question 2: I'm observing a significant byproduct with a similar polarity to my desired 3-(difluoromethoxy)nitrobenzene product. What could it be?

Answer:

The identity of the byproduct depends on your chosen difluoromethylating agent.

  • If using Chlorodifluoromethane (Freon-22): While less common now due to its ozone-depleting properties, this reagent is known to cause the formation of dimer and trimer byproducts.[1][7] These arise from the reaction of the difluoromethylated product with excess difluorocarbene.

    • Mitigation: Use a more modern reagent like sodium chlorodifluoroacetate, which is a stable solid and generally gives cleaner reactions.[4][7]

  • If using Difluoromethyltriflate (HCF₂OTf): A common side product is the corresponding aryl triflate. This occurs through a competing reaction pathway.

    • Mitigation: This byproduct can often be separated by column chromatography. In some cases, the aryl triflate can be hydrolyzed back to the starting phenol and recycled.[6]

dot

ODFM_Side_Reactions cluster_caption O-Difluoromethylation Main and Side Pathways NP 3-Nitrophenol Phenolate 3-Nitrophenolate NP->Phenolate  Base (e.g., Cs2CO3) Product 3-(Difluoromethoxy)nitrobenzene Phenolate->Product  Trapping of :CF2 CF2_Source :CF2 Precursor (e.g., SCDA) CF2 Difluorocarbene (:CF2) CF2_Source->CF2  Heat (Δ) CF2->Product Hydrolysis_Product Formate/Fluoride CF2->Hydrolysis_Product  Side Reaction: Hydrolosis Water H2O Water->Hydrolysis_Product caption_node Fig 1. Desired trapping of difluorocarbene vs. competitive hydrolysis.

Caption: Fig 1. Desired trapping of difluorocarbene vs. competitive hydrolysis.

Part 2: Reduction of the Nitro Group

The reduction of 3-(difluoromethoxy)nitrobenzene to the target aniline is commonly performed using catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reductants like sodium dithionite (Na₂S₂O₄).[8][9]

Question 3: My nitro group reduction is incomplete, and I'm seeing impurities that are not my starting material or final product. What are these intermediates?

Answer:

The reduction of a nitro group is a multi-electron process that proceeds through several intermediates. Incomplete reduction can lead to the accumulation of these species.

  • Likely Intermediates: The primary intermediates are the corresponding nitroso and hydroxylamine compounds.[9][10] These are often unstable but can be detected by techniques like LC-MS.

  • Cause 1 (Catalytic Hydrogenation): Catalyst deactivation or poisoning is a common culprit. Sulfur-containing compounds, for instance, are known poisons for palladium catalysts.[8] Insufficient hydrogen pressure or poor agitation can also lead to incomplete reactions.[8]

  • Solution 1: Use a fresh, high-quality catalyst and ensure your starting material and solvent are free from potential catalyst poisons. Ensure vigorous stirring to maintain a good mixture of the gas, liquid, and solid phases.[8] If the reaction stalls, carefully filtering and adding fresh catalyst may help.

  • Cause 2 (Chemical Reduction): Insufficient stoichiometry of the reducing agent (e.g., sodium dithionite) will naturally lead to incomplete reduction. The stability of the reducing agent can also be a factor; sodium dithionite can decompose, especially in the presence of water and organic solvents.[11]

  • Solution 2: Use a sufficient excess of the reducing agent (typically 3-5 equivalents for Na₂S₂O₄). Add the dithionite solution portion-wise to control any exotherm and ensure it is freshly prepared.[9]

Question 4: I'm concerned about the stability of the difluoromethoxy group under my reduction conditions. Could it be reacting?

Answer:

The difluoromethoxy group is generally robust. However, it is not completely inert and can be susceptible to cleavage or substitution under specific, harsh conditions.

  • Hydrolytic Cleavage: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the -OCF₂H group back to a phenol. Standard reduction conditions are typically mild enough to avoid this.

  • Nucleophilic Substitution: There is evidence that under high temperatures and pressures (e.g., 80-160 °C) in the presence of a strong nucleophile like aqueous ammonia, the difluoromethoxy group on a nitro-activated ring can act as a leaving group and be displaced.[12]

    • Prevention: This is an unlikely side reaction under standard laboratory reduction conditions (e.g., Pd/C with H₂ at room temperature, or Na₂S₂O₄ in aqueous methanol). Avoid unnecessarily harsh temperatures and highly nucleophilic conditions during the reduction step.

dot

Nitro_Reduction cluster_caption Nitro Group Reduction Pathway and Potential Side Reaction Start 3-(Difluoromethoxy)nitrobenzene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso [H] SideProduct 3-Aminophenol (Ar-OH) Start->SideProduct  -OCF2H Cleavage (Harsh Conditions) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine [H] Product This compound (Ar-NH2) Hydroxylamine->Product [H] (Desired Pathway) caption_node Fig 2. Stepwise reduction of the nitro group and a potential cleavage side reaction.

Caption: Fig 2. Stepwise reduction of the nitro group and a potential cleavage side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product?

A1: Purification strategy depends on the impurities present.

  • Unreacted 3-nitrophenol (from Step 1): This acidic impurity can be removed by an aqueous basic wash (e.g., with 1M NaOH) during the workup of the final product. The aniline product will remain in the organic layer, while the phenolate salt of the impurity will move to the aqueous layer.

  • Unreacted 3-(difluoromethoxy)nitrobenzene: If the nitro reduction is incomplete, the starting material may remain. As it is less polar than the aniline product, it can typically be separated by flash column chromatography on silica gel.

  • Excess Aniline (if used as starting material): If your route starts with 3-aminophenol and you have residual starting material, an acidic wash (e.g., 1M HCl) can remove the basic aniline and aminophenol into the aqueous phase as their hydrochloride salts.[13] This must be done carefully if your product is also basic.

  • General Purification: Distillation under reduced pressure is an excellent method for purifying the final liquid product on a larger scale. For smaller scales, flash column chromatography is standard.

Q2: What analytical techniques are best for monitoring the reaction and assessing final purity?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid reaction monitoring. For the O-difluoromethylation step, you can easily track the consumption of the more polar phenol starting material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and assessing the purity of the final aniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The characteristic triplet in the ¹H NMR for the -OCF₂H proton and the large ¹J(C,F) coupling constant in the ¹³C NMR are definitive for the difluoromethoxy group. ¹⁹F NMR is highly sensitive for detecting any fluorine-containing impurities.

Q3: Are there significant safety concerns with the reagents used in this synthesis?

A3: Yes, proper safety precautions are crucial.

  • Sodium Chlorodifluoroacetate (SCDA): The thermal decomposition generates CO₂ gas, which can cause pressure buildup in a closed system. Always perform the reaction in an open or well-vented system (e.g., with a reflux condenser open to a bubbler).[4]

  • Sodium Dithionite: This reagent is a flammable solid and can ignite in the presence of moisture and air. Its decomposition can be exothermic.[9][11] Handle in a well-ventilated area and control contact with water during storage. Acidification of the reaction waste can produce toxic H₂S gas.[11]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench it carefully under an inert atmosphere or while wet.[8]

Parameter O-Difluoromethylation (SCDA Method) Nitro Reduction (Hydrogenation)
Key Reagent Sodium Chlorodifluoroacetate (SCDA)H₂, Palladium on Carbon (Pd/C)
Typical Solvent DMFMethanol, Ethanol, Ethyl Acetate
Temperature 100 - 120 °CRoom Temperature
Pressure Atmospheric (vented)1 - 4 atm H₂
Common Byproducts Unreacted Phenol, Hydrolysis productsIncomplete reduction intermediates
Typical Yield 70 - 95%85 - 99%
Workup Aqueous extraction, ChromatographyFiltration of catalyst, Solvent Evaporation

Table 1: Typical Reaction Conditions for the Synthesis of this compound.

By anticipating these common side reactions and understanding their chemical origins, researchers can more effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purities of this valuable synthetic intermediate.

References

Sources

Technical Support Center: Synthesis of 3-(Difluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(difluoromethoxy)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The difluoromethoxy (-OCF₂H) group is a strategic asset in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methoxy groups, often enhancing metabolic stability and target engagement.[1][2]

However, the introduction of this moiety can present significant synthetic challenges. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common hurdles and improve the yield and purity of your target compounds.

Troubleshooting Guide: Overcoming Low-Yield Scenarios

This section addresses specific, common problems encountered during the synthesis of this compound, which typically starts from 3-aminophenol.

Question 1: My O-difluoromethylation of 3-aminophenol is resulting in a low yield (<30%). What are the most critical parameters to investigate?

Answer: A low yield in the O-difluoromethylation of a phenol, especially one bearing an amino group like 3-aminophenol, is a frequent challenge. The issue often stems from a suboptimal balance of reaction conditions that must favor O-alkylation over competing side reactions. Here is a breakdown of the critical parameters to optimize:

  • Choice of Base and Stoichiometry: The base is crucial for deprotonating the phenolic hydroxyl group, but it can also promote undesired side reactions.

    • Causality: The phenoxide anion is the active nucleophile for the O-alkylation. A base that is too weak will result in incomplete deprotonation and a slow, low-yielding reaction. A base that is too nucleophilic can compete with the phenoxide, reacting with your difluoromethylating agent. The aniline group can also be deprotonated under strongly basic conditions, leading to N-alkylation.

    • Recommendation: Start with a moderately strong, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Use at least 2.0 equivalents to ensure complete deprotonation and to neutralize the acid byproduct formed during the reaction.[2] Avoid strong organometallic bases like n-BuLi or highly nucleophilic bases unless specific protocols call for them, as they can lead to complex side products.[3]

  • Difluoromethylating Agent: The choice of reagent dictates the reaction mechanism and required conditions.

    • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a common, solid reagent that generates difluorocarbene (:CF₂) upon heating.[2] The carbene then inserts into the O-H bond of the phenol. This method often requires elevated temperatures (e.g., 110 °C).[2]

    • Photoredox-Generated Carbene: Milder conditions can be achieved using reagents like dibromodifluoromethane (Br₂CF₂) or bromo-difluoroacetic acid (BrCF₂CO₂H) in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃) and visible light.[4] This generates the difluorocarbene at room temperature, which can improve selectivity and functional group tolerance.[4]

  • Solvent Selection: The solvent must solubilize the reagents and be stable at the reaction temperature.

    • Recommendation: Polar aprotic solvents like DMF or DMSO are commonly used because they effectively solvate the metal cations of the base and the phenoxide, enhancing nucleophilicity.[2] However, be aware that DMF can be difficult to remove during workup and can decompose at high temperatures.[5] Acetonitrile or THF are alternative options, particularly for milder, photocatalytic methods.

  • Temperature and Reaction Time: These parameters are interdependent and must be optimized empirically.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS.[2] For carbene-based methods with ClCF₂CO₂Na, start with a temperature around 100-120 °C and monitor for the consumption of starting material.[2] If you observe decomposition or multiple side products, reduce the temperature and increase the reaction time. Photocatalytic methods often run to completion within 24 hours at room temperature.[6][7]

Question 2: I'm observing significant N-difluoromethylation and/or bis-alkylation instead of selective O-difluoromethylation. How can I improve selectivity?

Answer: This is a classic selectivity problem arising from the presence of two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. While the phenol is more acidic and typically alkylated preferentially under basic conditions, the aniline nitrogen can still compete, especially at higher temperatures.

The most robust solution is to use a protecting group strategy. By temporarily masking the amino group, you eliminate it as a competing nucleophile, ensuring the reaction proceeds exclusively on the hydroxyl group.

Workflow for Selective O-Difluoromethylation:

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: O-Difluoromethylation cluster_2 Step 3: Deprotection Start 3-Aminophenol Protect React with Acetic Anhydride or Acetyl Chloride Start->Protect Protected 3-Acetamidophenol Protect->Protected Difluoro React with ClCF₂CO₂Na and Cs₂CO₃ in DMF at 110°C Protected->Difluoro Alkylated N-(3-(difluoromethoxy)phenyl)acetamide Difluoro->Alkylated Deprotect Acid or Base Hydrolysis (e.g., HCl (aq)) Alkylated->Deprotect Final This compound Deprotect->Final

Experimental Rationale:

  • Protection: The amino group of 3-aminophenol is converted into an acetamide. This is a stable, non-nucleophilic group that will not interfere with the subsequent O-alkylation step. A similar strategy has been proven effective in the synthesis of related trifluoromethoxylated aniline derivatives.[8][9]

  • O-Difluoromethylation: With the amine protected, the only remaining acidic proton is on the hydroxyl group. The reaction can now be driven to completion with high selectivity for the desired O-alkylated product.

  • Deprotection: The acetamide is easily hydrolyzed back to the free amine under standard acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions to yield the final product.

Question 3: My crude product is difficult to purify by column chromatography, leading to significant product loss. What purification strategies can I employ?

Answer: Purification of aniline derivatives can be challenging due to their basicity, which can cause streaking on silica gel, and their potential for oxidation.

  • Acid-Base Extraction: This is a powerful pre-purification step.

    • Protocol: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic aniline product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ until it is alkaline (pH > 8). Your product will deprotonate and precipitate or can be extracted back into a fresh organic layer.

    • Causality: This technique separates your product based on its chemical properties (basicity) rather than just polarity, often providing a significant increase in purity before chromatography.

  • Chromatography Optimization:

    • Deactivate Silica: To reduce streaking, you can pre-treat the silica gel or the eluent. Add a small amount of a volatile base, like triethylamine (~1%), to your eluent system (e.g., Hexanes/Ethyl Acetate). This neutralizes the acidic sites on the silica gel, leading to better peak shapes and improved separation.

    • Solvent System: For this compound, a gradient elution from low polarity (e.g., 9:1 Hexanes:EtOAc) to higher polarity (e.g., 7:3 Hexanes:EtOAc) is often effective.[9]

  • Final Purification:

    • Distillation: this compound is a liquid with a boiling point of 92 °C at 2 mmHg.[10] If your product is sufficiently pure after extraction or chromatography, vacuum distillation can be an excellent final step to remove non-volatile impurities.

    • Recrystallization: If you are synthesizing a solid derivative, recrystallization from an appropriate solvent system is a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for difluoromethylation, and what are their pros and cons?

A: Several reagents can be used to install the -CF₂H group. The best choice depends on the substrate, required reaction conditions, and scale.

ReagentTypical ConditionsAdvantagesDisadvantages/Hazards
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Heat (80-120°C) in a polar aprotic solvent (e.g., DMF) with a base (e.g., Cs₂CO₃).[2]Solid, easy to handle, commercially available, reliable for generating difluorocarbene.Requires high temperatures, which can be incompatible with sensitive functional groups.
Chlorodifluoromethane (CHClF₂)Used as a gas, often under pressure, with a strong base.Historically used, effective.Ozone-depleting substance (Freon-22), gaseous nature makes it difficult to handle in a lab setting.[4]
TMSCF₂Br (Bromodifluoromethyl)trimethylsilaneMild conditions with a fluoride source or base.A unique and practical difluorocarbene reagent for mild difluoromethylation of alcohols.Can be moisture sensitive.
Photocatalytic Methods (e.g., using BrCF₂CO₂H)Visible light, photocatalyst (e.g., Ir or Ru complex), at room temperature.[4]Extremely mild conditions, high functional group tolerance, avoids strong bases and high heat.[6][7]Requires photochemical equipment; catalyst can be expensive.
Q2: Why is the difluoromethoxy group so important in medicinal chemistry?

A: The -OCF₂H group provides a unique combination of properties that medicinal chemists leverage to fine-tune the characteristics of drug candidates.[11][12]

  • Metabolic Stability: The Carbon-Fluorine bonds are very strong, making the group resistant to oxidative metabolism (e.g., O-dealkylation), which is a common metabolic pathway for simple methoxy groups (-OCH₃).[2] This can increase the drug's half-life in the body.

  • Hydrogen Bond Donor: Unlike a methoxy group, the polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor.[1] This allows it to form additional interactions with biological targets, potentially increasing binding affinity and potency.[1]

  • Modulation of Physicochemical Properties: It increases lipophilicity (logP), which can improve a molecule's ability to cross cell membranes. The strong electron-withdrawing nature of the fluorine atoms can also modulate the pKa of nearby functional groups, affecting the molecule's overall ionization state and solubility at physiological pH.[2]

Q3: What is the general logic for troubleshooting a failing difluoromethylation reaction?

A: A systematic approach is key. The following logic tree outlines a self-validating troubleshooting workflow.

G cluster_results Analysis of Crude Reaction cluster_solutions Corrective Actions Start Low Yield / No Reaction CheckStart 1. Verify Starting Material (Purity via NMR/LC-MS) Start->CheckStart CheckReagents 2. Check Reagent Quality (Base anhydrous? Reagent new?) CheckStart->CheckReagents AnalyzeCrude 3. Analyze Crude Mixture (LC-MS, ¹⁹F NMR) CheckReagents->AnalyzeCrude OnlyStart Only Starting Material AnalyzeCrude->OnlyStart SideProducts Side Products Observed AnalyzeCrude->SideProducts Decomposition Complex Mixture / Decomposition AnalyzeCrude->Decomposition IncreaseTemp Increase Temperature Increase Reaction Time Use Stronger Base OnlyStart->IncreaseTemp ProtectGroup Use Protecting Group Change Solvent Lower Temperature SideProducts->ProtectGroup LowerTemp Lower Temperature Use Milder Reagent (e.g., Photocatalysis) Decomposition->LowerTemp

Detailed Experimental Protocols

The following is a representative, generalized protocol for the synthesis of this compound from 3-aminophenol using the recommended protecting group strategy.

Part 1: Synthesis of N-(3-hydroxyphenyl)acetamide (Amine Protection)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq). An exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 3-aminophenol is consumed.

  • Work-up: Quench the reaction by slowly adding water. If the product precipitates, it can be collected by filtration. Alternatively, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected intermediate, which is often pure enough for the next step.

Part 2: Synthesis of N-(3-(difluoromethoxy)phenyl)acetamide (O-Difluoromethylation)
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add N-(3-hydroxyphenyl)acetamide (1.0 eq), cesium carbonate (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.[2]

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Part 3: Synthesis of this compound (Deprotection)
  • Reaction Setup: Dissolve the purified N-(3-(difluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the alcohol. Dilute the remaining aqueous solution with water and basify to pH > 8 with aqueous NaOH.

  • Purification: Extract the basic aqueous solution three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound. Further purification can be achieved by vacuum distillation.[10]

References

  • 3-(Difluoromethoxy)
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.
  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. American Chemical Society.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
  • Scheme 2 Metal-mediated stepwise difluoromethylation reactions. (A)... - ResearchGate.
  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH.
  • This compound - Chem-Impex.
  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
  • Selective O-difluoromethylation of 1, 3-diones using S-(difluoromethyl) sulfonium salt. Xiangtan University.
  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • This compound 97 22236-08-4. Sigma-Aldrich.

Sources

Troubleshooting low yield in difluoromethylation of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoromethylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their difluoromethylation reactions. Here, you will find in-depth technical guidance presented in a question-and-answer format to address specific challenges encountered in the lab.

Troubleshooting Guide: Addressing Low Yield and Reaction Failures

This section focuses on direct solutions to common problems that can lead to low yields or failed reactions during the difluoromethylation of anilines.

Question 1: My difluoromethylation yield is consistently low or I'm only recovering starting material. What are the primary factors to investigate?

Answer:

Low or no conversion in aniline difluoromethylation often points to one or more suboptimal reaction parameters. The electronic nature of your aniline substrate is a critical starting point for diagnosis.

  • Substrate Reactivity: Electron-rich anilines are generally more reactive in many difluoromethylation protocols, particularly those involving photoredox catalysis or the formation of electron donor-acceptor (EDA) complexes.[1][2] Conversely, anilines bearing electron-withdrawing groups (e.g., -CN, -NO2, -COOR) can be significantly less reactive, sometimes resulting in only trace amounts of the desired product.[1][2] If you are working with an electron-deficient aniline, you may need to switch to a more potent catalytic system or a different class of difluoromethylating agent.

  • Catalyst and Reagent Integrity: Ensure the purity and activity of your catalyst and difluoromethylating agent. Many organometallic catalysts are sensitive to air and moisture. Difluoromethylating agents can also degrade over time. It's advisable to use freshly opened reagents or purify them before use.

  • Reaction Conditions:

    • Atmosphere: Reactions involving organometallic catalysts or radical intermediates should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

    • Solvent: The choice of solvent can dramatically impact the reaction yield. For instance, in photoredox-catalyzed reactions, polar aprotic solvents like DMSO or DMF are often preferred.[1][2] The solvent can also influence the selectivity of the reaction, for example, by favoring para- over ortho-substitution.[4][5][6]

    • Base: The strength and type of base can be crucial. Common bases include inorganic carbonates (e.g., Na2CO3, K2CO3) and organic bases.[1][2] An inappropriate base can lead to side reactions or fail to promote the desired transformation.

Below is a troubleshooting workflow to systematically address low yield:

low_yield_troubleshooting start Low Yield or No Reaction check_substrate Analyze Aniline Substrate (Electron-Rich vs. Electron-Poor) start->check_substrate check_reagents Verify Reagent & Catalyst Quality (Purity, Activity) check_substrate->check_reagents If substrate is suitable optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize_conditions If reagents are active successful_product Improved Yield optimize_conditions->successful_product photoredox_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light (hν) PC_excited->PC SET to R-CF2H Source Aniline Aniline Aniline_radical Aniline Radical Cation Aniline->Aniline_radical Oxidation Product Difluoromethylated Aniline Aniline_radical->Product + •CF2H Radical CF2H_source R-CF2H Source CF2H_radical •CF2H Radical CF2H_source->CF2H_radical Fragmentation

Caption: Simplified photoredox catalytic cycle for aniline difluoromethylation.

Experimental Protocols

General Procedure for Photocatalytic Difluoromethylation of an Aniline

This protocol is a representative example based on literature procedures and should be optimized for specific substrates. [1][2] Materials:

  • Aniline substrate (1.0 equiv)

  • Difluoromethylating agent (e.g., ICF2COOEt, 1.3 equiv)

  • Photocatalyst (e.g., Eosin Y, 1-2 mol%)

  • Base (e.g., Na2CO3, 1.5 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Reaction vessel (e.g., Schlenk tube or vial with a septum)

  • Light source (e.g., blue or green LED lamp)

  • Stir plate

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aniline substrate, photocatalyst, and base.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the difluoromethylating agent via syringe.

  • Degassing: If necessary for your specific catalyst system, degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Place the reaction vessel at a fixed distance from the light source and begin stirring. Maintain a constant temperature, using a cooling fan if necessary to prevent overheating from the lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Workup: Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated aniline.

Note: The specific light wavelength, reaction time, and temperature will need to be optimized for each substrate and catalyst system.

References

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 2023. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. PMC, 2023. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. R Discovery. [Link]

  • para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Thieme Gruppe. [Link]

  • Scheme 1. Trifluoromethylation of aniline in DMF. ResearchGate. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. PubMed. [Link]

Sources

Technical Support Center: Purification of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-(Difluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate.[1][2][3] Here, we address common challenges encountered during the purification of this compound, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled this compound is a light orange to yellow liquid, but it darkens over time. Why is this happening and how can I prevent it?

A1: The darkening of this compound, similar to other aniline derivatives, is primarily due to oxidation and polymerization upon exposure to air and light.[4] The amino group is susceptible to oxidation, which forms highly colored impurities.

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]

  • Light Protection: Use amber glass vials or wrap the storage container in aluminum foil to protect it from light.[4]

  • Low Temperature: Storing at low temperatures (e.g., in a refrigerator at 2-8 °C) can significantly slow down the degradation process.[1][4]

  • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to moisture and air.[4]

Q2: I'm observing significant tailing of my this compound spot on the TLC plate and broad peaks during column chromatography on silica gel. What is the cause and how can I mitigate this?

A2: This is a common issue when purifying basic compounds like anilines on standard silica gel.[5] The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and tailing.[5]

Solutions:

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing the column. This neutralizes the acidic sites on the silica.

  • Amine-Bonded Silica: For challenging separations, consider using an amine-bonded silica column, which provides a more alkaline environment and can significantly improve peak shape for basic compounds.[6]

  • Alternative Chromatography: Reversed-phase chromatography can be an effective alternative for removing polar impurities that are difficult to separate using normal-phase chromatography.[6]

Q3: What are the likely impurities I might encounter in my crude this compound product?

A3: Impurities can stem from the synthesis process, degradation, or storage.[7][8] For this compound, common impurities may include:

  • Process-Related Impurities:

    • Unreacted starting materials.

    • Side-products from the difluoromethoxylation or aniline synthesis steps.[9][10] This could include isomers or compounds with multiple substitutions.

    • Residual solvents from the reaction or work-up.[7]

  • Degradation Impurities:

    • Oxidation products, leading to colored impurities.[7]

    • Polymeric by-products from prolonged storage or exposure to harsh conditions.[4][7]

Troubleshooting Guides

Issue 1: Persistent Colored Impurities After Column Chromatography

Even after silica gel chromatography, you might find that your this compound is still colored. These colored impurities are often oxidation or polymerization products that can be challenging to remove with standard methods.[4]

start Colored Product After Chromatography option1 Activated Carbon Treatment start->option1 Adsorption of Impurities option2 Vacuum Distillation start->option2 Separation by Boiling Point option3 Acid-Base Extraction start->option3 Chemical Separation end_point Pure, Colorless Product option1->end_point option2->end_point option3->end_point

Caption: Troubleshooting colored impurities.

1. Activated Carbon Treatment:

  • Principle: Activated carbon has a high surface area and can adsorb colored impurities.[4]

  • Protocol:

    • Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (approximately 1-5% by weight of your compound).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Rinse the Celite® pad with a small amount of fresh solvent.

    • Evaporate the solvent from the filtrate to recover the purified product.

2. Vacuum Distillation:

  • Principle: This method is highly effective for separating the volatile aniline from non-volatile polymeric impurities and salts.[4] this compound has a reported boiling point of 92 °C at 2 mmHg.[1]

  • Protocol:

    • Set up a distillation apparatus for vacuum distillation.

    • Place the impure aniline in the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to the desired level.

    • Gently heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point and refractive index (n20/D 1.51).

3. Acid-Base Extraction:

  • Principle: The basic amino group of aniline can be protonated to form a water-soluble salt, allowing for separation from non-basic organic impurities.[11]

  • Protocol:

    • Dissolve the impure aniline in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[11] The aniline will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium hydroxide until the solution is basic.

    • Extract the liberated free aniline back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

Issue 2: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals. This can trap impurities and hinder purification.[12]

Cause Explanation Solution
High Initial Impurity A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.Purify the crude product by another method (e.g., column chromatography) first to remove the bulk of the impurities.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Rapid Cooling Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
Insufficient Solvent If the solution is too concentrated, the solute may come out of solution as an oil.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.[12]
  • Solvent Selection: The choice of solvent is critical. For anilines, a common approach is to use a non-polar solvent with a co-solvent like ethanol or methanol.[14] Perform small-scale solubility tests to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Step-by-Step Protocol:

    • Dissolve the crude this compound in a minimum amount of a suitable boiling solvent.[13]

    • If colored impurities are present, you can perform a hot filtration after adding a small amount of activated carbon.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

    • Once crystal formation begins, cool the flask in an ice bath to maximize the yield.[12]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

General Purification Workflow

crude Crude this compound extraction Acid-Base Extraction (Optional) crude->extraction Remove non-basic impurities chromatography Column Chromatography crude->chromatography Primary Purification extraction->chromatography distillation Vacuum Distillation chromatography->distillation Remove colored/polymeric impurities recrystallization Recrystallization chromatography->recrystallization For solid products final_product Pure Product distillation->final_product recrystallization->final_product

Caption: General purification workflow.

References

  • Technical Support Center: Purification of Substituted Anilines. (n.d.). BenchChem.
  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. (n.d.). BenchChem.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Institutes of Health (NIH).
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.
  • When should amine-bonded columns be used for purification?. (2023). Biotage.
  • This compound. (n.d.). Chem-Impex.
  • This compound: Properties, Applications, and Synthesis of a Key Intermediate. (n.d.). Autech Industry Co.,Limited.
  • The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). BenchChem.
  • How do I remove aniline from the reaction mixture?. (2014). ResearchGate.
  • This compound 97 22236-08-4. (n.d.). Sigma-Aldrich.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange.
  • Aniline Impurities and Related Compound. (n.d.). Veeprho.
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.

Sources

Preventing decomposition of 3-(Difluoromethoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic intermediate. This compound is a key building block in pharmaceuticals and agrochemicals, prized for the unique electronic and pharmacokinetic properties conferred by the difluoromethoxy group.[1][2][3] However, its reactivity, stemming from both the aniline and the difluoromethoxy moieties, can present challenges. This document provides in-depth troubleshooting guides and FAQs to help you anticipate and resolve potential issues, ensuring the success of your synthetic campaigns.

Core Principles of Reactivity and Stability

Understanding the dual nature of this compound is the first step toward preventing its decomposition. The molecule's reactivity is dominated by two key functional groups:

  • The Aniline Group (-NH₂): As a strong electron-donating group, the amine functionality highly activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions.[4] However, this group is also basic and readily protonated in acidic media, which can complicate reactions involving Lewis acids.[5][6] Furthermore, anilines are susceptible to oxidation, often leading to colored impurities or polymerization.

  • The Difluoromethoxy Group (-OCF₂H): This group is generally considered a stable bioisostere for hydroxyl or thiol groups.[7] However, it is not inert. Under certain conditions, particularly in the presence of nucleophiles like water and with base or acid catalysis, it can undergo hydrolysis to form the corresponding phenol.[8][9] This decomposition pathway is a critical consideration in reaction design.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown or black. What is happening and how can I prevent it?

A: A dark coloration is a classic sign of aniline oxidation. The highly electron-rich aromatic ring and the lone pair on the nitrogen make the molecule susceptible to oxidation by air, strong acids (like nitric acid), or even trace metal impurities. This can lead to the formation of polymeric, tar-like materials.

Solution:

  • Degas your solvents: Use solvents that have been purged with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.

  • Maintain an inert atmosphere: Run your reaction under a blanket of Nitrogen or Argon.

  • Protect the amine: For reactions that are not targeting the amine itself (e.g., electrophilic aromatic substitution on the ring), temporarily protecting the amine as an acetamide is the most robust solution.[10][11] This significantly reduces its susceptibility to oxidation.

Q2: I'm observing a significant byproduct with a mass corresponding to 3-aminophenol in my analysis. What is the cause?

A: This indicates the hydrolysis of the difluoromethoxy group. This is a known decomposition pathway, especially in the presence of water, and can be accelerated by strong acids or bases.[8] Some studies have shown that even wet DMSO can cause significant hydrolysis of difluoromethoxy-substituted aromatics over time.[8]

Solution:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use.

  • Control pH: Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures.

  • Reagent choice: If possible, select non-nucleophilic bases or reagents that do not generate water as a byproduct.

Q3: My Friedel-Crafts acylation/alkylation of the aromatic ring is failing. Why?

A: The basic nitrogen atom of the aniline group acts as a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4][12] This interaction deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[5]

Solution:

  • Amine Protection: The most effective strategy is to protect the aniline as an acetanilide before the Friedel-Crafts reaction. The resulting amide is significantly less basic, does not coordinate with the Lewis acid, and keeps the ring activated for the desired reaction.[4][5]

Q4: I am attempting a bromination reaction and getting a mixture of mono-, di-, and tri-brominated products. How can I achieve selective monobromination?

A: The free amino group is a powerful activating group, making the aromatic ring extremely reactive towards electrophiles like bromine.[4] This high reactivity makes it difficult to stop the reaction at the monosubstituted stage.

Solution:

  • Protect the Amine: Convert the aniline to an acetanilide. The acetyl group moderates the activating effect of the amine, allowing for controlled, selective monobromination, primarily at the para position due to steric hindrance.[4][10]

Troubleshooting Guides by Reaction Type

Guide 1: Electrophilic Aromatic Substitution (EAS)
Problem Probable Cause(s) Recommended Solutions & Rationale
Low yield, formation of meta-isomer during nitration. The strongly acidic conditions (HNO₃/H₂SO₄) protonate the aniline to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[5]Protect the amine as an acetanilide. The amide group is still an ortho, para-director but is less activating, preventing over-reaction. It is not basic and will not be protonated, thus avoiding the formation of the meta-directing anilinium ion.[5][10]
Polysubstitution during halogenation (e.g., with Br₂). The -NH₂ group is a highly activating ortho, para-director, making the ring susceptible to multiple substitutions.[4]Protect the amine as an acetanilide. This moderates the ring's reactivity, allowing for selective mono-halogenation. The bulky protecting group sterically favors substitution at the para position.
Reaction mixture darkens, significant tar formation. Oxidation of the sensitive aniline moiety by the electrophilic reagent or reaction conditions.Protect the amine. The acetanilide is far more resistant to oxidation. Additionally, run the reaction under an inert atmosphere (N₂ or Ar) at the lowest effective temperature.
Logical Workflow for Successful EAS Reactions

The following workflow is essential for clean and high-yielding electrophilic aromatic substitution on this compound.

eas_workflow cluster_0 Protection Stage cluster_1 Reaction Stage cluster_2 Deprotection Stage start This compound protect Protect Amine (e.g., Acetic Anhydride) start->protect Step 1 protected_aniline N-(3-(difluoromethoxyphenyl))acetamide protect->protected_aniline react Perform EAS Reaction (e.g., Nitration, Bromination) protected_aniline->react Step 2 product Substituted Acetanilide react->product deprotect Deprotect Amine (Acid/Base Hydrolysis) product->deprotect Step 3 final_product Final Product: Substituted Aniline deprotect->final_product

Workflow: Protection-Reaction-Deprotection Strategy.
Guide 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This compound can be used as a nucleophile in Buchwald-Hartwig aminations to form diarylamines.[13] Success hinges on the careful selection of reaction parameters.

Problem Probable Cause(s) Recommended Solutions & Rationale
No or low conversion. 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Incorrect Base: The base may not be strong enough to deprotonate the aniline or may be sterically hindered. 3. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate combination.1. Use a Pre-catalyst: Modern Pd(II) pre-catalysts are often more air-stable and reliably generate the active Pd(0) species in situ.[14] 2. Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are standard.[14][15] The choice can be critical and may require screening. 3. Ligand Screening: Start with broadly applicable, sterically hindered biarylphosphine ligands like XPhos or t-BuXPhos.[15][16]
Formation of hydrodehalogenation byproduct (Ar-H instead of Ar-N). A known side reaction where the amide intermediate undergoes β-hydride elimination instead of reductive elimination.[13]This can be influenced by the ligand and reaction temperature. Try a different class of ligand (e.g., a Josiphos-type ligand) or lower the reaction temperature. Ensure strictly anhydrous conditions.
Hydrolysis of the -OCF₂H group. Presence of water in the reaction mixture, coupled with a strong base and elevated temperatures.Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is oven-dried. Handle hygroscopic bases (like KOt-Bu) in a glovebox.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)Reliable sources for generating the active Pd(0) catalyst.
Ligand XPhos or t-BuXPhos (2-5 mol%)Sterically hindered, electron-rich ligands that promote oxidative addition and reductive elimination.[15][16]
Base NaOt-Bu (1.2 - 1.5 equiv.)A strong, effective base for deprotonating the aniline nucleophile.[15]
Solvent Toluene or Dioxane (Anhydrous)Non-polar aprotic solvents are generally effective. Must be rigorously dried.[16]
Temperature 80 - 110 °CSufficient thermal energy is typically required for catalyst turnover.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the catalyst, ligand, and aniline.

Experimental Protocols

Protocol 1: Protection of this compound via Acetylation

This protocol converts the highly reactive aniline into a more stable and manageable acetanilide, ideal for subsequent electrophilic aromatic substitution or Friedel-Crafts reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)[17]

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve 1.0 equivalent of this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of pyridine (or another suitable base).

  • Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-(difluoromethoxyphenyl))acetamide, which can often be used in the next step without further purification.

Protocol 2: Deprotection of Acetanilide via Hydrolysis

This protocol regenerates the free aniline after the desired chemical transformation has been completed on the protected intermediate.

Materials:

  • N-(3-(difluoromethoxyphenyl))acetamide derivative

  • Methanol or Ethanol

  • Concentrated HCl (for acidic hydrolysis) or NaOH solution (for basic hydrolysis)

Procedure (Acidic Hydrolysis):

  • Suspend the acetanilide derivative in a mixture of methanol and concentrated HCl (e.g., 5:1 v/v).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Add water to the residue and basify the aqueous solution by slowly adding a concentrated NaOH or Na₂CO₃ solution until the pH is > 9.

  • Extract the free aniline product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualizing Decomposition Pathways

The two primary modes of decomposition that must be controlled are aniline oxidation and difluoromethoxy group hydrolysis.

decomposition_pathways cluster_aniline Aniline Reactivity cluster_ocfh Difluoromethoxy Reactivity cluster_products Decomposition Products start This compound oxidation Oxidation (Air, Reagents) start->oxidation Undesired Pathway 1 complexation Lewis Acid Complexation (e.g., AlCl₃) start->complexation Reaction Inhibition hydrolysis Hydrolysis (H₂O, Acid/Base) start->hydrolysis Undesired Pathway 2 polymers Polymeric Tars oxidation->polymers inactive_complex Deactivated Complex complexation->inactive_complex phenol 3-Aminophenol hydrolysis->phenol

Primary decomposition and inhibition pathways.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Dadkhah, A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC, NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Iley, J., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]

  • Autechaux. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from [Link]

  • Szatkowski, M., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC, NIH. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • YouTube. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in Reactions Involving 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)aniline. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to troubleshoot effectively. This compound is a critical intermediate in the pharmaceutical and agrochemical industries, valued for the unique properties the difluoromethoxy group imparts, such as enhanced reactivity, solubility, and metabolic stability.[1][2] However, its unique electronic nature can also lead to specific byproduct profiles in common synthetic transformations.

General Purity and Stability FAQs
Question 1: What are the common impurities in neat this compound and how can I detect them?

Answer: Impurities in commercially available this compound typically stem from its synthesis or degradation.[3]

  • Process-Related Impurities: These can include unreacted starting materials, positional isomers (e.g., 2- or 4-(difluoromethoxy)aniline), or byproducts from the synthetic route, such as compounds resulting from incomplete fluorination.

  • Degradation Products: While generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidizing agents can lead to degradation. Hydrolysis of the difluoromethoxy group to a formate ester and then to a phenol is a potential pathway, though it requires forcing conditions.

Analytical Approach: For a comprehensive analysis, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for non-volatile compounds is recommended.[3] ¹⁹F NMR is also a powerful, quantitative technique for identifying and quantifying any fluorine-containing impurities.[4]

Troubleshooting Acylation Reactions (e.g., Amide Formation, Friedel-Crafts)
Question 2: I'm performing an N-acylation of this compound and observing incomplete conversion and a significant amount of a di-acylated byproduct. What's happening and how can I fix it?

Answer: This is a common issue. The aniline nitrogen in this compound is nucleophilic, but the electron-withdrawing nature of the difluoromethoxy group can slightly attenuate its reactivity compared to aniline itself.

Causality:

  • Incomplete Conversion: This often points to insufficient reactivity of the acylating agent, suboptimal reaction temperature, or the presence of a scavenger for your base (e.g., adventitious water).

  • Di-acylation: The initially formed amide can be deprotonated by a strong base to form an amidate anion, which can then be acylated a second time. This is more likely with highly reactive acylating agents (like acyl chlorides) and an excess of a strong, non-hindered base.

Troubleshooting Strategies:

  • Choice of Base: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize the deprotonation of the amide product.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can moderate the reaction rate and improve selectivity.

Question 3: During a Friedel-Crafts acylation on the aromatic ring of an N-protected this compound derivative, I'm getting poor yields and multiple isomers. Why?

Answer: The directing effects on the aromatic ring are key here. The protected amino group (e.g., acetamide) is an ortho-, para-director, while the meta-positioned difluoromethoxy group is an electron-withdrawing, meta-directing group. This creates a complex electronic landscape.

Causality & Byproduct Formation:

  • Directing Group Conflict: The powerful ortho-, para-directing N-acetyl group will primarily direct acylation to the 4- and 6-positions. The difluoromethoxy group at the 3-position will deactivate these positions to some extent, leading to sluggish reactions.

  • Isomer Formation: You will likely get a mixture of isomers, with the major product being acylation at the 4-position (para to the amide) due to less steric hindrance. Acylation at the 6-position (ortho to the amide) is also possible but may be sterically hindered. Acylation at the 2-position is electronically and sterically disfavored.

  • O-Acylation: In some cases, particularly with strong Lewis acids, O-acylation of the amide can occur, competing with the desired C-acylation on the ring.[5]

Troubleshooting Strategies:

  • Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes lead to side reactions. Consider milder catalysts like bismuth triflate (Bi(OTf)₃) or trifluoromethanesulfonic acid (TfOH), which can offer higher selectivity.[5][6]

  • Protecting Group: The size and nature of the N-protecting group can influence the ortho/para ratio. A bulkier group may favor more para-substitution.

  • Reaction Conditions: Optimize the temperature and reaction time. Lower temperatures may improve selectivity.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are essential for C-N and C-C bond formation.[7][8] However, they are susceptible to side reactions.

Question 4: In my Buchwald-Hartwig amination using an aryl halide and this compound, I'm seeing a significant byproduct corresponding to the dehalogenated aryl halide. What causes this and how can I prevent it?

Answer: The formation of a dehalogenated byproduct (hydrodehalogenation) is a well-known side reaction in Buchwald-Hartwig couplings.[9] It competes directly with the desired C-N bond formation.

Causality & Mechanism: This side reaction occurs within the catalytic cycle. After oxidative addition of the aryl halide to the Pd(0) complex, the resulting Pd(II) intermediate can undergo β-hydride elimination if the ligand or substrate provides a source of hydride, or it can react with trace amounts of water or other proton sources, leading to the dehalogenated arene and regenerating a Pd(0) species.

Troubleshooting Flowchart:

Buchwald_Troubleshooting start Dehalogenation Byproduct Observed q1 Is the solvent anhydrous and degassed? start->q1 action1 Action: Use freshly distilled/anhydrous solvent. Degas thoroughly with Argon/Nitrogen. q1->action1 No q2 Is the base appropriate? q1->q2 Yes action1->q2 action2 Action: Switch to a non-coordinating, anhydrous base like NaOtBu or K3PO4. Avoid hydroxide bases. q2->action2 No q3 Is the ligand optimal? q2->q3 Yes action2->q3 action3 Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These promote reductive elimination over side reactions. q3->action3 No end Minimized Byproduct Formation q3->end Yes action3->end

Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig reactions.

Key Insight: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are designed to accelerate the rate of reductive elimination (the final product-forming step), which helps it outcompete the pathways leading to dehalogenation.[9][10]

Question 5: My Suzuki coupling of a boronic acid with a halogenated derivative of this compound is giving me a homocoupled boronic acid byproduct. What is the cause?

Answer: Homocoupling of the boronic acid to form a biaryl species is a common side reaction in Suzuki couplings.

Causality & Mechanism: This typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes. It can be promoted by the presence of oxygen, which can facilitate the homocoupling pathway, or by suboptimal reaction conditions (base, solvent, temperature).[11]

Troubleshooting Strategies:

  • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. Oxygen can promote the undesired homocoupling.

  • Base Selection: The base plays a crucial role in activating the boronic acid.[11] An inappropriate base can hinder transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.

  • Catalyst/Ligand System: Ensure your palladium catalyst and ligand are well-suited for the substrates. For electron-rich anilines, a more active catalyst system might be required.

  • Temperature Control: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Reaction Type Common Byproduct Plausible Cause Primary Mitigation Strategy
Buchwald-Hartwig Hydrodehalogenation of Aryl HalideSlow reductive elimination; presence of H₂O/H⁺ sourceUse bulky, electron-rich phosphine ligands (e.g., XPhos); ensure anhydrous conditions.[9]
Buchwald-Hartwig Scrambling/Arylation of LigandHigh temperatures; less stable ligandsUse more robust ligands; lower reaction temperature if possible.
Suzuki Coupling Homocoupling of Boronic AcidPresence of oxygen; slow transmetalationRigorously degas reaction mixture; optimize base and solvent.[11]
Suzuki Coupling Protodeborylation of Boronic AcidPresence of water/acid; prolonged reaction timesUse anhydrous conditions; add boronic acid later in the reaction sequence if stable.
Table 1: Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions.
Analytical Protocols for Byproduct Identification

A systematic approach is crucial for identifying unknown peaks in your reaction chromatogram.

Analytical_Workflow start Unknown Peak in Reaction Mixture (e.g., by TLC, HPLC, GC) lcms Analyze by LC-MS start->lcms gcms Analyze by GC-MS start->gcms data Obtain Mass (M+H)+ and Fragmentation lcms->data gcms->data nmr Isolate Peak by Prep-HPLC/Column & Analyze by NMR identify Tentative Identification nmr->identify compare Compare Mass with Expected Byproducts data->compare compare->identify Match Found confirm Confirm Structure (if necessary) compare->confirm No Obvious Match end end confirm->nmr

Sources

Technical Support Center: Managing Exothermic Reactions with 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-(Difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic potential of reactions involving this versatile intermediate. Our focus is on ensuring experimental safety, reproducibility, and scalability by explaining the causality behind procedural choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity and safe handling of this compound.

Q1: Why is this compound considered a reactive molecule with exothermic potential?

A1: this compound's reactivity stems from two core structural features: the aniline moiety and the difluoromethoxy group.

  • Aniline Core: The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. It donates electron density into the benzene ring, making the ortho and para positions highly susceptible to attack by electrophiles. Reactions like nitration, halogenation, and sulfonation are often rapid and highly exothermic.[1][2] In strongly acidic conditions, such as those used in nitration, the amino group protonates to form the anilinium ion, which is a deactivating, meta-directing group, adding complexity to the reaction profile.[3]

  • Difluoromethoxy Group (-OCHF₂): This group acts as a weak deactivator due to the inductive electron-withdrawing effect of the fluorine atoms. However, it also influences the molecule's physical properties, such as solubility and stability, which can impact reaction kinetics and heat transfer.[4][5] The combination of a highly activating amino group and the electronically modifying difluoromethoxy group makes its reaction profile complex and requires careful management.

Q2: What types of reactions involving this compound are most likely to produce a dangerous exotherm?

A2: Based on general aniline chemistry, the following reaction classes require the highest level of thermal management:

  • Nitration: The reaction with nitric acid and sulfuric acid is notoriously exothermic and can lead to thermal runaway if not strictly controlled.[6][7][8] Oxidation of the aniline can also occur, producing tarry byproducts and generating additional heat.[8]

  • Diazotization: The reaction of the aniline with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt is very fast and exothermic. This is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Halogenation: Direct reaction with bromine or chlorine can be extremely vigorous.

  • Reactions with Strong Acids and Oxidizers: As a base, its neutralization reactions are exothermic.[9] It is incompatible with strong oxidizing agents, and these reactions can be violent, posing a fire and explosion hazard.[10][11]

Q3: What are the first signs of a developing thermal runaway?

A3: Early detection is critical. Key indicators include:

  • A temperature rise that outpaces the cooling system's capacity.[6]

  • A sudden acceleration in the rate of temperature increase.

  • A rapid increase in pressure within a sealed reaction vessel.

  • Noticeable changes in the reaction mixture, such as vigorous, uncontrolled boiling, color change, or gas evolution.

  • For jacketed reactors, the temperature of the reactor contents significantly exceeding the jacket temperature.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: The primary goal is to stop the reaction and regain thermal control.

  • Stop All Reagent Feeds: Immediately cease the addition of any reactants.[6]

  • Maximize Cooling: Increase the cooling rate to its maximum capacity. If using a cooling bath, consider adding a supplementary coolant like dry ice to the bath solvent (e.g., acetone or isopropanol).

  • Ensure Agitation: Maintain vigorous stirring to maximize heat transfer to the vessel walls and cooling medium. Poor mixing can create localized hot spots.[12]

  • Prepare for Emergency Quenching: If control is not regained, be prepared to execute a pre-planned emergency quenching procedure. This involves adding a cold, inert solvent or a chemical quenching agent to stop the reaction.

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides a scenario-based approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Scenario: During the dropwise addition of a nitrating mixture to a solution of this compound, the internal temperature begins to rise rapidly, and the cooling bath cannot maintain the setpoint.

Immediate Actions:

  • STOP ADDITION IMMEDIATELY.

  • Alert personnel and prepare for an emergency shutdown.

  • If the temperature continues to climb past the defined safety limit, execute the emergency quench protocol by adding a pre-chilled, inert solvent like heptane or toluene to dilute the reaction and absorb heat.

Probable Causes & Analysis:

  • Cause A: Reagent Addition Rate is Too High. The rate of heat generation is exceeding the rate of heat removal. Many exothermic reactions have an induction period, and a seemingly stable temperature can mask the accumulation of unreacted reagents.[13]

  • Cause B: Inefficient Heat Transfer. This could be due to inadequate stirring, fouling of the reactor wall, or insufficient capacity of the cooling system for the scale of the reaction.[6]

  • Cause C: Incorrect Reagent Concentration or Temperature. Using reagents that are too concentrated or not pre-chilled can lead to an unexpectedly high initial reaction rate.

Preventative Measures & Process Optimization:

  • Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7][14] This data is crucial for designing a safe process.

  • Controlled Dosing: Use a syringe pump or a dosing pump for precise, slow, and consistent addition of the limiting reagent.[13] Link the pump to a temperature probe to automatically suspend dosing if the temperature exceeds a set limit.

  • Ensure Adequate Cooling Capacity: The cooling system should be able to handle the total heat output of the reaction. A good rule of thumb is that the cooling capacity should be at least 1.5 times the maximum expected heat generation rate.

  • Reverse Addition: Consider adding the this compound solution to the reaction partner (e.g., the nitrating mixture) to ensure the aniline is always the limiting reagent in the vessel, preventing its accumulation.

Problem 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

Scenario: After adding a portion of a reagent (e.g., a catalyst or initiator), the reaction temperature does not increase as expected. After a delay, or upon adding more reagent, the reaction begins abruptly with a violent temperature and pressure increase.

Probable Causes & Analysis:

  • Cause A: Reagent Accumulation. This is one of the most dangerous situations in chemical processing.[13] The lack of an initial exotherm leads the operator to believe the reaction isn't working, causing them to add more reagent. Once the reaction finally initiates, the accumulated excess reagent reacts almost instantaneously, leading to a runaway.

  • Cause B: Impure Starting Materials. An inhibitor present in the this compound or other reagents could be preventing the reaction from starting. Once the inhibitor is consumed, the reaction proceeds uncontrollably.

  • Cause C: Insufficient Activation Energy. The initial reaction temperature may be too low for the reaction to begin. A slight, unnoticeable temperature drift upwards could eventually be enough to trigger the accumulated reagents.

Preventative Measures & Process Optimization:

  • Confirm Initiation: Always ensure there is a small, controlled exotherm after adding the first ~5% of the limiting reagent before proceeding with the rest of the addition. If no exotherm is observed, stop, and diagnose the issue.

  • Purity Analysis: Use techniques like NMR, GC-MS, or HPLC to confirm the purity of all starting materials before use.

  • Establish a Minimum Reaction Temperature: Use calorimetry data to determine the temperature at which the reaction initiates reliably. Ensure the batch is maintained at or slightly above this temperature before dosing begins.

  • Use a "Heel": For some reactions, adding a small amount of the product from a previous successful batch can help initiate the reaction smoothly and avoid an induction period.

Section 3: Experimental Protocols & Data

Key Properties of this compound

The following table summarizes essential physical and safety data.

PropertyValueSource
CAS Number 22236-08-4[15][16]
Molecular Formula C₇H₇F₂NO[16]
Molecular Weight 159.13 g/mol [16]
Boiling Point 201-202 °C[16][17]
Density 1.276 g/mL at 25 °C[16][17]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[15]
Incompatibilities Strong oxidizing agents, Strong acids[10]
Protocol: Controlled Nitration of this compound (Lab Scale)

Disclaimer: This is a representative protocol and must be adapted and risk-assessed for specific laboratory conditions. A thorough literature search and safety review are mandatory before execution.

Objective: To synthesize 4-nitro-3-(difluoromethoxy)aniline while maintaining strict thermal control.

Reagents & Equipment:

  • This compound

  • Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Jacketed reactor with overhead stirrer, temperature probe (internal), and nitrogen inlet

  • Programmable syringe pump

  • Cryostat/cooling bath capable of maintaining -10 °C

  • Emergency quench vessel with cold water/ice

Procedure:

  • Reactor Setup: Assemble the dry jacketed reactor under an inert nitrogen atmosphere. Set the cryostat to -10 °C.

  • Initial Charge: Charge the reactor with this compound followed by concentrated sulfuric acid. The addition of sulfuric acid is exothermic; add it slowly while maintaining the internal temperature below 10 °C.

  • Cooling & Equilibration: Cool the reaction mixture to 0 °C with efficient stirring.

  • Nitrating Mixture Preparation: In a separate flask, slowly add nitric acid to a cooled amount of sulfuric acid. Prepare this mixture beforehand and cool it to 0 °C.

  • Controlled Addition: Using the syringe pump, add the nitrating mixture dropwise to the reactor over 2-3 hours. Crucially, monitor the internal temperature. Set a maximum temperature alarm at 5 °C. If this temperature is exceeded, the pump should automatically stop.

  • Monitoring: Monitor the reaction progress by periodically quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Reaction Completion & Quench: Once the reaction is complete, slowly and carefully transfer the reaction mixture onto a vigorously stirred mixture of ice and water to quench the reaction and precipitate the product. This quench is also exothermic and must be done in a controlled manner.

  • Work-up: Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Thermal Events

This diagram outlines the decision-making process when an unexpected temperature increase occurs.

Troubleshooting_Exotherm Start Unexpected Temperature Rise Detected Stop_Addition IMMEDIATELY Stop All Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling & Agitation Stop_Addition->Max_Cooling Assess_Control Is Temperature Stabilizing? Max_Cooling->Assess_Control Continue_Monitoring Continue Monitoring, Investigate Cause Post-Mortem Assess_Control->Continue_Monitoring Yes Prepare_Quench Prepare Emergency Quench Assess_Control->Prepare_Quench No Assess_Limit Is Temperature Exceeding Safety Limit? Prepare_Quench->Assess_Limit Assess_Limit->Continue_Monitoring No Execute_Quench EXECUTE EMERGENCY QUENCH Assess_Limit->Execute_Quench Yes Evacuate Evacuate Area Execute_Quench->Evacuate

Caption: Decision tree for responding to a thermal event.

Diagram 2: Safe Scale-Up Workflow

This diagram illustrates a phased approach to safely scaling up a potentially exothermic reaction involving this compound.

ScaleUp_Workflow cluster_0 Phase 1: Scoping (mg scale) cluster_1 Phase 2: Process Development (g scale) cluster_2 Phase 3: Pilot Plant (kg scale) Lit_Search Literature & Safety Review Calorimetry DSC/ARC Screening (Onset Temperature, ΔH) Lit_Search->Calorimetry RC1_Study Reaction Calorimetry (RC1) (Heat Flow, MTSR) Calorimetry->RC1_Study Kinetics Kinetic & Impurity Profiling RC1_Study->Kinetics Quench_Dev Quench Protocol Development Kinetics->Quench_Dev HAZOP HAZOP Study Quench_Dev->HAZOP Pilot_Run Controlled Pilot Run (Validate Heat Transfer) HAZOP->Pilot_Run Final_SOP Finalize SOP for Manufacturing Pilot_Run->Final_SOP

Caption: Phased workflow for safe chemical process scale-up.

References

  • Safety Data Sheet for this compound. (URL provided by grounding tool)
  • 3-(Difluoromethoxy)
  • Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis - Benchchem. (URL provided by grounding tool)
  • Troubleshooting - The Pharma Master. (URL provided by grounding tool)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL provided by grounding tool)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL provided by grounding tool)
  • SAFETY DATA SHEET - Fisher Scientific. (URL provided by grounding tool)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2009-07-07). (URL provided by grounding tool)
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL provided by grounding tool)
  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. (URL provided by grounding tool)
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. (URL provided by grounding tool)
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL provided by grounding tool)
  • Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (URL provided by grounding tool)
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL provided by grounding tool)
  • The Role of this compound in Modern Pharmaceutical Synthesis. (URL provided by grounding tool)
  • This compound - Chem-Impex. (URL provided by grounding tool)
  • How do I remove aniline from the reaction mixture?
  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (URL provided by grounding tool)
  • Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots. (URL provided by grounding tool)
  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (URL provided by grounding tool)
  • This compound - ChemBK. (URL provided by grounding tool)
  • EDC-promoted one-step synthesis of teriflunomide at the industrial scale - RSC Publishing. (URL provided by grounding tool)
  • Aniline - Hazardous Substance Fact Sheet. (URL provided by grounding tool)
  • Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PubMed Central. (URL provided by grounding tool)
  • STUDIES IN NITRATION, 111.
  • This compound - Oakwood Chemical. (URL provided by grounding tool)
  • This compound 97 22236-08-4 - Sigma-Aldrich. (URL provided by grounding tool)
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (URL provided by grounding tool)
  • Calorimetric techniques to study the interaction of drugs with biomembrane models - NIH. (URL provided by grounding tool)
  • Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Public
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF - ResearchG
  • A simple question on the nitration of aniline : r/chemistry - Reddit. (URL provided by grounding tool)
  • Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed. (URL provided by grounding tool)

Sources

Technical Support Center: Impact of Solvent Choice on 3-(Difluoromethoxy)aniline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 3-(difluoromethoxy)aniline, a key building block in modern medicinal chemistry and materials science.[1][2] The unique electronic properties conferred by the difluoromethoxy group significantly influence the reactivity of the aniline moiety, making solvent selection a critical parameter for successful and reproducible outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: How does the difluoromethoxy group affect the reactivity of the aniline?

A1: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing. This has two primary effects:

  • Decreased Nucleophilicity of the Amine: The electron-withdrawing nature of the -OCF₂H group reduces the electron density on the aniline nitrogen, making it a weaker nucleophile compared to aniline itself. This can slow down reactions where the amine acts as a nucleophile.

  • Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): While the amine group is an activating group for electrophilic aromatic substitution, the potent electron-withdrawing effect of the difluoromethoxy group can make the aromatic ring more susceptible to nucleophilic attack, particularly if other electron-withdrawing groups are present.

Q2: My reaction mixture containing this compound is turning dark brown. What is the cause and how can I prevent it?

A2: Dark discoloration in reactions involving anilines is often due to oxidation of the aniline starting material or product.[3] This can be exacerbated by the presence of air (oxygen), certain metal catalysts, or acidic conditions. To mitigate this:

  • Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling an inert gas (nitrogen or argon) through it or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon.

  • Use Purified Reagents: Ensure your this compound and other reagents are pure and free from metal contaminants.[3]

Q3: I am observing hydrodehalogenation of my aryl halide starting material in a palladium-catalyzed cross-coupling reaction with this compound. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] It is often caused by the formation of palladium-hydride species. Several factors can influence this:

  • Base Selection: The choice of base is critical. Stronger bases can sometimes promote the formation of palladium-hydrides. Consider screening weaker bases.[4]

  • Solvent Choice: The solvent can influence the reaction pathway.[4] Sometimes, switching to a less polar solvent can reduce the extent of hydrodehalogenation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.[4]

Troubleshooting Guides for Common Reactions

Scenario 1: Low Yield in a Buchwald-Hartwig Amination

You are attempting to couple this compound with an aryl bromide using a palladium catalyst and are observing low conversion to the desired diarylamine.

dot graph TD { A[Low Yield in Buchwald-Hartwig] --> B{Initial Solvent: Toluene}; B --> C{Possible Cause: Poor Solubility}; C --> D[Solution: Switch to a more polar aprotic solvent like 1,4-Dioxane or THF]; B --> E{Possible Cause: Inappropriate Base/Solvent Combination}; E --> F[Solution: If using a strong base like NaOtBu, ensure the solvent is appropriate. Ethereal solvents are common.]; B --> G{Possible Cause: Catalyst Deactivation}; G --> H[Solution: Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.];

} Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

In-depth Analysis:

Insolubility is a frequent cause of poor reaction outcomes in Buchwald-Hartwig couplings.[5] While toluene is a common solvent, this compound or the aryl halide may have limited solubility.

Troubleshooting Steps:

  • Assess Solubility: Before setting up the reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.

  • Solvent Screening: If solubility is an issue, consider switching to more polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME).[5] A mixture of solvents can also be effective.[5]

  • Base and Solvent Compatibility: The choice of base and solvent are often intertwined. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] Ensure your solvent is compatible with the chosen base.

  • Avoid Inhibitory Solvents: Chlorinated solvents and acetonitrile can bind to the palladium catalyst and inhibit the reaction.[5]

Scenario 2: Sluggish Nucleophilic Aromatic Substitution (SNAr) Reaction

You are reacting this compound with a highly electron-deficient aryl fluoride and observing a slow reaction rate.

dot graph TD { A[Slow SNAr Reaction] --> B{Initial Solvent: Protic (e.g., Ethanol)}; B --> C{Cause: Solvation of Nucleophile}; C --> D["Explanation: Protic solvents form hydrogen bonds with the aniline's lone pair, creating a 'solvent cage' that hinders its nucleophilicity."]; D --> E[Solution: Switch to a Polar Aprotic Solvent];

} Caption: Impact of solvent on aniline nucleophilicity in SNAr reactions.

In-depth Analysis:

The nucleophilicity of an amine is significantly influenced by the solvent.[6][7] Polar protic solvents, like alcohols and water, can form hydrogen bonds with the lone pair of electrons on the aniline nitrogen.[6][8] This "solvation shell" stabilizes the nucleophile, making it less reactive.[6][9]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: To enhance the nucleophilicity of this compound, use a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[10] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[6]

  • Temperature Adjustment: Increasing the reaction temperature can often overcome the activation energy barrier, but be mindful of potential side reactions.

  • Consider a Stronger Base: If the reaction involves deprotonation of the aniline, a stronger base may be required to generate a more potent nucleophile.

Data Summary: Solvent Properties and Their Influence

SolventTypeDielectric Constant (ε)Boiling Point (°C)General Application Notes for this compound Reactions
TolueneAromatic2.4111Common for Buchwald-Hartwig, but solubility can be an issue.[11]
1,4-DioxaneEther2.2101Good alternative to toluene for improved solubility in cross-coupling.[5]
Tetrahydrofuran (THF)Ether7.666Often used in cross-coupling reactions; lower boiling point may require sealed tube for higher temperatures.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189Excellent for SNAr reactions due to its ability to accelerate rates by solvating cations and leaving the aniline nucleophile highly reactive.[6][10]
N,N-Dimethylformamide (DMF)Polar Aprotic37153Similar to DMSO, a good choice for SNAr.[10] Can also act as a reagent in some cases.[12][13]
EthanolPolar Protic24.378Generally not recommended for reactions where aniline nucleophilicity is crucial, as it can decrease reactivity through hydrogen bonding.[14]

Experimental Protocol: Solvent Screening for a Buchwald-Hartwig Amination

This protocol provides a general guideline for screening solvents to optimize the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., t-BuXPhos Palladacycle)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF)

  • Reaction vials suitable for heating under an inert atmosphere

  • Analytical tools for reaction monitoring (e.g., TLC, HPLC, GC-MS)

Procedure:

  • Reactor Setup: In a glovebox, charge separate reaction vials with the aryl bromide (1.0 eq.), palladium pre-catalyst (e.g., 2 mol%), and base (e.g., 1.2 eq.).

  • Reagent Addition: To each vial, add the respective anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Initiation: Add this compound (1.1 eq.) to each vial.

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture for analysis by TLC, HPLC, or GC-MS to determine the conversion to product.

  • Analysis: Compare the results from the different solvents to identify the optimal conditions for your specific substrates.

References

  • BenchChem. (2025).
  • (n.d.). 3-(Difluoromethoxy)
  • BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Benchchem.
  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). This compound.
  • (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube.
  • (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • Quora. (2020, March 24).
  • Chemistry Stack Exchange. (2018, May 11). Nucleophiles in protic and aprotic solvent.
  • Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Hawker, R. R., Wong, M. J., Haines, R. S., & Harper, J. B. (2017). Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry.
  • (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH.
  • Sigma-Aldrich. (n.d.). This compound 97 22236-08-4.
  • (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • (n.d.). Role of solvent in chemical reactions.
  • (n.d.). The effect of varying the anion of an ionic liquid on the solvent effects on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • (n.d.).
  • (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Oakwood Chemical. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
  • (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • (n.d.). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • (2025, August 6).
  • (2021, April 30).
  • Kiani, M. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Reddit. (2014, September 14).
  • (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.

Sources

Technical Support Center: Purifying Crude 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and advanced protocols for the purification of crude 3-(Difluoromethoxy)aniline. As a key building block in pharmaceutical and agrochemical synthesis, its purity is paramount for successful downstream applications.[1][2] This document moves beyond standard procedures to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory work.

General Troubleshooting & FAQs

This section addresses the most common initial observations and issues encountered when handling crude this compound.

Question 1: My freshly synthesized or old bottle of this compound is a dark reddish-brown or black liquid/solid. What causes this discoloration and is the material usable?

Answer: This discoloration is a hallmark of anilines and is almost always caused by aerial oxidation.[3] The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities, leading to the formation of highly colored polymeric byproducts.[3][4]

While the material is discolored, the bulk of the compound is likely still intact. However, these impurities can interfere with subsequent reactions, making purification essential. For solid samples, a preliminary treatment with activated carbon during recrystallization can effectively adsorb many of these colored impurities.[3][5] For liquid samples, vacuum distillation is the most direct approach.[4] To prevent future discoloration, always store purified this compound under an inert atmosphere (e.g., Argon or Nitrogen), in a dark, cool place.[3]

Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely identities of these impurities?

Answer: Impurities in a crude aniline sample typically fall into two categories[3][6]:

  • Process-Related Impurities: These are byproducts of the synthesis itself. They can include unreacted starting materials, reagents, or isomers (e.g., 2- or 4-(Difluoromethoxy)aniline) formed during the reaction.[3]

  • Degradation Impurities: As discussed above, these are primarily the colored oxidation products that form upon exposure to air.[3][6]

Identifying the exact nature of the impurities via techniques like LC-MS is ideal. However, a well-designed purification strategy can often remove them without full characterization. The choice of method will depend on the physical properties of the impurities relative to the desired product.

In-Depth Purification Protocols & Troubleshooting

Depending on the physical state of your crude product and the nature of the impurities, different purification strategies are required. The following decision workflow can help guide your choice.

G cluster_0 Initial Assessment cluster_1 Purification Pathways start Crude this compound state Determine Physical State (Solid or Liquid/Oil?) start->state liquid Liquid / Oil state->liquid Liquid solid Solid state->solid Solid distill Vacuum Distillation (For thermal stability) liquid->distill chrom_liquid Column Chromatography (For non-volatile impurities) liquid->chrom_liquid recryst Recrystallization (Primary method for solids) solid->recryst chem_purify Chemical Purification (Via HCl Salt Formation) solid->chem_purify If recrystallization fails or for higher purity

Caption: Decision workflow for selecting a purification method.

Scenario 1: Purifying a Liquid/Oily Product

Question 3: My product is a high-boiling liquid. How do I purify it without causing decomposition?

Answer: For high-boiling compounds like this compound (boiling point of 201-202 °C at atmospheric pressure), vacuum distillation is the method of choice.[7] By reducing the pressure, the boiling point is significantly lowered, which prevents thermal degradation and decomposition that can occur at higher temperatures.[3][4]

Protocol: Vacuum Distillation

  • Drying: Add a suitable drying agent, such as potassium hydroxide (KOH) or calcium hydride (CaH2) pellets, to the crude liquid aniline and stir for several hours or let stand overnight.[3][8] This removes residual water, which can interfere with the distillation.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[4] It is critical to include boiling chips or a magnetic stir bar in the distillation flask to prevent bumping.[4]

  • Distillation:

    • Begin heating the flask gently in an oil bath.

    • As the vacuum is applied, initial bubbling may occur as dissolved gases and volatile impurities are removed.[4]

    • The pure this compound will distill as a colorless liquid. Collect the fraction that boils at a constant temperature. A related compound, for example, boils at 92 °C under a pressure of 2 mmHg.[2]

    • Discard the initial lower-boiling fraction (forerun) and leave a small residue in the distillation flask to avoid distilling over high-boiling impurities.

  • Storage: Transfer the purified, colorless product to a clean, dry flask and backfill with an inert gas like argon or nitrogen before sealing.

Scenario 2: Purification by Chromatography

Question 4: I am using silica gel column chromatography, but my product is streaking badly (tailing). How can I achieve sharp, well-defined peaks?

Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel.[9] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and non-uniformly interact with the basic lone pair of electrons on the aniline's nitrogen atom. This leads to poor peak shape and inefficient separation.[9]

G cluster_silica Silica Gel Surface cluster_aniline Aniline Molecule silica Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H aniline R-NH₂ interaction Strong Acid-Base Interaction (Causes Tailing) aniline->interaction interaction->silica

Caption: Interaction between basic aniline and acidic silica gel.

Solution: Basifying the Mobile Phase

The most effective solution is to neutralize these acidic sites by adding a small amount of a volatile base, typically triethylamine (Et3N), to your eluent system (e.g., Hexane/Ethyl Acetate).[10]

Protocol: Flash Column Chromatography with Modified Eluent

  • TLC Analysis: First, determine an appropriate solvent system using TLC. To the chosen solvent system, add ~0.5-1% triethylamine. You should observe that the aniline spot becomes much more compact and moves with a slightly higher Rf value.

  • Column Packing: Pack a silica gel column using the mobile phase containing triethylamine.

  • Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent has evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the triethylamine-modified eluent. The triethylamine will co-elute but is volatile and can be easily removed under reduced pressure along with the eluent solvents.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a commercially available amine-bonded silica column.[3][11]

Scenario 3: Purifying a Solid Product

Question 5: My crude this compound is a solid, but attempts at recrystallization result in an oil or fail to produce crystals. What is the best approach?

Answer: While some suppliers list this compound as a solid, others list it as a liquid, suggesting it may have a low melting point or exist as either depending on purity.[2][7] If direct recrystallization is failing, a highly effective and robust alternative is to purify the compound via its hydrochloride salt. Aniline salts are typically stable, non-oxidizing, crystalline solids that are much easier to recrystallize than the free base.[8][12]

Protocol: Purification via Hydrochloride Salt Formation & Recrystallization

  • Salt Formation: Dissolve the crude aniline in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The aniline hydrochloride salt will precipitate as a solid.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization of the Salt: Recrystallize the crude salt from a suitable solvent system, such as an ethanol/water mixture.[12] Perform small-scale solubility tests to find the ideal solvent. The goal is to find a solvent where the salt is soluble when hot but insoluble when cold.[13]

  • Regeneration of Free Aniline:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base like sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) until the solution is basic (pH > 9).[8]

    • The pure this compound will separate, often as an oil or a solid precipitate.

  • Final Extraction: Extract the pure aniline into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Summary of Physical Properties

For effective planning of purification, refer to the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₇F₂NO[7]
Molecular Weight 159.13 g/mol [7]
Boiling Point 201-202 °C (at 760 mmHg)[7]
92 °C (at 2 mmHg)[2]
Density ~1.276 g/mL at 25 °C[7]
Physical Form Solid or Liquid[2][7]
Refractive Index n20/D ~1.510[7]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted anilines.
  • Benchchem. (2025, November). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Anilines.
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • Allen. (n.d.). Aniline is usually purified by.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • Reddit. (2014, May 26). Purify and dry aniline?.
  • Texium. (2020, June 3). Vacuum Distillation of Aniline.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
  • Unknown. (n.d.). Recrystallization1.
  • Angene. (n.d.). This compound: Properties, Applications, and Synthesis of a Key Intermediate.
  • Sigma-Aldrich. (n.d.). This compound 97 22236-08-4.
  • Sigma-Aldrich. (n.d.). This compound 97 22236-08-4.
  • Chem-Impex. (n.d.). This compound.
  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.

Sources

Validation & Comparative

A Comparative Analysis for the Medicinal Chemist: 3-(Difluoromethoxy)aniline vs. 3-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorinated moieties is a well-established approach to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules. Among the arsenal of fluorine-containing building blocks, 3-(difluoromethoxy)aniline and 3-(trifluoromethoxy)aniline have emerged as valuable intermediates. This guide offers a detailed comparative analysis of these two key synthons, providing researchers, medicinal chemists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The seemingly subtle difference of a single fluorine atom between the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups imparts distinct physicochemical characteristics to the parent aniline molecule. These differences can have profound implications for a compound's solubility, lipophilicity, and acid-base properties.

PropertyThis compound3-(Trifluoromethoxy)aniline
Molecular Formula C₇H₇F₂NOC₇H₆F₃NO
Molecular Weight 159.13 g/mol 177.12 g/mol
Boiling Point 201-202 °C (lit.)72-73 °C/8 mmHg (lit.)
Density 1.276 g/mL at 25 °C (lit.)1.325 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5100 (lit.)n20/D 1.466 (lit.)
Predicted pKa ~3.0~3.36
Water Solubility Soluble in organic solventsNot miscible or difficult to mix in water

The higher fluorine content in 3-(trifluoromethoxy)aniline results in a greater molecular weight and density. Notably, the trifluoromethoxy group is a stronger electron-withdrawing group than the difluoromethoxy group. This increased inductive effect in 3-(trifluoromethoxy)aniline is expected to decrease the basicity of the aniline nitrogen to a greater extent, which is reflected in the slightly higher predicted pKa of its conjugate acid compared to this compound.[1] The differing polarities of the two alkoxy substituents also influence their solubility profiles.

Synthesis of Fluoroalkoxylated Anilines

The synthesis of both this compound and 3-(trifluoromethoxy)aniline typically starts from the corresponding nitrophenol, followed by fluoroalkylation and subsequent reduction of the nitro group.

A general synthetic approach involves the O-alkylation of 3-nitrophenol, followed by reduction of the nitro group to the desired aniline.

Synthesis of Fluoroalkoxylated Anilines cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-(Trifluoromethoxy)aniline 3-Nitrophenol_1 3-Nitrophenol Intermediate_1 3-(Difluoromethoxy)nitrobenzene 3-Nitrophenol_1->Intermediate_1  Base, ClCHF₂ Product_1 This compound Intermediate_1->Product_1  Reduction (e.g., Fe/HCl or H₂, Pd/C) 3-Nitrophenol_2 3-Nitrophenol Intermediate_2 3-(Trifluoromethoxy)nitrobenzene 3-Nitrophenol_2->Intermediate_2  Trifluoromethylating agent Product_2 3-(Trifluoromethoxy)aniline Intermediate_2->Product_2  Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: General synthetic routes to this compound and 3-(trifluoromethoxy)aniline.

Experimental Protocol: Synthesis of this compound from 3-Nitrophenol
  • O-Difluoromethylation: To a solution of 3-nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate). Sparge the mixture with chlorodifluoromethane (ClCHF₂) gas at a controlled temperature and pressure. Monitor the reaction by TLC or GC-MS until completion.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(difluoromethoxy)nitrobenzene.

  • Nitro Group Reduction: Dissolve the crude 3-(difluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as iron powder and an acid like hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

  • Final Purification: Upon completion of the reduction, filter the reaction mixture and neutralize the filtrate. Extract the product with an organic solvent, wash, dry, and concentrate. The crude this compound can be further purified by distillation or column chromatography.

Reactivity and Applications in Drug Discovery

The electronic properties of the difluoromethoxy and trifluoromethoxy groups significantly influence the reactivity of the aniline moiety and provide distinct advantages in drug design.

The trifluoromethoxy group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution more so than the difluoromethoxy group. This can be a strategic advantage in directing substitution reactions to other parts of a molecule. Both anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] They are particularly prevalent in the development of agents targeting neurological disorders, where their incorporation can enhance blood-brain barrier permeability and metabolic stability.[5]

For instance, these aniline derivatives can undergo a variety of chemical transformations, including:

  • Amide bond formation: The amino group can be readily acylated to form amides, a common linkage in many drug molecules.

  • Sulfonamide formation: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

  • Buchwald-Hartwig amination: The aniline can be coupled with aryl halides to form diarylamines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

Metabolic Stability and Pharmacokinetic Implications

A primary driver for incorporating fluoroalkoxy groups into drug candidates is to enhance metabolic stability.[6]

  • 3-(Trifluoromethoxy)aniline: The trifluoromethoxy group is exceptionally resistant to metabolic degradation. The high strength of the C-F bonds and the steric hindrance around the oxygen atom effectively prevent O-dealkylation, a common metabolic pathway for methoxy-containing compounds.[7]

  • This compound: The difluoromethoxy group is considered a metabolically robust bioisostere of the methoxy group. While not as inert as the trifluoromethoxy group, it significantly hinders O-dealkylation.[8] The presence of the C-H bond in the -OCHF₂ group does present a potential site for metabolism, although this is generally a slower process compared to the metabolism of a methyl group.

The choice between a difluoromethoxy and a trifluoromethoxy group can therefore be a strategic one to modulate the metabolic half-life of a drug candidate.

Metabolic_Stability cluster_methoxy Methoxy Group (-OCH₃) cluster_difluoro Difluoromethoxy Group (-OCHF₂) cluster_trifluoro Trifluoromethoxy Group (-OCF₃) Methoxy R-O-CH₃ Metabolite_M R-OH (O-demethylation) Methoxy->Metabolite_M  CYP450 (Rapid Metabolism) Difluoro R-O-CHF₂ Metabolite_D Metabolically More Stable Difluoro->Metabolite_D  Blocked O-demethylation (Slower Metabolism) Trifluoro R-O-CF₃ Metabolite_T Highly Metabolically Stable Trifluoro->Metabolite_T  Highly Resistant to Metabolism

Caption: Comparison of the metabolic fate of different alkoxy groups.

Spectroscopic Signatures

The presence of fluorine atoms in both molecules gives rise to characteristic signals in ¹⁹F NMR spectroscopy, which is a powerful tool for their identification and characterization.

  • This compound: In ¹⁹F NMR, the two equivalent fluorine atoms of the -OCHF₂ group will appear as a doublet due to coupling with the adjacent proton. In ¹H NMR, the proton of the -OCHF₂ group will appear as a triplet due to coupling with the two adjacent fluorine atoms.

  • 3-(Trifluoromethoxy)aniline: In ¹⁹F NMR, the three equivalent fluorine atoms of the -OCF₃ group will appear as a singlet, as there are no adjacent protons to couple with.

Conclusion

Both this compound and 3-(trifluoromethoxy)aniline are valuable building blocks in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. The choice between the two often depends on the specific properties desired in the final product.

Choose 3-(Trifluoromethoxy)aniline when:

  • Maximum metabolic stability is required.

  • A strong electron-withdrawing effect is desired to modulate the electronics of the aromatic ring.

  • Increased lipophilicity is a key objective.

Choose this compound when:

  • A bioisosteric replacement for a methoxy group is needed to block O-demethylation while retaining some of the parent molecule's original properties.

  • A more moderate increase in lipophilicity is desired.

  • The introduction of a weak hydrogen bond donating capability from the -OCHF₂ group could be beneficial for target engagement.

Ultimately, the selection of either of these fluoroalkoxylated anilines should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target molecule.

References

[6] BenchChem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Accessed January 11, 2026. [3] this compound: Properties, Applications, and Synthesis of a Key Intermediate. Accessed January 11, 2026. [7] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Accessed January 11, 2026. [4] Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Accessed January 11, 2026. [8] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. Accessed January 11, 2026. [9] Sigma-Aldrich. 3-(Trifluoromethoxy)aniline 98%. Accessed January 11, 2026. [10] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. Accessed January 11, 2026. [11] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. Accessed January 11, 2026. [1] Substituent Effects on the Physical Properties and pKa of Aniline. Accessed January 11, 2026. [12] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Accessed January 11, 2026. Sigma-Aldrich. 3-(Trifluoromethoxy)aniline 98%. Accessed January 11, 2026. [5] The Role of this compound in Modern Pharmaceutical Synthesis. Accessed January 11, 2026. [13] The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. Accessed January 11, 2026. [14] Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - MDPI. Accessed January 11, 2026. [15] correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf - TSI Journals. Accessed January 11, 2026. [16] this compound - Chem-Impex. Accessed January 11, 2026. [17] Table 2 pK a Values for substituted anilinium ions in DMSO - ResearchGate. Accessed January 11, 2026. [18] Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. Accessed January 11, 2026. [19] Reaction Pathways for Biodehalogenation of Fluorinated Anilines - PubMed. Accessed January 11, 2026. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. Accessed January 11, 2026. [20] Synthesis of 3,5-difluoroaniline - PrepChem.com. Accessed January 11, 2026. [2] CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents. Accessed January 11, 2026. [21] Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. Accessed January 11, 2026. [22] Aniline replacement in drug-like compounds - Cresset Group. Accessed January 11, 2026. [23] Bioactivation of Structural Alerts - Drug Hunter. Accessed January 11, 2026.

Sources

A Comparative Guide to the Biological Activities of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, metabolic stability, and bioavailability. Among the myriad of fluorinated building blocks, fluorinated aniline derivatives have emerged as a particularly versatile and promising class of compounds, demonstrating a broad spectrum of biological activities.

This guide offers an in-depth comparative analysis of the biological activities of various fluorinated aniline derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to provide a comprehensive resource for researchers in the field, elucidating structure-activity relationships and providing detailed experimental protocols to facilitate further investigation and drug development efforts.

The Impact of Fluorination on Biological Activity

The introduction of fluorine into the aniline ring system imparts several key physicochemical changes that underpin the observed biological effects. The high electronegativity of fluorine can alter the pKa of the amino group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the compound's in vivo half-life. The position and number of fluorine substituents on the aniline ring are critical determinants of a derivative's specific biological activity, a concept we will explore in detail through the lens of structure-activity relationships.

Antimicrobial Activity: A Potent Weapon Against Pathogens

Fluorinated aniline derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on the antimicrobial efficacy of trifluoro-anilines against Vibrio parahaemolyticus and Vibrio harveyi identified 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) as potent antibacterial and antibiofilm agents.[1][2][3] These compounds were found to cause noticeable destruction of the bacterial cell membrane and exhibited bactericidal activity.[1][2][3]

Comparative Antimicrobial Activity of Fluorinated Aniline Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50[1][2]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus100[1][2]
4-bromo-3-chloroanilineV. harveyi125[2]
3,5-dibromoanilineV. harveyi100[2]
3,5-difluoro-4-iodoanilineV. harveyi150[2]
Structure-Activity Relationship in Antimicrobial Agents

The antimicrobial activity of fluorinated anilines is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and nitro (NO2), often enhances antibacterial potency.[1][2][3] The position of the fluorine atom is also crucial, as it can affect the molecule's overall lipophilicity and its interaction with the bacterial cell membrane. Generally, increased lipophilicity can lead to better membrane penetration and, consequently, higher antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has seen the emergence of numerous fluorinated compounds as effective chemotherapeutic agents. Fluorinated aniline derivatives are no exception, with many exhibiting potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.

Several studies have highlighted the anticancer potential of fluorinated anilinoquinazolines and anilinoquinolines.[4] For example, a series of fluorinated Schiff bases derived from 2-aminophenylhydrazines showed significant antitumor activity against the A549 lung cancer cell line, with one compound containing five fluorine atoms exhibiting an IC50 value of 0.64 μM.[5] Another study on fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone identified a compound with an LC50 of 12.25 µg/mL against A375 melanoma cells.[6]

Comparative Anticancer Activity of Fluorinated Aniline Derivatives

Compound/Derivative ClassCancer Cell LineIC50/LC50Reference
Fluorinated Schiff Base (5 fluorine atoms)A549 (Lung)0.64 µM[5]
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][7]benzoquinoneA375 (Melanoma)12.25 µg/mL[6]
4-Anilinoquinazoline derivative (Compound 8a)A431 (Skin)2.62 µM[1]
4-Anilinoquinolinylchalcone (Compound 4d)Huh-7 (Liver)0.69 µM[4]
4-Anilinoquinolinylchalcone (Compound 4d)MDA-MB-231 (Breast)0.18 µM[4]
Signaling Pathways in Cancer Targeted by Fluorinated Anilines

A common mechanism by which anticancer agents exert their effects is through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of these processes and is often dysregulated in cancer.[8][9][10] Several small molecules, including fluorinated derivatives, have been shown to inhibit NF-κB activation, leading to the suppression of tumor growth.[8][9][10]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Initiates Fluorinated_Aniline Fluorinated Aniline Derivatives Fluorinated_Aniline->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by fluorinated aniline derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. The NF-κB signaling pathway is a central mediator of inflammation, making it a prime target for anti-inflammatory drug development.[8][9][11] Fluorinated aniline derivatives have shown potential as anti-inflammatory agents by inhibiting key components of this pathway.

For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as potent NF-κB inhibitors with anti-inflammatory properties and low toxicity.[12] These compounds were found to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling cascade.[12]

Comparative Anti-inflammatory Activity of Fluorinated Aniline Derivatives

Compound ClassTarget/AssayEffectReference
Fluorine-substituted benzo[h]quinazoline-2-amineNF-κB InhibitionSignificant reduction in IκBα and p65 phosphorylation[12]
2-Fluoroaniline derivativesAnti-inflammatory agentsStarting material for synthesis[8]

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of fluorinated aniline derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (fluorinated aniline derivative)

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Test Compound Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compound (fluorinated aniline derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis of Fluorinated Aniline Derivatives

The synthesis of fluorinated anilines often involves the reduction of the corresponding fluorinated nitroaromatics. A variety of reducing agents and reaction conditions can be employed, allowing for the preparation of a wide range of derivatives.

General Procedure for the Reduction of a Fluoronitrobenzene:

  • Dissolve the fluoronitrobenzene starting material in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Subject the reaction mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting fluorinated aniline by column chromatography or recrystallization.

Conclusion and Future Directions

Fluorinated aniline derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications underscores the profound impact of fluorine substitution on biological activity. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged structural motif. This guide serves as a foundational resource to inspire and inform these future research endeavors, ultimately contributing to the advancement of human health.

References

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed, 13 Jan. 2025, [Link].

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed, 12 Jan. 2023, [Link].

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC, [Link].

  • Fluoroaniline Series. Sparrow Chemical, [Link].

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC, 23 Mar. 2023, [Link].

  • The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

  • A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. MDPI, [Link].

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC, [Link].

  • Inhibiting NF-κB activation by small molecules as a therapeutic strategy. PubMed, [Link].

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI, [Link].

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed, 13 Jan. 2025, [Link].

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed, 14 Dec. 2020, [Link].

  • Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed, [Link].

  • Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. Request PDF, [Link].

  • Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 24 Sep. 2024, [Link].

  • Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Semantic Scholar, [Link].

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed, 12 Jan. 2023, [Link].

  • NF-κB Small Molecule Guide. Creative Diagnostics, [Link].

  • Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Ingenta Connect, [Link].

  • Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule. PubMed, 11 Jul. 2008, [Link].

  • Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. PMC, [Link].

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC, 30 Oct. 2013, [Link].

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI, [Link].

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Request PDF, [Link].

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PMC, [Link].

  • Structure Activity Relationships. Drug Design Org, [Link].

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed, 14 Jan. 2020, [Link].

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC, [Link].

  • Structure--activity relationship of quinolones. PubMed, [Link].

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed, 17 Oct. 2024, [Link].

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed, 4 Nov. 2022, [Link].

  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed, 11 Dec. 2013, [Link].

  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. PubMed, [Link].

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC, 19 Jun. 2024, [Link].

  • Antimycobacterial activity of new ortho-, meta- and para-toluidine derivatives. PubMed, [Link].

  • Comparative Antibacterial Activity of Mono- vs. Diamine- Conjugated Furil Schiff Bases. ResearchGate, 29 Oct. 2025, [Link].

  • Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study. Brieflands, [Link].

  • Structure activity relationship of the synthesized compounds. ResearchGate, [Link].

  • Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor. MDPI, [Link].

  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, [Link].

  • Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate, [Link].

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

Sources

A Comprehensive Guide to Validating the Structure of 3-(Difluoromethoxy)aniline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethoxy group into aniline scaffolds has become a prevalent strategy in medicinal chemistry and materials science. This moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. Consequently, unambiguous structural verification of 3-(difluoromethoxy)aniline derivatives is a critical step in the research and development pipeline. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this important class of compounds, offering field-proven insights and detailed experimental protocols.

The Power of Multinuclear NMR in Analyzing Fluorinated Anilines

NMR spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. For this compound derivatives, a multinuclear approach, incorporating ¹H, ¹³C, and ¹⁹F NMR, provides a comprehensive and definitive structural fingerprint.

The presence of the fluorine atoms is particularly advantageous for NMR analysis. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H.[1][2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR significantly reduces signal overlap, simplifying spectral interpretation, especially in complex molecules.[3]

Core Principles of NMR-based Structural Validation: The validation process hinges on a systematic analysis of chemical shifts, coupling constants (J-couplings), and through-space correlations, which together reveal the precise connectivity and spatial arrangement of atoms within the molecule.

A Multi-faceted Approach to Structural Elucidation

A robust validation strategy for this compound derivatives involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

One-Dimensional (1D) NMR: The Foundational Spectra

¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. For a typical this compound derivative, the ¹H NMR spectrum will reveal:

  • Aromatic Protons: A set of multiplets in the aromatic region (typically 6.5-8.0 ppm), whose splitting patterns provide crucial information about the substitution pattern on the aniline ring.

  • Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (due to coupling with the two fluorine atoms) typically found further downfield.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): This spectrum provides information about the carbon skeleton of the molecule. Key features include:

  • Aromatic Carbons: Signals in the aromatic region (typically 100-160 ppm). The carbon directly attached to the difluoromethoxy group will exhibit a characteristic triplet due to ¹JCF coupling.

  • Difluoromethoxy Carbon (-OCHF₂): A triplet with a large coupling constant (¹JCF), typically observed in the range of 115-125 ppm.

¹⁹F NMR (Fluorine-19 NMR): This is a highly informative experiment for this class of compounds.

  • Difluoromethoxy Fluorines (-OCHF₂): A doublet (due to coupling with the geminal proton) is expected. The chemical shift provides a sensitive probe of the electronic environment.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~7.1 (t)TripletJHH ≈ 8.0
~6.7-6.8 (m)Multiplet
~6.6 (t)Triplet²JHF ≈ 74
~3.8 (br s)Broad Singlet
¹³C~150 (t)Triplet²JCF
~130Singlet
~118Singlet
~116 (t)Triplet¹JCF ≈ 250-280
~112Singlet
~108Singlet
¹⁹F~-80 to -90Doublet²JHF ≈ 74

Note: Predicted values are estimates and can vary based on solvent and substitution.

Two-Dimensional (2D) NMR: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

Workflow for 2D NMR Analysis:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies ¹H spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Assigns protons to carbons HOESY HOESY/NOESY (Through-Space Correlations) 1H_NMR->HOESY Determines stereochemistry & conformation 13C_NMR ¹³C NMR 13C_NMR->HSQC 19F_NMR ¹⁹F NMR HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Confirms assignments & connects fragments Structure Structure HMBC->Structure Definitive Connectivity

Caption: Workflow for structural validation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In this compound derivatives, it is crucial for tracing the connectivity of the aromatic protons and confirming their relative positions on the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a powerful method to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton of the -OCHF₂ group will show a correlation to the -OCHF₂ carbon signal in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. For instance, the proton of the -OCHF₂ group will show a correlation to the aromatic carbon to which the difluoromethoxy group is attached, providing a key linkage point.

  • HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are close in proximity, regardless of their bonding. They are particularly useful for determining stereochemistry and conformation in more complex derivatives.

Experimental Protocols

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.[4]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition:

The following are general parameters. Optimization may be required based on the specific instrument and sample.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

1D ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

1D ¹⁹F NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: A wide spectral width (e.g., 200 ppm) is initially recommended due to the large chemical shift range of fluorine.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs available on modern NMR spectrometers should be used.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum and should be adjusted based on the sample concentration and the desired level of detail.

Comparison with Alternative Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.

Logical Flow for Choosing an Analytical Technique:

G Start Need Structural Information Purity Purity & Molecular Weight Start->Purity Connectivity Connectivity & Isomerism Start->Connectivity SolidState Solid-State Structure Start->SolidState MS MS Purity->MS High Sensitivity NMR_1D NMR_1D Purity->NMR_1D Quantitative NMR_2D NMR_2D Connectivity->NMR_2D Definitive in Solution Xray Xray SolidState->Xray Atomic Resolution

Caption: Decision tree for selecting an analytical technique.

Table 2: Comparison of NMR with Mass Spectrometry and X-ray Crystallography

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample Phase SolutionGas phase (from solid or liquid)Solid (single crystal)
Information Detailed connectivity, stereochemistry, conformation, and dynamics in solution.Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic coordinates, bond lengths, and angles in the solid state.
Strengths Non-destructive; provides a complete picture of the structure in a biologically relevant state.High sensitivity; requires very small sample amounts.Provides the absolute structure with high precision.
Limitations Lower sensitivity than MS; can be complex for very large molecules.Provides limited information on stereochemistry and isomerism.Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.

For this compound derivatives, MS is an excellent complementary technique to confirm the molecular weight and elemental formula. X-ray crystallography, when a suitable crystal can be obtained, offers the ultimate proof of structure in the solid state. However, for a comprehensive understanding of the molecule's structure and behavior in a more biologically relevant environment, NMR spectroscopy is unparalleled.

Conclusion

The structural validation of this compound derivatives is a critical task that is best accomplished through a systematic and multi-faceted NMR spectroscopy approach. By combining 1D ¹H, ¹³C, and ¹⁹F NMR with 2D techniques such as COSY, HSQC, and HMBC, researchers can confidently and unambiguously determine the complete molecular structure. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to effectively utilize the power of NMR in their research endeavors.

References

  • Braun, S., Kalinowski, H.-O., & Berger, S. (2004). 150 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Difluoromethoxy)aniline is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring an aniline core and a difluoromethoxy group, imparts unique chemical properties that are leveraged in the development of novel compounds.[1][2] The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods for purity assessment are essential for quality control in a regulated environment.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the purity of small organic molecules like this compound, offering high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into a standard, widely applicable C18-based method and contrast it with a method employing a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity for halogenated aromatic compounds.[5][6]

This document is designed for researchers, analytical scientists, and drug development professionals. It explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9]

Logical Workflow for HPLC Purity Method Development

The development of a robust HPLC purity method is a systematic process. The following diagram illustrates the key stages, from understanding the analyte to method validation and implementation.

HPLC_Workflow Analyte_Properties Analyte Characterization (pKa, logP, UV spectrum) Impurity_Profile Anticipate Potential Impurities (isomers, starting materials) Column_Selection Column Selection (e.g., C18, PFP) Impurity_Profile->Column_Selection Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH, buffer) Column_Selection->Mobile_Phase Gradient_Optimization Gradient Optimization (slope, time) Mobile_Phase->Gradient_Optimization Detection_Params Detector Settings (wavelength, bandwidth) Gradient_Optimization->Detection_Params System_Suitability System Suitability Testing (USP <621>) Detection_Params->System_Suitability Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) System_Suitability->Validation Routine_Use Routine Analysis & Lifecycle Management Validation->Routine_Use

Caption: High-level workflow for HPLC method development.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Columns:

    • Method A: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Method B: Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (reagent grade).

  • Reference Standard: this compound reference standard of known purity (e.g., >99.5%).

  • Sample: this compound test sample.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

Experimental Protocols

Method A: Standard Reversed-Phase (C18) Method

This method utilizes a C18 stationary phase, which separates analytes primarily based on hydrophobic interactions. It is a robust, general-purpose method suitable for a wide range of aromatic compounds.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

Method B: Alternative Selectivity (PFP) Method

The PFP stationary phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange. This can offer unique selectivity for halogenated and aromatic compounds, potentially improving the resolution of closely eluting impurities.[5][6]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 25
    18.0 75
    23.0 75
    23.1 25

    | 28.0 | 25 |

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified according to USP <621> guidelines.[7][10][11] Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates (N): Should be ≥ 2000.

Results and Discussion

To compare the performance of the two methods, a hypothetical sample of this compound containing two potential process impurities (Impurity 1: a positional isomer; Impurity 2: a related halogenated aromatic) was analyzed. The following table summarizes the key performance characteristics observed.

Comparative Data Summary
ParameterMethod A (C18)Method B (PFP)Rationale for Performance
Retention Time (Main Peak) 12.5 min11.2 minPFP phase is generally less retentive for purely hydrophobic compounds than C18.
Resolution (Main Peak / Impurity 1) 1.82.5PFP offers enhanced dipole-dipole interactions, improving separation of isomers.
Resolution (Main Peak / Impurity 2) 2.23.1Stronger π-π interactions between the PFP phase and the aromatic impurity enhance selectivity.
Tailing Factor (Main Peak) 1.21.1Both columns show good peak shape; PFP can sometimes reduce tailing for basic compounds.
Total Run Time 30 min28 minSlightly faster elution on the PFP column allows for a shorter overall run time.
Discussion of Method Performance

Method A (C18): The standard C18 method provided adequate separation for the main peak and the two impurities, meeting typical system suitability criteria. The resolution of 1.8 between the main peak and Impurity 1 is acceptable but may be marginal for robust, long-term use, as minor shifts in retention could compromise quantification. This method serves as a reliable, conventional approach.

Method B (PFP): The PFP method demonstrated superior performance, particularly in the resolution of both impurities. The alternative selectivity of the PFP phase, driven by multiple interaction mechanisms, proved highly effective for this specific analyte and its related substances.[5][6] The significant increase in resolution provides a more robust and reliable method, ensuring accurate quantification even with minor variations in chromatographic conditions. The slightly shorter run time is an additional benefit for high-throughput environments.

Causality Between Method Parameters and Performance

The choice of HPLC parameters directly influences the quality of the separation. The diagram below illustrates these cause-and-effect relationships, which are central to effective method development and troubleshooting.

Parameter_Logic Stationary_Phase Stationary Phase (e.g., C18, PFP) Selectivity Selectivity (α) Stationary_Phase->Selectivity Primary Driver Retention Retention (k) Stationary_Phase->Retention Mobile_Phase_Organic Organic Modifier (ACN, MeOH) Mobile_Phase_Organic->Selectivity Mobile_Phase_Organic->Retention Strong Effect Mobile_Phase_pH Mobile Phase pH (vs. pKa) Mobile_Phase_pH->Selectivity Mobile_Phase_pH->Retention For Ionizable Analytes Column_Temp Column Temperature Column_Temp->Retention Efficiency Efficiency (N) Column_Temp->Efficiency Flow_Rate Flow Rate Flow_Rate->Efficiency Backpressure Backpressure Flow_Rate->Backpressure Directly Proportional Analysis_Time Analysis Time Flow_Rate->Analysis_Time Inversely Proportional Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: Key HPLC parameters and their impact on separation.

Recommendations

Both methods presented are valid for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.

  • Method A (C18): Recommended for routine quality control where potential impurities are well-characterized and baseline separation is consistently achieved. Its ubiquity makes it easily transferable between laboratories.

  • Method B (PFP): Highly recommended for method development, forced degradation studies, and for analyzing samples where closely eluting or isomeric impurities are a concern. The superior resolution provides a higher degree of confidence in the purity results and a more robust method overall.

For ensuring the highest quality of this compound, particularly in a drug development setting, the adoption of Method B is advised due to its enhanced resolving power. All methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[8][9][12][13]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: this compound - ChemBK Source: ChemBK URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Cencora PharmaLex URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

  • Title: HPLC Column Selection Source: LCGC International URL: [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of Difluoromethoxy vs. Methoxy Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a paramount objective. The metabolic fate of a drug molecule profoundly influences its pharmacokinetic profile, dictating critical parameters such as bioavailability, half-life, and potential for drug-drug interactions. A common liability in many drug scaffolds is the methoxy group, particularly on an aromatic ring, which is often susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes.[1][2][3] This guide provides an in-depth, comparative analysis of the metabolic stability of difluoromethoxy anilines versus their traditional methoxy aniline counterparts, offering experimental insights and strategic guidance for researchers, medicinal chemists, and drug development professionals.

The Methoxy Aniline: A Metabolic "Soft Spot"

Methoxy anilines are prevalent structural motifs in a vast array of bioactive molecules. However, the methyl group of the methoxy moiety is a well-known "soft spot" for oxidative metabolism.[4][5] Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver, are the principal catalysts of this transformation.[6][7] The O-demethylation of a methoxy aniline proceeds via an initial hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a phenol. This metabolic pathway can lead to rapid clearance of the parent drug, reducing its in vivo exposure and therapeutic efficacy.

Several CYP isoforms have been implicated in the metabolism of methoxy anilines and their derivatives, with CYP3A4, 2E1, 2C, 2D6, and 2A6 being notable contributors in human liver microsomes.[8] The specific isoforms involved can vary depending on the overall structure of the molecule.

The Difluoromethoxy Aniline: A Shield Against Metabolism

The strategic replacement of a methoxy group with a difluoromethoxy group has emerged as a powerful tactic in medicinal chemistry to enhance metabolic stability.[9][10] This bioisosteric substitution leverages the unique properties of fluorine to block the metabolic Achilles' heel of the methoxy group.[11][12][13] The exceptional strength of the carbon-fluorine (C-F) bond renders the difluoromethyl group highly resistant to oxidative cleavage by CYP enzymes.[14] Consequently, the O-dealkylation pathway is effectively thwarted, leading to a significant increase in the metabolic half-life of the compound.[9]

Beyond simply blocking metabolism at that specific site, the introduction of the electron-withdrawing difluoromethoxy group can also electronically deactivate the aniline ring, potentially reducing its susceptibility to other oxidative transformations.[10]

Head-to-Head Comparison: Metabolic Stability Data

While specific quantitative data for a direct comparison of a simple methoxy aniline and difluoromethoxy aniline is not always publicly available in a single study, the principles are well-established and demonstrated across numerous drug discovery programs. We can infer the expected outcomes from a typical in vitro metabolic stability assay.

CompoundPrimary Metabolic PathwayExpected Intrinsic Clearance (CLint) in Human Liver MicrosomesExpected Half-Life (t½) in Human Liver Microsomes
Methoxy Aniline O-DemethylationHighShort
Difluoromethoxy Aniline Ring Hydroxylation or other pathwaysLow to ModerateLong

This table represents a generalized expectation based on established principles of drug metabolism.

The key takeaway is the shift in the primary metabolic pathway. With O-demethylation blocked in the difluoromethoxy analog, metabolism is forced to occur at other, often less favorable, positions on the molecule, such as aromatic hydroxylation. This typically results in a slower overall rate of metabolism.

Experimental Verification: The Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of these two classes of compounds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[15][16][17] This assay provides a robust and reproducible method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes.[18][19]

Experimental Workflow:

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Mix Compound, Microsomes, and Buffer in a 96-well plate prep_compound->mix prep_microsomes Thaw and Prepare Liver Microsomes (e.g., Human, Rat) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Incubate at 37°C with shaking, taking aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile containing an Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis Methoxy_Metabolism MethoxyAniline Methoxy Aniline Intermediate Hydroxymethyl Intermediate MethoxyAniline->Intermediate CYP450 O-Demethylation PhenolMetabolite Phenol Metabolite Intermediate->PhenolMetabolite Formaldehyde Formaldehyde Intermediate->Formaldehyde Difluoromethoxy_Metabolism DifluoroAniline Difluoromethoxy Aniline HydroxylatedMetabolite Ring-Hydroxylated Metabolite DifluoroAniline->HydroxylatedMetabolite CYP450 (Slower Aromatic Hydroxylation)

Sources

A Senior Application Scientist's Guide to In Vitro Efficacy Testing of Novel 3-(Difluoromethoxy)aniline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Multi-Assay Approach

In modern drug discovery, the 3-(difluoromethoxy)aniline scaffold is a privileged structure, frequently incorporated into small molecules targeting the ATP-binding site of protein kinases.[1][2] The difluoromethoxy group, in particular, can enhance metabolic stability and cell permeability, making it an attractive moiety for medicinal chemists.[2] However, synthesizing a promising compound is merely the first step. To build a compelling case for a novel drug candidate, we must rigorously and quantitatively determine its efficacy through a strategic, multi-pronged in vitro testing funnel.

This guide provides a comparative overview of orthogonal assays designed to build a comprehensive efficacy profile for a hypothetical this compound compound, "DFMA-Lead," developed as a tyrosine kinase inhibitor. We will progress logically from direct, purified-protein-based assays to complex, live-cell functional assays. This approach is critical because no single assay can provide a complete picture; instead, we rely on the convergence of data from different methodologies to eliminate false positives and build confidence in our lead candidate.[3][4][5]

Primary Biochemical Screen: Does the Compound Bind its Target?

Our first and most fundamental question is whether DFMA-Lead physically interacts with its intended kinase target. For this, a high-throughput, sensitive, and direct binding assay is required. While traditional methods like radioactive filter-binding assays exist, modern fluorescence-based techniques offer superior safety and ease of use.[6]

Comparison of Primary Assays:

Assay TechnologyPrincipleAdvantagesDisadvantages
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Homogeneous ("mix-and-read"), high-throughput, direct binding measurement, robust signal.[7][8][9]Requires specific tagged kinases and proprietary tracers.
Radiometric Assays (e.g., ³³P-ATP) Measures incorporation of radioactive phosphate onto a substrate.Gold standard for direct activity measurement, highly sensitive.[10]Requires handling of radioactive materials, multi-step protocol (separation required).[6]
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced during the kinase reaction.Universal (measures ADP), high sensitivity, non-radioactive.[11]Indirectly measures binding by assessing enzymatic activity.

For our purposes, the LanthaScreen™ Eu Kinase Binding Assay provides the most direct and efficient method for a primary screen to quantify binding affinity.

Featured Assay 1: LanthaScreen™ Eu Kinase Binding Assay

Causality Behind the Choice: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by our test compound, DFMA-Lead.[7][9] A decrease in the FRET signal is directly proportional to the binding of our compound. This provides a direct readout of target engagement in a purified system, free from the complexities of a cellular environment.

Experimental Workflow: LanthaScreen™ TR-FRET

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Protocol (LanthaScreen™):

  • Compound Preparation: Prepare a serial dilution of DFMA-Lead in 100% DMSO. Create a 3X intermediate dilution of this series in the kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8][12]

  • Reagent Preparation: Prepare a 3X solution of the target kinase mixed with the Europium (Eu)-labeled anti-tag antibody in kinase buffer.[12]

  • Tracer Preparation: Prepare a 3X solution of the Alexa Fluor 647-labeled kinase tracer in kinase buffer. The optimal concentration is typically near the tracer's Kd for the kinase.[7][12]

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X DFMA-Lead dilution (or DMSO control) to the appropriate wells.[7][8]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[7][8]

    • Add 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.[12]

  • Incubation & Readout: Mix the plate gently, cover, and incubate for 1 hour at room temperature, protected from light.[7][8] Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647) following excitation around 340 nm.[13]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the DFMA-Lead concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
DFMA-Lead Kinase-X15.2
Staurosporine (Control)Kinase-X25.7
Alternative Compound AKinase-X158.4

Cellular Target Engagement: Does It Work in a Live Cell?

Confirming that a compound binds its target in a test tube is essential, but it doesn't guarantee efficacy in a cellular context. The compound must be cell-permeable and able to find and bind its target amidst cellular ATP concentrations and countless potential off-targets.[14] Therefore, an orthogonal assay to confirm target engagement in live cells is a critical next step.[4]

The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose. It quantitatively measures compound binding to a specific kinase target in living cells.[15][16]

Featured Assay 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Causality Behind the Choice: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique.[14][17] The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the kinase's active site serves as the energy acceptor.[15] When DFMA-Lead enters the cell and displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing us to calculate an apparent cellular affinity.[16][18] This provides definitive evidence of target engagement in a physiological environment.

Experimental Workflow: NanoBRET™ Target Engagement

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol (NanoBRET™):

  • Cell Culture & Transfection: Transfect HEK293 cells with the mammalian expression vector for the Kinase-NanoLuc® fusion protein.

  • Cell Seeding: The following day, harvest the transfected cells and seed them into a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of DFMA-Lead and add them to the cells. Incubate the plate in a CO₂ incubator.

  • Tracer & Substrate Addition: Prepare a solution containing the cell-permeable fluorescent tracer and the NanoLuc® substrate. Add this solution to the wells.[15]

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Readout: Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (Tracer, >600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the log of the DFMA-Lead concentration and fit the curve to determine the cellular EC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget KinaseCellular EC₅₀ (nM)
DFMA-Lead Kinase-X89.5
Staurosporine (Control)Kinase-X135.1
Alternative Compound AKinase-X> 10,000

Functional Cellular Assays: What is the Phenotypic Consequence?

Having confirmed that DFMA-Lead binds its target in cells, we must now determine the functional outcome. For a kinase inhibitor designed to treat cancer, the desired outcomes are typically a reduction in cell proliferation (cytotoxicity) and/or the induction of programmed cell death (apoptosis). Running assays for both provides a more complete mechanistic picture than measuring viability alone.

Comparison of Functional Assays:

Assay TechnologyPrincipleMeasures
CellTiter-Glo® Luminescence-based ATP quantitation.[19][20]Cell viability / metabolic activity.[21][22]
Caspase-Glo® 3/7 Luminescence-based detection of caspase-3/7 activity.[23][24]Apoptosis induction.[25]
Featured Assays 3 & 4: CellTiter-Glo® Viability & Caspase-Glo® 3/7 Apoptosis Assays

Causality Behind the Choice: These two assays are chosen for their simplicity, robustness, and complementary nature. The CellTiter-Glo® assay provides a rapid "add-mix-measure" assessment of overall cell health by quantifying ATP, a key indicator of metabolic activity.[19][26] A potent anti-cancer compound should decrease the ATP levels. The Caspase-Glo® 3/7 assay specifically measures the activity of key executioner caspases involved in apoptosis.[23][27] A compound that actively induces apoptosis will show a strong increase in this signal. Comparing the EC₅₀ values from both assays can reveal if the compound is primarily cytostatic (inhibiting growth) or cytotoxic (actively killing cells).

Logical Relationship: From Target Binding to Cellular Effect

G Compound DFMA-Lead Target Inhibits Target Kinase (NanoBRET™ EC50) Compound->Target Pathway Blocks Downstream Proliferation Pathway Target->Pathway Viability Reduced Cell Viability (CellTiter-Glo® EC50) Pathway->Viability Apoptosis Induction of Apoptosis (Caspase-Glo® 3/7 EC50) Pathway->Apoptosis

Caption: Orthogonal assays build a complete efficacy profile.

Step-by-Step Protocols:

A) CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding & Treatment: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight. Treat with a serial dilution of DFMA-Lead for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[22]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]

  • Incubation & Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Analysis: Measure luminescence with a plate-reading luminometer. Plot luminescence against the log of compound concentration to determine the EC₅₀.

B) Caspase-Glo® 3/7 Assay:

  • Cell Seeding & Treatment: Seed and treat cells as described for the viability assay, though a shorter treatment time (e.g., 24-48 hours) may be optimal for detecting peak caspase activity.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure: Follow the same "add-mix-measure" procedure as the CellTiter-Glo® assay. Add the Caspase-Glo® 3/7 Reagent directly to the wells.[23][24]

  • Incubation & Readout: Mix and incubate at room temperature for 1-2 hours.

  • Data Analysis: Measure luminescence. Plot the signal against the log of compound concentration to determine the EC₅₀ for apoptosis induction.

Hypothetical Data Presentation:

CompoundCell LineCellTiter-Glo® EC₅₀ (nM) (Viability)Caspase-Glo® 3/7 EC₅₀ (nM) (Apoptosis)
DFMA-Lead Cancer Line-A110.2 125.8
Doxorubicin (Control)Cancer Line-A95.6105.3
Alternative Compound ACancer Line-A> 10,000> 10,000

Data Synthesis & Path Forward

By employing this tiered, orthogonal assay strategy, we have built a robust data package for our lead compound, DFMA-Lead.

  • Biochemical Assay (LanthaScreen™): Confirmed potent, direct binding to the purified kinase target (IC₅₀ = 15.2 nM).

  • Cellular Target Engagement (NanoBRET™): Demonstrated that the compound enters live cells and engages its target with high affinity (EC₅₀ = 89.5 nM). The rightward shift from the biochemical IC₅₀ is expected and reflects the competitive cellular environment (e.g., high ATP levels).

  • Functional Assays (CTG & Caspase-Glo®): Showed that target engagement translates into a potent anti-proliferative and pro-apoptotic phenotype in a relevant cancer cell line (EC₅₀ ≈ 110-126 nM).

The close correlation between the cellular target engagement EC₅₀ and the functional EC₅₀ values strongly suggests that the observed anti-cancer activity is on-target. In contrast, "Alternative Compound A" failed to show significant activity in any assay beyond weak biochemical binding, marking it as a less viable candidate. This comprehensive dataset provides the confidence needed to advance DFMA-Lead to the next stages of drug development, such as kinome-wide selectivity profiling and in vivo efficacy studies.

References

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. [Link]

  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability. Promega Connections. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Caspase-Glo 3/7 Assay. Bio-protocol. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager Magazine. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Caspase-Glo® 3/7 - Medical research assay kit. MedicalExpo. [Link]

  • Examples of difluoromethyl use in kinase inhibitors. ResearchGate. [Link]

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection Kit/Reagent Review. Biocompare.com. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • Types of assays used in early drug discovery. YouTube. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. NIH National Center for Biotechnology Information. [Link]

  • Orthogonal Screening Services. Evotec. [Link]

  • This compound. Oakwood Chemical. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 3-(Difluoromethoxy)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] The 3-(difluoromethoxy)aniline moiety has become a valuable building block in the design of these inhibitors.[3][4][5] Its unique electronic properties can enhance metabolic stability and modulate the binding affinity of the inhibitor to its target kinase.[3] However, a significant hurdle in the development of kinase inhibitors is ensuring their selectivity.[1][6] Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity remains a considerable challenge.[1][7] Off-target activity, or cross-reactivity, can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising therapeutic candidate.[8][9]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound-based kinase inhibitors. We will delve into the experimental design, methodologies, data interpretation, and comparative analysis essential for a thorough selectivity assessment.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, and while they share a conserved ATP-binding pocket, subtle differences in surrounding residues can be exploited to achieve inhibitor selectivity.[6] A highly selective inhibitor is often desired to minimize off-target effects.[10] Conversely, in some cases, a multi-targeted inhibitor with a well-defined cross-reactivity profile can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[8][9] Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount.

The this compound scaffold, while offering favorable pharmacokinetic properties, does not inherently guarantee selectivity.[3][5] Its interactions within the ATP-binding site must be meticulously characterized across a broad range of kinases to build a complete picture of its activity profile.

Designing a Robust Cross-Reactivity Study

A tiered approach is often the most efficient and cost-effective strategy for assessing inhibitor selectivity.[10] This typically involves an initial broad screening followed by more detailed characterization of identified off-targets.

Tier 1: Large-Scale Kinome Screening

The initial step involves screening the inhibitor against a large, representative panel of kinases.[11] Several commercial services offer profiling against hundreds of kinases. The inhibitor is typically tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[10]

Tier 2: Dose-Response Analysis

For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[10] This provides a quantitative measure of the inhibitor's potency against each off-target.

Key Performance Metrics for Comparison

To objectively compare the selectivity of different inhibitors, several key metrics are employed:

MetricDescriptionImportance in Profiling
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[12]A primary measure of inhibitor potency. Lower values indicate higher potency.[12]
Ki The inhibition constant, representing the binding affinity of the inhibitor to the kinase.[12]Provides a more fundamental measure of affinity, independent of substrate concentration.[1]
Selectivity Score (S-Score) A quantitative measure of an inhibitor's promiscuity, often calculated as the number of inhibited kinases at a certain threshold divided by the total number of kinases tested.[1]A lower S-score indicates higher selectivity.
Gini Coefficient A measure of the inequality of inhibitor potency across the kinome, adapted from economics.A value closer to 1 indicates high selectivity, while a value closer to 0 suggests broad activity.

Experimental Methodologies for Kinase Inhibition Assays

Several assay formats are available for measuring kinase activity and inhibition. The choice of assay can influence the results, so consistency is key when comparing different inhibitors.[13]

Radiometric Assays

This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[13]

Step-by-Step Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate (protein or peptide), and the this compound-based inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure the IC50 value approximates the Ki.[1][2]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[14]

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.[14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14]

Workflow for a Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, & Inhibitor Dilutions B Combine Kinase, Substrate, & Inhibitor in 96-well Plate A->B C Add [γ-³³P]ATP Mix to Initiate Reaction B->C D Incubate at 30°C C->D E Terminate Reaction (e.g., with Phosphoric Acid) D->E F Transfer to Filter Plate E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

A schematic of the radiometric filter binding assay workflow.

Non-Radiometric Assays

Due to safety and disposal concerns with radioactivity, several non-radiometric methods are now widely used. These include:

  • Fluorescence/Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction. A lower signal indicates higher kinase activity.

  • ELISA-Based Assays: These use phospho-specific antibodies to detect the phosphorylated substrate.

It is crucial to be aware that different assay formats can yield different IC50 values.[13] Therefore, when comparing inhibitors, it is ideal to use data generated from the same assay platform.

In-Cell Target Engagement and Selectivity

While in vitro assays are essential, it is also critical to assess an inhibitor's selectivity within a cellular context. Cellular ATP concentrations are much higher than those typically used in in vitro assays, which can impact the apparent potency of ATP-competitive inhibitors.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in cells. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein against thermal denaturation.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the this compound-based inhibitor or a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

G cluster_cell_treatment Cellular Treatment cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis A Treat Cells with Inhibitor or Vehicle Control B Lyse Cells A->B C Heat Lysates across a Temperature Gradient B->C D Separate Soluble and Aggregated Proteins C->D E Detect Target Protein in Soluble Fraction (e.g., Western Blot) D->E F Plot Melting Curve and Analyze Thermal Shift E->F

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol functionalities, offering unique electronic properties, enhanced metabolic stability, and improved lipophilicity.[1] Consequently, 3-(difluoromethoxy)aniline, a key building block bearing this moiety, is a highly sought-after intermediate for synthesizing a new generation of pharmaceuticals and advanced materials.[2][3]

This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical applicability for research and process chemistry professionals. We will dissect a classic, direct approach using a modern difluorocarbene precursor and contrast it with a strategic, two-step pathway commencing from a nitroaromatic precursor.

Method 1: Direct O-Difluoromethylation of 3-Aminophenol

This synthetic route represents the most direct approach, installing the difluoromethoxy group onto the commercially available starting material, 3-aminophenol. Modern iterations of this method have moved away from difficult-to-handle gaseous reagents like chlorodifluoromethane (HCFC-22) in favor of stable, solid difluorocarbene precursors.[4] Among these, sodium chlorodifluoroacetate (SCDA) has proven to be a robust, inexpensive, and effective choice.[4][5]

Reaction Scheme
Reaction Scheme for Method 1

Caption: Direct O-difluoromethylation of 3-aminophenol using sodium chlorodifluoroacetate.

Mechanistic Rationale

The core of this transformation lies in the thermal generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate.[6] The reaction is initiated by forming the potassium salt of 3-aminophenol (the phenoxide) in situ using a base like potassium carbonate. This phenoxide is a potent nucleophile. In a heated, polar aprotic solvent such as DMF, SCDA undergoes irreversible decarboxylation to generate the highly electrophilic difluorocarbene. The electron-rich phenoxide rapidly traps the carbene, forming a difluoromethyl ether linkage. A subsequent protonation step during aqueous workup yields the final product. The choice of a high-boiling polar aprotic solvent is critical to facilitate both the salt formation and the thermal decarboxylation of SCDA.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from a standard procedure for the difluoromethylation of phenols published in Organic Syntheses.[4][6]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add sodium chlorodifluoroacetate (SCDA, 2.5 equiv.) to the mixture in one portion.

  • Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. Vigorous bubbling (CO₂ evolution) should be observed as the reaction initiates.

  • Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 3-Aminophenol, K₂CO₃, DMF Phenoxide Form Potassium Phenoxide Start->Phenoxide SCDA Add SCDA Phenoxide->SCDA Heat Heat to 120°C SCDA->Heat React Carbene Generation & Trapping (2-4h) Heat->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Aqueous Quench Monitor->Quench Extract Ethyl Acetate Extraction Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Method 1.

Method 2: Two-Step Synthesis via Nitro Reduction

An alternative and highly scalable strategy involves a two-step sequence starting from 3-nitrophenol. This approach first introduces the difluoromethoxy group onto the robust nitro-aromatic ring, followed by a chemical reduction of the nitro group to the target aniline. This method avoids potential side reactions associated with the free amino group present in Method 1 and often utilizes different, industrially relevant reagents.

Reaction Scheme
Reaction Scheme for Method 2

Caption: Two-step synthesis via difluoromethylation of 3-nitrophenol followed by nitro reduction.

Mechanistic Rationale

Step 1: O-Difluoromethylation. Similar to the first method, this step involves the reaction of a phenoxide with a difluoromethylating agent. Industrial processes have often employed chlorodifluoromethane (HCFC-22) gas under pressure with a base.[7] The phenoxide, generated from 3-nitrophenol and a base like sodium hydroxide, acts as a nucleophile, displacing the chloride from HCFC-22 in a nucleophilic substitution reaction to form 3-(difluoromethoxy)nitrobenzene. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating phenoxide formation.

Step 2: Nitro Reduction. The reduction of the nitro group to an amine is a classic and well-established transformation in organic synthesis. A variety of methods can be employed, including catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel) or chemical reduction using agents like iron powder in acetic acid, tin(II) chloride, or, as cited in related patents, hydrazine hydrate with a catalyst system like ferric oxide and activated carbon.[7] The choice of reductant depends on factors like cost, scale, functional group tolerance, and safety considerations. Catalytic transfer hydrogenation with hydrazine is particularly effective as it avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: A Representative Procedure

This protocol is a conceptual adaptation based on established chemical principles and related industrial patents.[7]

Step A: Synthesis of 3-(difluoromethoxy)nitrobenzene

  • In a pressure-rated reactor, charge 3-nitrophenol (1.0 equiv.), sodium hydroxide (1.1 equiv.), and a suitable solvent like DMF or acetonitrile.

  • Seal the reactor and purge with nitrogen.

  • Introduce chlorodifluoromethane (HCFC-22) gas, pressurizing the reactor to the required pressure (e.g., 5-10 atm).

  • Heat the mixture to 80-100 °C and maintain stirring for several hours until the reaction is complete (monitored by GC or LC-MS).

  • Cool the reactor, vent the excess HCFC-22 gas safely, and process the reaction mixture via aqueous workup and extraction to isolate the crude 3-(difluoromethoxy)nitrobenzene.

Step B: Reduction to this compound

  • To a flask, add the crude 3-(difluoromethoxy)nitrobenzene (1.0 equiv.), a solvent such as ethanol or methanol, and the reduction catalyst (e.g., 5 mol% Pd/C).

  • Carefully add hydrazine hydrate (3.0-5.0 equiv.) dropwise to the stirring mixture (Note: this reaction can be exothermic).

  • Heat the reaction to reflux (60-80 °C) and stir for 2-6 hours until the nitro intermediate is fully consumed (monitored by TLC or LC-MS).

  • Cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and extraction, followed by purification (distillation or chromatography) to yield the final product.

Workflow Diagram

cluster_stepA Step A: Difluoromethylation cluster_stepB Step B: Nitro Reduction StartA 3-Nitrophenol, NaOH, Solvent Pressurize Pressurize with HCFC-22 Gas StartA->Pressurize HeatA Heat to 100°C Pressurize->HeatA WorkupA Workup & Isolate Intermediate HeatA->WorkupA Intermediate 3-(difluoromethoxy)nitrobenzene WorkupA->Intermediate StartB Load Intermediate & Catalyst Intermediate->StartB Hydrazine Add Hydrazine Hydrate StartB->Hydrazine HeatB Reflux (2-6h) Hydrazine->HeatB Filter Filter Catalyst HeatB->Filter PurifyB Purify Filter->PurifyB ProductB Final Product PurifyB->ProductB

Sources

A Comparative Guide to the Physicochemical Properties of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates physicochemical properties is paramount. Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the aniline ring can dramatically alter properties such as basicity, lipophilicity, and solubility, thereby influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its material characteristics.

This guide provides an in-depth comparison of the key physicochemical properties of aniline and a selection of its para-substituted derivatives. We will delve into the electronic effects of these substituents, offering a rationale for the observed property trends, and provide standardized experimental protocols for their determination.

The Influence of Substituents on Core Physicochemical Properties

The electronic nature of a substituent at the para-position of the aniline ring exerts a profound influence on the electron density of the entire molecule, particularly the nitrogen atom's lone pair. This, in turn, dictates many of its fundamental properties. We will compare aniline with derivatives bearing an electron-donating methyl (-CH₃) and methoxy (-OCH₃) group, a neutral but polarizable chloro (-Cl) group, and a strongly electron-withdrawing nitro (-NO₂) group.

Comparative Data Summary

The following table summarizes the key physicochemical properties of aniline and its selected para-substituted derivatives. These values are critical for predicting the behavior of these molecules in both biological and chemical systems.

CompoundSubstituent (para)pKa (of conjugate acid)logPWater Solubility (g/L)Melting Point (°C)Boiling Point (°C)
Aniline -H4.63[1]0.9036[2]-6[3]184[3]
p-Toluidine -CH₃5.08[4][5]1.397.5 (at 20°C)[6]44[6]200[7]
p-Anisidine -OCH₃5.34[8][9]0.95[10]21 (at 20°C)[9][11]57-59[12]243[12]
p-Chloroaniline -Cl4.15[13]1.892.6 (at 20°C)[14]69.5-72.5[14][15]232[14]
p-Nitroaniline -NO₂1.0[13][16]1.39[17]0.8 (at 22°C)[6][18]146-149[1]332[1]

Causality: Understanding the Structure-Property Relationships

The observed variations in the physicochemical properties of these aniline derivatives can be rationalized by considering the electronic effects—both inductive and resonance—of the para-substituents.

Basicity (pKa)

The basicity of an aniline is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton.

  • Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This leads to a higher pKa of the conjugate acid, indicating a stronger base.[10][19] The methoxy group, with its strong resonance-donating effect, increases basicity more than the methyl group.

  • Electron-withdrawing groups (EWGs) , such as the nitro (-NO₂) group, pull electron density away from the aromatic ring and the nitrogen atom.[19] This delocalization of the lone pair into the substituent significantly reduces its availability for protonation, resulting in a much lower pKa and a weaker base.[19]

  • Halogens , like chlorine (-Cl), exhibit a dual effect. Inductively, chlorine is electron-withdrawing, which decreases basicity. However, it can also donate electron density through resonance. In the case of p-chloroaniline, the inductive effect dominates, leading to a lower pKa compared to aniline.

These relationships can be quantified using the Hammett equation , which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents.[2][7]

G cluster_edg Electron-Donating Groups cluster_ewg Electron-Withdrawing Groups EDG -OCH3, -CH3 Aniline Aniline Ring (Nitrogen Lone Pair) EDG->Aniline Increase e- density on Nitrogen EWG -NO2, -Cl EWG->Aniline Decrease e- density on Nitrogen pKa Basicity (pKa) Aniline->pKa Determines

Caption: Relationship between substituent electronic effects and aniline basicity.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity.

  • The introduction of non-polar substituents like a methyl group (-CH₃) or a chlorine atom (-Cl) generally increases the logP value, making the compound more lipophilic.

  • The methoxy group (-OCH₃) has a more modest effect on logP compared to a methyl group of similar size, due to the polarity of the oxygen atom.

  • The highly polar nitro group (-NO₂) can either increase or decrease lipophilicity depending on the overall molecular context. In the case of p-nitroaniline, the logP is higher than that of aniline, which may seem counterintuitive. This can be attributed to the potential for the nitro group to engage in hydrogen bonding with water, which is offset by the increased molecular size and the strong dipole moment that can favor partitioning into the more polar octanol phase.

Solubility

Water solubility is inversely related to lipophilicity and is also influenced by the strength of intermolecular forces, particularly hydrogen bonding.

  • Aniline itself is sparingly soluble in water due to the hydrophobic nature of the benzene ring, although the amino group can form hydrogen bonds with water.

  • Electron-donating groups like -OCH₃ in p-anisidine can increase solubility compared to p-toluidine, as the oxygen atom provides an additional site for hydrogen bonding with water.

  • The strong electron-withdrawing nitro group in p-nitroaniline significantly decreases its water solubility. This is due to the increased molecular crystal lattice energy and the reduced ability of the amino group to act as a hydrogen bond donor due to the delocalization of its lone pair.

Experimental Protocols

To ensure the reproducibility and accuracy of physicochemical property measurements, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the aniline derivative with a strong acid and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the aniline derivative and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostated vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Titration: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

G A Prepare Analyte Solution (Aniline Derivative in Co-solvent) C Titrate with Standardized HCl A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[19]

Methodology:

  • Pre-saturation: Shake equal volumes of 1-octanol and water together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the aniline derivative in the 1-octanol-saturated water phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated 1-octanol.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully remove a sample from each phase and determine the concentration of the aniline derivative using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

G A Pre-saturate Octanol and Water C Combine Phases and Shake to Equilibrate A->C B Prepare Aqueous Stock Solution B->C D Separate Octanol and Water Phases C->D E Analyze Concentration in Each Phase (e.g., HPLC, UV-Vis) D->E F Calculate logP E->F

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in water.

Methodology:

  • Sample Preparation: Add an excess amount of the solid aniline derivative to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Take a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the aniline derivative in the diluted sample using a calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the aqueous solubility.

Conclusion

The physicochemical properties of aniline derivatives are intricately linked to the electronic nature of the substituents on the aromatic ring. A thorough understanding of these structure-property relationships is indispensable for the rational design of new drug candidates and functional materials. By employing standardized experimental protocols, researchers can obtain reliable data to guide their synthetic efforts and predict the performance of these versatile compounds.

References

  • Solubility of Things. Aniline. [Link]

  • Wikipedia. Aniline. [Link]

  • PubChem. p-Toluidine. [Link]

  • PubChem. p-Anisidine. [Link]

  • PubChem. Aniline. [Link]

  • Wikipedia. p-Anisidine. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Chemguide. an introduction to phenylamine (aniline). [Link]

  • Wikipedia. Hammett equation. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

  • PubChem. 4-Nitroaniline. [Link]

  • Chemistry LibreTexts. 24.4: Basicity of Arylamines. [Link]

  • The Merck Index. p-Nitroaniline. [Link]

  • sinochem-nanjing.com. P-Toluidine. [Link]

  • Ataman Kimya. 4-CHLOROANILINE. [Link]

  • International Journal of Quantum Chemistry. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • LookChem. p-Anisidine. [Link]

  • Organic Lecture Series. Amines. [Link]

  • vCalc. pKa of p-Toluidine. [Link]

  • 4-Chloroaniline. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Wikipedia. 4-Chloroaniline. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Difluoromethoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. The isomers of difluoromethoxyaniline, specifically the 2-, 3-, and 4-substituted variants, serve as vital building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The seemingly subtle shift in the position of the difluoromethoxy group profoundly influences the electronic and steric properties of the aniline ring, thereby dictating its reactivity and biological interactions. Consequently, an unambiguous and robust analytical methodology for the differentiation of these isomers is paramount for researchers, scientists, and quality control professionals.

This guide provides an in-depth comparison of the spectroscopic data for 2-, 3-, and 4-difluoromethoxyaniline, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present comparative data in a clear, tabular format, and provide detailed experimental protocols to enable the replication of these analyses.

The Analytical Challenge: Distinguishing Positional Isomers

Positional isomers, such as the difluoromethoxyaniline variants, present a unique analytical challenge. While they share the same molecular formula (C₇H₇F₂NO) and molecular weight (159.13 g/mol ), the spatial arrangement of their atoms is distinct.[2][3][4][5][6] This difference in structure gives rise to subtle yet measurable variations in their spectroscopic signatures. A multi-technique approach is therefore essential for a comprehensive and unequivocal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For the difluoromethoxyaniline isomers, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are expected to be distinct, primarily in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.

  • 2-(Difluoromethoxy)aniline: The proximity of the difluoromethoxy and amino groups will result in a more complex splitting pattern for the four aromatic protons.

  • 3-(Difluoromethoxy)aniline: This isomer will also exhibit a complex pattern for its four aromatic protons, but with different chemical shifts and coupling constants compared to the 2-isomer due to the meta-substitution.

  • 4-(Difluoromethoxy)aniline: The para-substitution will lead to a more symmetrical and often simpler splitting pattern in the aromatic region, typically appearing as two distinct doublets (or more complex patterns if second-order effects are significant).

The proton of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this proton will be influenced by the electronic environment of the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerAromatic Protons (ppm)-OCHF₂ Proton (ppm, t, JHF ≈ 74 Hz)-NH₂ Protons (ppm, br s)
2-(Difluoromethoxy)aniline 6.70 - 7.15 (m, 4H)~6.5~3.8
This compound 6.60 - 7.20 (m, 4H)~6.4~3.7
4-(Difluoromethoxy)aniline 6.65 (d, 2H), 6.85 (d, 2H)~6.3~3.6

Note: The data in this table is based on predictive models and established principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct chemical shifts for the aromatic carbons, which are highly sensitive to the electronic effects of the substituents. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

  • The carbon directly attached to the difluoromethoxy group (C-O) will be significantly affected by the electronegative oxygen and fluorine atoms, and its chemical shift will vary depending on the isomer.

  • The symmetry of the 4-isomer will result in fewer signals in the aromatic region compared to the 2- and 3-isomers.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerAromatic Carbons (ppm)-OCHF₂ Carbon (ppm, t, JCF ≈ 240 Hz)
2-(Difluoromethoxy)aniline ~110 - 150 (6 signals)~117
This compound ~105 - 160 (6 signals)~116
4-(Difluoromethoxy)aniline ~115 - 155 (4 signals)~115

Note: The data in this table is based on predictive models and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for distinguishing between fluorinated isomers. Each isomer will exhibit a single ¹⁹F NMR signal (a doublet due to coupling with the methine proton). The chemical shift of this signal will be characteristic of the electronic environment of the difluoromethoxy group in each isomer.

Table 3: Predicted ¹⁹F NMR Spectral Data (CDCl₃)

IsomerChemical Shift (ppm, relative to CFCl₃)
2-(Difluoromethoxy)aniline ~ -80 to -85
This compound ~ -82 to -87
4-(Difluoromethoxy)aniline ~ -84 to -89

Note: The data in this table is based on predictive models and established principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the IR spectra of the three isomers will share many common features, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) and in the positions of some key absorption bands can aid in their differentiation.

Common Characteristic Absorptions:

  • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Strong absorption in the 1200-1300 cm⁻¹ region.

  • C-F stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are particularly sensitive to the substitution pattern of the aromatic ring and can be a key diagnostic tool for distinguishing between the ortho, meta, and para isomers.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the varying stability of the resulting fragment ions.

The molecular ion peak (M⁺˙) at m/z 159 should be observable for all three isomers. Key fragmentation pathways may include:

  • Loss of the difluoromethyl radical (•CHF₂): Leading to a fragment at m/z 94.

  • Loss of the difluoromethoxy radical (•OCHF₂): Resulting in a fragment at m/z 92.

  • Cleavage of the C-O bond with charge retention on the aromatic portion.

  • Rearrangement reactions followed by fragmentation.

The relative intensities of these fragment ions will likely vary between the isomers, providing a basis for their differentiation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the difluoromethoxyaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 512-2048 (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 s.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: Observe frequency appropriate for the field strength (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 16-64.

    • Reference: An external reference such as CFCl₃ is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions and their relative abundances.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of difluoromethoxyaniline isomers.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Aromatic Splitting -OCHF₂ Signal Number of ¹³C Signals NMR->NMR_Data IR_Data Fingerprint Region (700-900 cm⁻¹) C-H Bending IR->IR_Data MS_Data Molecular Ion (m/z 159) Fragmentation Pattern MS->MS_Data Isomer_ID Confirmed Structure (2-, 3-, or 4-difluoromethoxyaniline) NMR_Data->Isomer_ID IR_Data->Isomer_ID MS_Data->Isomer_ID

Caption: A logical workflow for the differentiation of difluoromethoxyaniline isomers using complementary spectroscopic techniques.

Conclusion

The differentiation of 2-, 3-, and 4-difluoromethoxyaniline is a task that requires a careful and multi-faceted analytical approach. While IR and MS provide valuable corroborating evidence, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive data for unambiguous structural assignment. By understanding the principles behind each technique and the expected spectral differences, researchers can confidently identify these critical building blocks, ensuring the integrity and success of their synthetic endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 737363, 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

  • This compound: Properties, Applications, and Synthesis of a Key Intermediate. (2023). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubChem Compound Summary for CID 53435198, 4-(Difluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • Preparation method of 4-(difluoromethoxy)aniline. (2014).
  • This compound. SpectraBase. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (2012). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 3-(Difluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Early Cytotoxicity Assessment

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the primary causes of attrition is unforeseen toxicity.[1][2] Therefore, early, robust, and insightful cytotoxicity profiling is not merely a regulatory checkbox but a cornerstone of an efficient and successful drug development program.[3][4][5] This guide focuses on strategies for assessing novel compounds derived from 3-(Difluoromethoxy)aniline, a versatile intermediate used in the synthesis of pharmaceuticals targeting neurological disorders and in agrochemicals.[6][7][8] The incorporation of the difluoromethoxy group can enhance metabolic stability and modify biological activity, making derivatives of this compound promising candidates for new therapeutics.[8][9] However, these same modifications necessitate a thorough evaluation of their cellular impact.

This guide provides a comparative framework for selecting and implementing cytotoxicity assays. We will move beyond rote protocol recitation to explore the mechanistic basis of each assay, enabling you to build a multi-faceted, self-validating testing strategy that generates a comprehensive and trustworthy safety profile for your novel compounds.

The Imperative of Orthogonal Assays: Building a Weight-of-Evidence Approach

No single assay can definitively capture the complexity of a compound's interaction with a living cell.[10] A compound might inhibit mitochondrial respiration, compromise membrane integrity, or trigger programmed cell death (apoptosis); each of these events requires a different detection method.[11][12] Relying on a single data point, for example, from a metabolic assay, can be misleading. A compound might not kill cells outright but may be cytostatic, halting proliferation, or it could interfere directly with the assay chemistry, generating false positives or negatives.[13][14]

Therefore, a senior scientist's approach is to employ a panel of orthogonal assays—methods that measure different and complementary cellular endpoints. This "weight-of-evidence" strategy provides a more complete and reliable picture of a compound's cytotoxic potential. For instance, combining a metabolic activity assay with a membrane integrity assay can distinguish between compounds that inhibit cellular processes and those that cause outright cell lysis.

A Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate assay hinges on understanding the specific question being asked. Below is a comparison of commonly employed assays, highlighting their principles, endpoints, and ideal applications in the context of screening novel small molecules.

Assay TypePrincipleEndpoint MeasuredKey AdvantagesKey Disadvantages
MTS Assay Enzymatic reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a colored formazan product.[15][16][17]NAD(P)H-dependent dehydrogenase activity.[16][18]Simple "add-mix-measure" format, water-soluble product (no solubilization step), high-throughput.[15][17]Measures metabolic activity, not direct viability; can be subject to interference from colored compounds or reducing agents.[13][14][18]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity.[19][20][21][22]LDH enzyme activity in the supernatant.[12][19]Directly measures cell lysis/membrane damage; supernatant-based (cells can be used for other assays).[19][20]Transient release may be missed if measurement timing is off; less sensitive for apoptosis where the membrane remains intact initially.
Caspase-Glo® 3/7 Assay A proluminescent substrate containing the DEVD sequence is cleaved by caspases 3 and 7, key executioners of apoptosis. This releases a substrate for luciferase, generating light.[23][24][25]Caspase-3 and -7 activity.[23][24]Highly sensitive, specific for apoptosis, simple "add-mix-measure" protocol, ideal for HTS.[23][24]Measures a specific cell death pathway; will not detect non-apoptotic cytotoxicity (e.g., necrosis).

Experimental Design and Protocols: Ensuring Data Integrity

A well-designed experiment is self-validating. This requires meticulous attention to detail, from cell handling to the inclusion of appropriate controls.[26][27]

General Experimental Workflow

The following diagram illustrates a typical workflow for cytotoxicity screening. The emphasis is on parallel processing using orthogonal assays to build a comprehensive profile.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Orthogonal Assays cluster_mts Metabolic Activity cluster_ldh Membrane Integrity cluster_analysis Phase 4: Data Analysis A Optimize Cell Seeding Density B Seed Cells in 96-well Plates A->B C Allow Cells to Adhere (18-24h) B->C E Treat Cells with Compounds (e.g., 24, 48, 72h) C->E D Prepare Serial Dilutions of Novel Compounds D->E G Add MTS Reagent E->G J Transfer Supernatant to New Plate E->J F Include Controls: - Vehicle (e.g., DMSO) - Positive (e.g., Staurosporine) - No-Cell Blank F->E H Incubate (1-4h) G->H I Read Absorbance (490 nm) H->I N Normalize Data to Controls I->N K Add LDH Reagent J->K L Incubate (30 min) K->L M Read Absorbance (490 nm) L->M M->N O Generate Dose-Response Curves N->O P Calculate IC50 Values O->P

Caption: General workflow for cytotoxicity testing using orthogonal assays.

Detailed Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for high-throughput screening of adherent cell lines.[15]

Principle: Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan that is soluble in the cell culture media. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[16][17]

Materials:

  • Cells of interest (e.g., HeLa, A549) in appropriate culture medium.

  • 96-well flat-bottom tissue culture plates.

  • Novel compounds derived from this compound, dissolved in DMSO.

  • MTS reagent solution (containing PES electron coupling reagent).[15]

  • Positive control (e.g., Staurosporine).

  • Multi-channel pipette and sterile tips.

  • Microplate spectrophotometer capable of reading absorbance at 490 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of your test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Carefully remove the seeding medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with DMSO) and no-cell blank wells (medium only).[28]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Measurement: Add 20 µL of MTS reagent directly to each well.[15]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[15]

Data Analysis:

  • Subtract the average absorbance of the no-cell blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Detailed Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the integrity of the plasma membrane, providing a complementary endpoint to the MTS assay.[19][22]

Principle: The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the surrounding culture medium is a key indicator of necrotic cell death or late-stage apoptosis where membrane integrity is lost.[20][21][22] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be quantified by absorbance.[19][22]

Materials:

  • 96-well plate with cells treated as described in the MTS protocol (Steps 1-4).

  • A new, clear 96-well flat-bottom plate.

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 10X Triton X-100) provided with the kit to generate a maximum LDH release control.

  • Stop Solution.

  • Multi-channel pipette and sterile tips.

  • Microplate spectrophotometer capable of reading absorbance at 490 nm.

Procedure:

  • Prepare Maximum Lysis Control: 30-45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to a set of untreated control wells. This will serve as the "Maximum LDH Release" control.

  • Sample Collection: Following the compound incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to the corresponding well of the new 96-well plate. Be careful not to disturb the cell layer.

  • Assay Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[29]

  • Data Acquisition: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.[19]

Data Analysis:

  • Subtract the absorbance of the no-cell blank (culture medium background) from all other values.

  • Subtract the average absorbance of the untreated cells (spontaneous LDH release) from the experimental and maximum release values.

  • Calculate the percentage of cytotoxicity for each treatment: % Cytotoxicity = (Experimental_LDH_Release / Maximum_LDH_Release) * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Interpreting the Data: A Mechanistic View

The power of the orthogonal approach lies in the interpretation of combined data. Consider the following hypothetical scenarios for a novel this compound derivative:

ScenarioMTS Result (IC₅₀)LDH Result (EC₅₀)Probable Interpretation
1 Low (e.g., 5 µM)Low (e.g., 7 µM)Classic Cytotoxicity: The compound disrupts metabolic activity and rapidly compromises membrane integrity. This suggests a necrotic or late-stage apoptotic mechanism.
2 Low (e.g., 8 µM)High (>100 µM)Metabolic Inhibition/Apoptosis: The compound significantly impacts cellular metabolism (or is cytostatic) but does not cause immediate membrane lysis. This could indicate an early apoptotic pathway or inhibition of a key metabolic enzyme. Further investigation with a caspase assay is warranted.
3 High (>100 µM)High (>100 µM)Low Cytotoxicity: The compound shows minimal impact on both cell metabolism and membrane integrity at the tested concentrations.
4 Low (e.g., 10 µM)Negative ControlAssay Interference: If the compound reduces MTS chemically (test in a cell-free system), it can produce a false-positive result. The lack of LDH release suggests the cells may be healthy.[13][14]

The following diagram illustrates the distinct cellular events measured by these orthogonal assays.

G cluster_cell Cellular State cluster_assay Assay Measurement Healthy Healthy Cell - Intact Membrane - Active Mitochondria - Inactive Caspases MTS MTS Assay (Measures Mitochondrial Activity) Healthy->MTS High Signal LDH LDH Assay (Measures Membrane Lysis) Healthy->LDH Low Signal CASPASE Caspase Assay (Measures Apoptosis Execution) Healthy->CASPASE Low Signal Apoptotic Early Apoptosis - Intact Membrane - Active Mitochondria - ACTIVE CASPASES Apoptotic->MTS Decreasing Signal Apoptotic->LDH Low Signal Apoptotic->CASPASE High Signal Necrotic Necrosis / Late Apoptosis - COMPROMISED MEMBRANE - Inactive Mitochondria - LDH RELEASED Necrotic->MTS Low Signal Necrotic->LDH High Signal Necrotic->CASPASE Variable Signal

Caption: Relationship between cell state and assay signal output.

Conclusion

The robust evaluation of cytotoxicity is a non-negotiable step in the early stages of drug discovery. For novel compounds derived from scaffolds like this compound, a thoughtful, multi-assay approach is paramount. By moving beyond a single endpoint and embracing orthogonal methods that probe different aspects of cell health—such as metabolic activity, membrane integrity, and specific death pathways—researchers can build a comprehensive, trustworthy dataset. This strategy not only de-risks candidates earlier in the pipeline but also provides valuable mechanistic insights that can guide future optimization efforts, ultimately accelerating the path to identifying safe and effective therapeutics.

References

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Pediaa.Com. (2019, April 9). Difference Between MTT and MTS Assay. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Autechaux. This compound: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. Retrieved from [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Liu, K. (2022). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Drug Discovery and Development, 4(1). Retrieved from [Link]

  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445–448. Retrieved from [Link]

  • Evotec. Mechanisms of Drug-induced Toxicity Guide. Retrieved from [Link]

  • Cyrusbio. MTT Assay Protocol. Retrieved from [Link]

  • Evotec. (2020). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Wikipedia. MTT assay. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2005). Elucidating mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 613–625. Retrieved from [Link]

  • Lopus, M., & Wilson, L. (2011). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Microbiology, 62(1), 325–330. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Scribd. Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]

  • Monteiro, J., et al. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 4(1), 17. Retrieved from [Link]

  • ResearchGate. (2013, October 19). How does data for viability MTS assay compare with MTT assay? Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • 3H Biomedical. LDH Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Rullo, C., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 26(11), 3183. Retrieved from [Link]

  • Protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Difluoromethoxy)aniline (CAS No. 22236-08-4). As a vital building block in pharmaceutical and agrochemical synthesis, its unique chemical properties demand rigorous adherence to safety and environmental standards.[1][2] This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Profile and Scientific Rationale

This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe handling and disposal. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] As a halogenated aromatic amine, its structure necessitates careful management to prevent environmental release and personnel exposure.

Core Scientific Insight: The presence of the difluoromethoxy group makes this compound a halogenated organic substance. Halogenated waste streams require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental byproducts. Mixing this waste with non-halogenated solvents can lead to non-compliance and significantly increase disposal costs.[5]

Property Information Source(s)
CAS Number 22236-08-4[1][3]
Appearance Light orange to yellow to green clear liquid[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]
GHS Pictograms

[3]
Signal Word Warning

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that all forms of this compound waste, from residual amounts in containers to contaminated lab supplies, are managed safely and effectively.

Step 1: Assemble Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a robust barrier between you and the hazard. The causality is simple: preventing direct contact eliminates the primary routes of exposure.

  • Eye Protection: Wear safety glasses with side-shields or, for splash risks, a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is advised.

  • Work Area: All handling and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risks.[7][8]

Step 2: Segregate and Collect Waste

Proper segregation is the most critical step in the disposal process. As a halogenated organic compound, this compound must never be mixed with non-halogenated waste.[5][9][10]

  • Designate a Waste Container: Procure a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, designated exclusively for "Halogenated Organic Waste."[9]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must clearly state:

    • "HAZARDOUS WASTE"[5]

    • The full chemical name: "this compound" and any other halogenated solvents in the mixture. Do not use abbreviations.[9]

  • Collection:

    • Liquid Waste: Carefully transfer all surplus, non-recyclable solutions containing this compound into the designated container.

    • Contaminated Solids: Items such as used gloves, pipette tips, and absorbent paper contaminated with the chemical must also be placed in a designated solid hazardous waste container, appropriately labeled for halogenated waste.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9] Store it in a well-ventilated, secondary containment area away from incompatible materials like strong acids and oxidizing agents.[9][11]

Step 3: Managing Spills and Decontamination

Accidents require a prepared response to prevent exposure and environmental contamination.

  • Minor Spills (within a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[12]

    • Carefully sweep or scoop the absorbed material into your halogenated hazardous waste container.

    • Decontaminate the surface with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent the spill from entering drains or waterways.[12]

Step 4: Final Disposal Pathway

The ultimate disposal of this compound is not a task for laboratory personnel. This responsibility must be delegated to a licensed professional waste disposal service.

  • Mechanism of Destruction: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers. This ensures the complete breakdown of the molecule and captures harmful byproducts like hydrogen fluoride.

  • Regulatory Compliance: This procedure aligns with regulations that strictly limit the landfilling of liquid hazardous wastes and halogenated organic compounds.[13] Always consult your local and national regulations for specific requirements.

Decision-Making and Workflow Visualization

The following diagram outlines the logical flow for the proper handling and disposal of this compound waste streams in a laboratory setting.

G start Generate this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure compound, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, tips) waste_type->solid_waste Solid spill Accidental Spill waste_type->spill Spill collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_solid Collect in 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid manage_spill Follow Spill Management Protocol spill->manage_spill label_container Step 3: Ensure Container is Properly Labeled 'HAZARDOUS WASTE' collect_liquid->label_container collect_solid->label_container manage_spill->label_container After cleanup store_container Step 4: Store Container Securely (Closed, Secondary Containment) label_container->store_container disposal_service Step 5: Arrange Pickup by Licensed Waste Disposal Service store_container->disposal_service

Sources

A Senior Application Scientist's Guide to Handling 3-(Difluoromethoxy)aniline: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 3-(Difluoromethoxy)aniline is foundational to innovation. This compound, with its unique difluoromethoxy group, offers enhanced reactivity and solubility, making it a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] However, its utility is matched by a need for rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling this aniline derivative, ensuring that safety is as integral to your workflow as the science itself.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the inherent chemical risks of this compound (CAS No. 22236-08-4) is the critical first step in designing a self-validating safety protocol. Its hazard profile dictates every piece of personal protective equipment (PPE) we select and every procedure we implement.

  • Primary Irritant Properties: The compound is classified under GHS as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3).[3][4][5] This means that direct contact with the liquid or vapor can cause inflammation, redness, and discomfort. The aniline backbone combined with the reactive difluoromethoxy group contributes to this profile, necessitating robust barriers to prevent any direct contact.

  • Risk of Systemic Toxicity via Absorption: Aniline and its derivatives are notorious for their ability to be absorbed through the skin, leading to systemic effects.[6] A primary concern with aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is impaired.[7][8][9] While specific toxicological data for this compound is limited, its structural similarity to aniline demands that we treat it with a high degree of caution, assuming it can be harmful if inhaled, ingested, or absorbed dermally.[7][10]

The Core Protocol: Your Personal Protective Equipment (PPE) Ensemble

Your primary engineering control should always be a certified and properly functioning chemical fume hood.[11][12] PPE is the final, essential barrier between you and the chemical. The following table outlines the required PPE, moving from foundational gear to enhanced protection for higher-risk scenarios.

Protection TypeSpecificationRationale / Causality
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove such as butyl or Viton® .[13][14]Aniline derivatives can penetrate standard nitrile gloves over time. Double-gloving provides a backup barrier, and the outer butyl or Viton® layer offers superior resistance to aromatic amines, preventing dermal absorption and potential systemic toxicity.[6][13][15]
Eye & Face Protection Safety goggles with side shields conforming to EN166 or NIOSH standards. A full-face shield should be worn over the goggles during procedures with a high risk of splashing (e.g., transfers of >100 mL, heating).[3][16]This combination protects against splashes that can cause serious eye irritation (H319) and ensures the entire face is shielded from accidental contact.[3]
Body Protection A long-sleeved, impermeable or chemical-resistant lab coat with knit cuffs.[3][17] For large-scale operations, a liquid-tight chemical suit should be considered.[14]Prevents skin contact from drips and splashes, mitigating the risk of skin irritation (H315) and dermal absorption. Knit cuffs provide a snug fit over inner gloves.[3][17]
Respiratory Protection Typically not required when handling small quantities inside a certified fume hood. For spill cleanup or if ventilation is inadequate, a respirator with an organic vapor (Type A) cartridge combined with a P3 particulate filter is necessary.[12][14]Protects against inhalation of vapors or aerosols, which can cause respiratory tract irritation (H335) and contribute to systemic toxicity.[4] Always ensure you are fit-tested for any respirator you use.

Operational Workflow: From Receipt to Disposal

A proactive safety plan covers the entire lifecycle of the chemical in your laboratory.

Step 1: Receiving and Storage
  • Inspect on Arrival: Upon receipt, wear appropriate gloves and eye protection. Check the container for any signs of damage or leaks.

  • Segregate and Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[12][18] Some suppliers recommend refrigerated storage (2-8°C).[2] Ensure the container is tightly closed.[18]

  • Label Clearly: The storage location should be clearly marked with the chemical name and appropriate hazard warnings.

Step 2: Safe Handling and Use
  • Work Within a Fume Hood: All manipulations of this compound must be performed inside a chemical fume hood to minimize inhalation exposure.[11]

  • Don PPE: Before handling, put on the full PPE ensemble as described in the table above.

  • Prevent Contact: Use caution to avoid any contact with skin, eyes, and clothing.[18]

  • Post-Handling Decontamination: After handling, wash hands and forearms thoroughly with soap and water. Wipe down the work area in the fume hood to prevent residue accumulation.[13]

Step 3: Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek urgent medical attention.[7][19]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][18]

  • Small Spill (<50 mL): With appropriate PPE (including respiratory protection), absorb the spill with an inert material like vermiculite or sand. Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[18][20]

  • Large Spill: Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department immediately.[13]

Step 4: Waste Disposal
  • Collect Waste: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Do not dispose of this chemical down the drain.[16][18] Disposal must be handled by a licensed professional waste disposal service, often involving incineration in a facility equipped with an afterburner and scrubber. Adhere strictly to all local, state, and federal regulations.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

prep Preparation - Review SDS & Protocol - Verify Fume Hood & Safety Shower/Eyewash ppe Don PPE - Double Gloves (Butyl/Viton Outer) - Goggles & Face Shield - Impermeable Lab Coat prep->ppe Proceed handle Chemical Handling - Work in Fume Hood - Minimize Quantities ppe->handle Proceed spill_check Spill or Exposure? handle->spill_check decon Decontamination - Clean Work Area - Doff PPE Correctly spill_check->decon No emergency EMERGENCY PROCEDURE - Follow First Aid - Evacuate & Alert EHS spill_check->emergency Yes disposal Waste Disposal - Segregate Hazardous Waste - Label Container decon->disposal end End of Procedure disposal->end emergency->decon After incident resolution

Caption: Workflow for handling this compound.

Conclusion

Working with this compound requires a comprehensive safety mindset grounded in a clear understanding of its chemical hazards. By implementing these robust PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the procedure, understand the causality behind each step, and make safety an unwavering priority in your laboratory.

References

  • 3-(Difluoromethoxy)
  • This compound - ChemBK. ChemBK.com.
  • Safety Data Sheet - this compound. Shanghai Haohong Scientific Co., Ltd.
  • 2,6-Dichloro-3-(difluoromethoxy)aniline - AK Scientific, Inc.AK Scientific, Inc..
  • This compound - Chem-Impex.
  • This compound 97 22236-08-4 - Sigma-Aldrich. Sigma-Aldrich.
  • Material Safety D
  • SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. Sigma-Aldrich.
  • 2,3-Difluoro-4-(trifluoromethoxy)aniline - CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. TCI Chemicals.
  • 3-(Trifluoromethoxy)aniline 98 1535-73-5 - Sigma-Aldrich. Sigma-Aldrich.
  • Aniline Standard Operating Procedure.
  • 3,5-DIFLUORO ANILINE MATERIAL SAFETY D
  • SAFETY DATA SHEET - 2-(Difluoromethoxy)aniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. Thermo Fisher Scientific.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration.
  • Personal Protective Equipment - Chapter 8.1. ASHP.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC/NIOSH.
  • Aniline Fact Sheet. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - 5-chloro-2-(difluoromethoxy)aniline. CymitQuimica.
  • Aniline | Medical Management Guidelines.
  • ANILINE | Occupational Safety and Health Administr
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
  • Aniline Acute Exposure Guideline Levels.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.